molecular formula C7H14N2O B1590891 1-Isopropylpiperazin-2-one CAS No. 59702-10-2

1-Isopropylpiperazin-2-one

Cat. No.: B1590891
CAS No.: 59702-10-2
M. Wt: 142.2 g/mol
InChI Key: WAWBBMSQWUPYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylpiperazin-2-one (CAS 59702-10-2) is a piperazine derivative organic compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . This compound serves as a versatile synthetic intermediate and building block in research and development, primarily for the synthesis of more complex molecules in pharmaceutical and agrochemical applications . Piperazine cores, like the one in this compound, are found in a broad class of substances with significant pharmacological properties and are a key structural motif in several notable drugs . As a research chemical, its primary value lies in its use as a precursor for drug discovery and development programs, as well as in the creation of new pesticides and herbicides . The compound has a boiling point of approximately 260 °C . It is critical to handle this material with care. Safety data indicates it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) prior to use and wear appropriate personal protective equipment. This product is intended for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWBBMSQWUPYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567653
Record name 1-(Propan-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-10-2
Record name 1-(Propan-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Isopropylpiperazin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Isopropylpiperazin-2-one: Structure, Properties, and Synthetic Strategies

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility and its basicity, which allows for salt formation—make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this class, the piperazin-2-one motif, a lactam derivative of piperazine, offers a rigidified structure with specific hydrogen bonding capabilities, making it a compelling building block in drug design.[3]

This technical guide provides a comprehensive overview of this compound, a specific derivative of this important scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical structure, predicted physicochemical and spectroscopic properties, plausible synthetic routes, and its potential applications in modern drug discovery. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from related analogues and foundational chemical principles to provide a robust and scientifically grounded resource.

Part 1: Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure. This compound is characterized by a six-membered piperazin-2-one ring, where the nitrogen atom at position 1 is substituted with an isopropyl group.

Chemical Structure:

  • Core Scaffold: Piperazin-2-one

  • Substitution: An isopropyl group (-CH(CH₃)₂) is attached to the nitrogen atom at the 1-position. The nitrogen at the 4-position is a secondary amine, and there is a carbonyl group at the 2-position.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound-
CAS Number 59702-10-2[4][5]
Molecular Formula C₇H₁₄N₂O-
Molecular Weight 142.20 g/mol -

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is critical for its application in research and development. The following sections detail the predicted spectroscopic profile of this compound, providing a theoretical baseline for experimental characterization.

Predicted Spectroscopic Profile

The interpretation of spectroscopic data is essential for structure elucidation and confirmation.[6] Based on the known structure of this compound, its key spectral features can be reliably predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Isopropyl Group:

    • A septet (a signal split into seven lines) integrating to 1H, expected around δ 3.0-3.5 ppm . This signal corresponds to the -CH proton, which is coupled to the six protons of the two methyl groups.

    • A doublet (a signal split into two lines) integrating to 6H, expected around δ 1.0-1.2 ppm . This signal represents the two equivalent -CH₃ groups, coupled to the single -CH proton.

  • Piperazinone Ring Protons:

    • The four methylene (-CH₂-) protons on the ring are diastereotopic and will likely appear as complex multiplets. We can predict their approximate regions:

    • A multiplet for the 2H of the -N(H)-CH₂- group.

    • A multiplet for the 2H of the -C(=O)-CH₂- group, likely shifted further downfield due to the deshielding effect of the adjacent carbonyl.

    • A broad singlet for the N-H proton of the secondary amine, whose chemical shift is solvent-dependent but typically appears between δ 1.5-4.0 ppm .

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six unique carbon signals, as the two methyl groups of the isopropyl substituent are chemically equivalent.

  • Carbonyl Carbon: A signal in the δ 165-175 ppm range, characteristic of an amide carbonyl.

  • Isopropyl Carbons: One signal for the -CH carbon around δ 45-55 ppm and one signal for the two -CH₃ carbons around δ 18-22 ppm .

  • Ring Carbons: Three distinct signals for the methylene carbons of the piperazinone ring, expected in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.[7]

  • Amide C=O Stretch: A strong, sharp absorption band is predicted in the region of 1640-1680 cm⁻¹ . This is a highly characteristic peak for a cyclic amide (lactam).

  • N-H Stretch: A moderate, somewhat broad peak around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N4-H).

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl and ring methylene groups.

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak would provide the molecular weight.

  • Molecular Ion (M⁺): A peak at m/z = 142.20 . High-resolution mass spectrometry would confirm the elemental composition of C₇H₁₄N₂O.[6]

  • Key Fragmentation: A prominent fragment would likely be the loss of the isopropyl group (M-43), resulting in a peak at m/z = 99. Another common fragmentation would be the loss of a propyl radical from the isopropyl group, leading to a fragment at m/z=99.

Part 3: Synthesis and Derivatization

Rationale for Synthetic Design

The proposed synthesis follows a classical and robust two-step approach: (1) selective N-acylation of a diamine precursor, followed by (2) an intramolecular nucleophilic substitution to form the lactam ring. This strategy is widely used because it allows for diversification at multiple points. The choice of the starting diamine (N-isopropylethylenediamine) and the acylating agent can be easily varied to produce a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Protocol: Two-Step Cyclization

Step 1: N-acylation of N-isopropylethylenediamine

  • To a stirred solution of N-isopropylethylenediamine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add triethylamine (1.1 eq.) to act as a base.

  • Slowly add a solution of chloroacetyl chloride (1.0 eq.) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C. The less sterically hindered primary amine is expected to react preferentially.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(2-(isopropylamino)ethyl)acetamide. This intermediate can be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or cesium carbonate (2.0 eq.), to the solution.[3] The base deprotonates the secondary amine, facilitating the intramolecular cyclization.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes or methanol in DCM) to afford pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow reagents1 N-isopropylethylenediamine + Chloroacetyl Chloride step1 Step 1: N-Acylation (DCM, Et3N, 0°C to RT) reagents1->step1 reagents2 Potassium Carbonate (Base) step2 Step 2: Intramolecular Cyclization (Acetonitrile, 85°C) reagents2->step2 intermediate 2-chloro-N-(2-(isopropylamino)ethyl)acetamide step1->intermediate Crude Intermediate intermediate->step2 product This compound step2->product Purified Product

Caption: Proposed two-step synthesis of this compound.

Part 4: Relevance in Medicinal Chemistry and Drug Discovery

The true value of a chemical scaffold is demonstrated by its utility in creating biologically active molecules. The piperazine and piperazinone cores are prolific in this regard, forming the structural basis of numerous approved drugs and clinical candidates.[2][10][11][12]

The Piperazinone Scaffold in Biologically Active Molecules

Piperazine derivatives have been successfully developed for a wide range of therapeutic targets, with applications including antipsychotic, antidepressant, and anxiolytic agents that often act on central nervous system pathways.[10][11] More recently, derivatives have shown promise in oncology, with some acting as potent inhibitors of critical cellular processes.[13][14] For instance, certain arylamide derivatives containing a piperazine moiety have been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[13] Other scaffolds incorporating piperidinone (a related lactam) have yielded potent inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer suppression.[15]

This compound serves as a valuable starting point for creating novel derivatives for several reasons:

  • Vector for Diversity: The secondary amine at the N4 position provides a reactive handle for introducing a wide variety of substituents, enabling the exploration of SAR.

  • Modulation of Properties: The isopropyl group at N1 provides a degree of lipophilicity that can be crucial for cell permeability and target engagement.

  • Structural Rigidity: The lactam structure reduces the conformational flexibility compared to a simple piperazine, which can lead to higher binding affinity and selectivity for a biological target.

Role in the Drug Discovery Pipeline

The use of privileged scaffolds like this compound is a key strategy in modern drug discovery to accelerate the identification of high-quality lead compounds.

DrugDiscovery cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization scaffold This compound (Core Scaffold) diversify Derivatization at N4 (Amidation, Alkylation, etc.) scaffold->diversify library Compound Library diversify->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound(s) (Initial Activity) screening->hit sar Structure-Activity Relationship (SAR) hit->sar sar->diversify Iterative Synthesis adme ADME/Tox Profiling sar->adme lead Lead Candidate (Optimized Properties) adme->lead

Caption: Role of a core scaffold in the drug discovery pipeline.

Conclusion

This compound represents a structurally simple yet powerful building block for medicinal chemistry and drug discovery. While specific experimental data on this compound is sparse, its identity is clearly defined by its structure and CAS number. By applying fundamental principles of spectroscopy and organic synthesis, we can confidently predict its properties and outline a robust method for its preparation. Its true potential lies in its role as a versatile scaffold, offering multiple points for chemical modification to generate novel compound libraries. The proven success of the broader piperazinone class in producing clinically relevant molecules underscores the value of this compound as a starting point for the development of next-generation therapeutics.

References

Synthesis of 1-Isopropylpiperazin-2-one from basic starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Isopropylpiperazin-2-one from Basic Starting Materials

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in contemporary drug discovery. The document is structured to provide not only a step-by-step experimental protocol but also a detailed rationale for the chosen synthetic strategy, grounded in established chemical principles. We will explore a practical and efficient two-step synthesis commencing from readily available starting materials: ethylenediamine, acetone, and ethyl chloroacetate. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for the preparation of this important heterocyclic scaffold.

Introduction: The Significance of the Piperazin-2-one Core

The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, yet conformationally adaptable structure, coupled with the presence of multiple points for diversification, makes it an attractive template for the design of novel therapeutics. The N-isopropyl substitution, in particular, can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability. This guide will focus on a logical and scalable synthesis of this compound, providing a solid foundation for further chemical exploration.

Strategic Overview of Synthetic Approaches

Several synthetic routes to this compound can be envisaged. A comparative analysis of the most common strategies is presented below:

Synthetic RouteDescriptionAdvantagesDisadvantages
A: Direct Alkylation Alkylation of pre-formed piperazin-2-one with an isopropyl halide.Conceptually simple.Poor selectivity, leading to a mixture of mono- and di-alkylated products, as well as potential O-alkylation. Separation can be challenging.
B: Reductive Amination of a Precursor Synthesis of a piperazin-2-one with a reactive nitrogen, followed by reductive amination with acetone.Can offer good control and high yields for the final step.May require more complex starting materials or additional protection/deprotection steps.
C: Cyclization of N-Isopropylethylenediamine A two-step approach involving the synthesis of N-isopropylethylenediamine followed by cyclization with a C2-electrophile.Utilizes inexpensive and readily available starting materials. Offers good control over the final structure.Requires the initial synthesis of the N-substituted diamine.

After careful consideration of efficiency, cost-effectiveness, and control, Route C: Cyclization of N-Isopropylethylenediamine is selected as the focus of this in-depth guide. This approach provides a robust and scalable pathway to the target molecule.

Detailed Synthetic Protocol: A Two-Step Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of N-Isopropylethylenediamine via Reductive Amination

The first step involves the synthesis of the key intermediate, N-isopropylethylenediamine, through the reductive amination of ethylenediamine with acetone.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylenediamine (1.0 eq) and a suitable solvent such as methanol.

  • Imine Formation: Cool the solution in an ice bath and add acetone (1.0-1.2 eq) dropwise while stirring. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the stirred solution, add a suitable reducing agent such as sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 30 °C. The choice of a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) can also be effective and offers good selectivity.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by distillation under reduced pressure to yield pure N-isopropylethylenediamine.

Causality of Experimental Choices:

  • The use of an excess of ethylenediamine can help to minimize the formation of the di-isopropyl by-product.

  • Sodium borohydride is a cost-effective and readily available reducing agent suitable for this transformation. The portion-wise addition helps to control the exothermicity of the reaction.

  • Methanol is a good solvent for both the reactants and the reducing agent.

Step 2: Synthesis of this compound via Cyclization

The final step involves the cyclization of N-isopropylethylenediamine with ethyl chloroacetate to form the desired piperazin-2-one ring.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve N-isopropylethylenediamine (1.0 eq) and a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-2.5 eq), in a high-boiling polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Electrophile: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Add ethyl chloroacetate (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. The nucleophilic primary amine of N-isopropylethylenediamine will preferentially attack the electrophilic carbon of ethyl chloroacetate, displacing the chloride.[4]

  • Cyclization: After the addition is complete, continue to heat the reaction mixture under reflux for several hours to promote intramolecular cyclization. The secondary amine will attack the ester carbonyl, leading to the formation of the lactam ring and the elimination of ethanol.

  • Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford pure this compound.

Causality of Experimental Choices:

  • The use of a base is crucial to neutralize the HCl formed during the initial alkylation step, preventing the protonation of the amine nucleophile.

  • A high-boiling solvent is used to facilitate the intramolecular cyclization, which is often the slower step and requires elevated temperatures.

  • The dropwise addition of ethyl chloroacetate helps to control the reaction rate and minimize potential side reactions.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is essential for troubleshooting and optimization.

Reductive Amination Mechanism

ReductiveAmination

Cyclization Mechanism

Cyclization

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.

StepReactantsKey ReagentsSolventTemperatureTypical Yield
1 Ethylenediamine, AcetoneNaBH4 or NaBH(OAc)3Methanol0 °C to RT60-75%
2 N-Isopropylethylenediamine, Ethyl ChloroacetateK2CO3 or TEAAcetonitrile or DMF60-80 °C to Reflux50-70%

Yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of this compound from basic starting materials. The described protocol, which leverages a reductive amination followed by a cyclization reaction, offers a reliable method for accessing this valuable heterocyclic building block. By providing a detailed experimental procedure alongside a discussion of the underlying chemical principles, this guide aims to empower researchers in the field of drug discovery to confidently synthesize and further explore the chemical space around the piperazin-2-one scaffold.

References

1-Isopropylpiperazin-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Isopropylpiperazin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, offering a valuable resource for researchers and professionals in the field.

Chemical Identity and Properties

This compound is a derivative of piperazin-2-one, featuring an isopropyl group substituted at the N1 position of the heterocyclic ring.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
CAS Number 59702-10-2[1]
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Synonyms 1-(1-Methylethyl)-2-piperazinone[1]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 260 °C[2]
Density 1.000 g/cm³[2]
Flash Point 11 °C[2]
pKa 7.84 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C (protect from light)[2]

Synthesis of this compound: A Methodological Overview

The synthesis of N-substituted piperazin-2-ones is a critical process in the generation of novel chemical entities for drug discovery. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, established methodologies for analogous structures provide a robust framework for its preparation. A common and effective strategy involves the cyclization of an appropriately substituted ethylenediamine derivative.

One plausible synthetic route is adapted from methodologies developed for chiral piperazinone derivatives. This approach involves the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and subsequent intramolecular cyclization.

A Chinese patent describes the synthesis of (R)-3-isopropylpiperazin-2-one, a stereoisomer of the target molecule, which offers valuable insights into a potential synthetic pathway.[3] The general steps would likely involve:

  • Reductive Amination: Reaction of a suitable valine ester (to introduce the isopropyl group at the eventual C3 position, which would then require a subsequent N-isopropylation) or a related amino acid with N-Cbz-aminoacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Deprotection: Removal of the carbobenzyloxy (Cbz) protecting group, typically through catalytic hydrogenation using palladium on carbon.

  • Cyclization: The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.

  • N-Alkylation: Introduction of the isopropyl group at the N1 position would be the final step if not incorporated earlier in the synthesis.

Another versatile approach for the synthesis of 1-substituted piperazinones is through a modified Jocic-type reaction. This method utilizes enantiomerically-enriched trichloromethyl-containing alcohols which are reacted with N-substituted diamines to regioselectively form the desired piperazinone.[4][5] This methodology has been successfully applied to the synthesis of important pharmaceutical intermediates.[4]

A novel, metal-promoted cascade approach has also been described for the synthesis of piperazin-2-ones. This one-pot process involves the reaction of a chloro allenylamide, a primary amine, and an aryl iodide, leading to the formation of three new bonds and introducing two points of diversity.[2] This efficient methodology is well-suited for the combinatorial synthesis of piperazinone libraries.[2]

Conceptual Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Steps A N-isopropylethylenediamine C Acylation A->C B α-Haloacetyl Halide (e.g., Chloroacetyl Chloride) B->C D Intramolecular Cyclization (Base-catalyzed) C->D E This compound D->E G cluster_core Core Scaffold cluster_properties Favorable Properties cluster_applications Potential Applications A Piperazin-2-one Core B Structural Rigidity A->B C Hydrogen Bonding Capacity A->C D Synthetic Tractability A->D E Improved Pharmacokinetics A->E F Peptidomimetics B->F G CNS Agents B->G H Antiviral Agents B->H I Anticancer Agents B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I

References

Spectroscopic data for 1-Isopropylpiperazin-2-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a technical guide to the spectroscopic characterization of 1-Isopropylpiperazin-2-one. As of the time of this writing, publicly available, experimentally-derived spectroscopic data for this specific compound is limited. Therefore, the data presented herein, including NMR, IR, and Mass Spectra, are based on validated prediction models and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the analysis of this and similar molecules.

Introduction

This compound is a heterocyclic organic compound belonging to the piperazinone family. The piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The precise characterization of substituted piperazinones is crucial for structure confirmation, purity assessment, and understanding structure-activity relationships in drug discovery and development.

This guide provides an in-depth overview of the expected spectroscopic data for this compound (CAS No: 59702-10-2), covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details a hypothetical experimental protocol, presents predicted spectral data, and offers a thorough interpretation based on the molecular structure.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme is used for the atoms in this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve Sample (10-20 mg in 0.6 mL CDCl3) add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H G cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_detect Detection dissolve_ms Dissolve in Volatile Solvent inject Inject into MS dissolve_ms->inject ei_source Electron Ionization (70 eV) inject->ei_source fragment Molecular Ion Fragmentation ei_source->fragment analyzer Mass Analyzer (m/z separation) fragment->analyzer detector Detector analyzer->detector spectrum Mass Spectrum Generation detector->spectrum

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropylpiperazin-2-one in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of 1-Isopropylpiperazin-2-one, a crucial undertaking in early-phase drug development. While specific pre-existing data for this compound is not extensively documented in public literature, this paper outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. We delve into the theoretical underpinnings of solubility and stability, present industry-standard methodologies for their determination, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to systematically evaluate this compound's behavior in various solvent systems, a critical step for formulation development and ensuring therapeutic efficacy and safety.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges. Among the most critical early hurdles are the determination of its solubility and stability. These intrinsic physicochemical properties are fundamental to a drug's bioavailability, manufacturability, and shelf-life.

  • Solubility dictates the rate and extent to which a compound dissolves in a solvent to produce a homogenous solution. In drug development, aqueous solubility is a primary determinant of oral bioavailability. Poor aqueous solubility can lead to low and variable drug absorption, hindering therapeutic efficacy. Understanding solubility in various organic solvents is also crucial for developing purification, crystallization, and formulation processes.

  • Stability refers to the capacity of a pharmaceutical compound to remain within its established specifications of identity, strength, quality, and purity throughout its shelf life.[1][2][3] Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise patient safety and therapeutic outcomes.

This guide will provide the scientific rationale and step-by-step protocols for comprehensively characterizing the solubility and stability of this compound.

Predicting Solubility: A Theoretical Framework

Before embarking on experimental studies, a theoretical assessment of this compound's structure can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" is a cornerstone of solubility prediction.

2.1. Molecular Structure Analysis of this compound

This compound possesses both hydrophobic and hydrophilic moieties:

  • Hydrophilic centers: The two nitrogen atoms in the piperazine ring and the carbonyl group of the lactam can participate in hydrogen bonding with protic solvents like water and alcohols.

  • Hydrophobic regions: The isopropyl group and the aliphatic backbone of the piperazine ring contribute to its lipophilicity, favoring solubility in non-polar organic solvents.

Given this amphiphilic nature, this compound is anticipated to exhibit moderate solubility in a range of solvents.

2.2. Solvent Selection Rationale

A judicious selection of solvents is paramount for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functionalities.

Solvent ClassRepresentative SolventsRationale for Inclusion
Polar Protic Water, Ethanol, Methanol, IsopropanolEssential for assessing aqueous solubility and for use in common formulation processes.[4][5]
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), AcetoneImportant for analytical method development and as potential formulation excipients.[5]
Non-Polar Aprotic Hexane, Toluene, DichloromethaneUseful for understanding lipophilicity and for extraction and purification processes.
Buffers (Aqueous) pH 1.2, 4.5, 6.8, 7.4Critical for determining the pH-solubility profile, which is vital for predicting oral absorption.[6]

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This method is straightforward, reliable, and provides thermodynamically relevant solubility data.

3.1. Shake-Flask Solubility Protocol

This protocol is designed to determine the equilibrium solubility of this compound in a chosen solvent.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system for quantification[8][9][10]

Experimental Workflow:

G cluster_analytical_tests Analytical Testing A Start: Prepare and package this compound samples B Place samples in stability chambers at specified conditions (ICH guidelines) A->B C Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) B->C D Perform a battery of analytical tests on pulled samples C->D E Analyze data to assess changes in purity, potency, and physical appearance D->E T1 Appearance D->T1 T2 Assay (Potency) D->T2 T3 Purity/Impurity Profile D->T3 T4 Water Content D->T4 F End: Determine shelf-life and recommended storage conditions E->F

References

Potential biological activities of substituted piperazin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Piperazin-2-ones

Abstract

The piperazin-2-one moiety, a six-membered heterocyclic scaffold, is a cornerstone in modern medicinal chemistry. Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has established the piperazin-2-one core as a "privileged structure," leading to the discovery of derivatives with a broad spectrum of biological activities. This technical guide synthesizes current research on substituted piperazin-2-ones, providing an in-depth analysis of their therapeutic potential. We will explore their significant roles as anticancer, antiviral, and central nervous system (CNS) active agents, among others. The discussion will delve into the mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this chemical scaffold in the creation of novel therapeutics.

The Piperazin-2-one Scaffold: A Privileged Structure in Drug Discovery

Chemical Identity and Significance

The piperazin-2-one is a derivative of the piperazine ring, featuring an amide carbonyl group within the heterocyclic structure[1]. This structural feature imparts a unique combination of stability and reactivity, making it an ideal intermediate for the synthesis of complex bioactive molecules[2]. The two nitrogen atoms, one amidic and one aminic, provide sites for diverse chemical modifications, enabling the creation of large libraries of compounds for high-throughput screening. The inherent properties of the piperazine ring, such as improving aqueous solubility and providing hydrogen bond donors/acceptors, often translate to favorable pharmacokinetic profiles in drug candidates[3][4].

General Synthetic Approaches

The synthesis of substituted piperazin-2-ones is a field of active research, with methodologies designed to control stereochemistry and introduce diversity. A common strategy involves the reaction of vicinal diamines, like ethylenediamine, with α-carbonyl esters[5][6]. More advanced metal-promoted cascade reactions have been developed to create three chemical bonds in a single step, allowing for the efficient preparation of structurally diverse piperazin-2-one libraries[7].

Below is a generalized workflow for the discovery and evaluation of novel piperazin-2-one derivatives.

G cluster_0 Synthesis & Design cluster_1 Biological Screening cluster_2 Optimization & Validation a Scaffold Selection (Piperazin-2-one) b Chemical Synthesis (e.g., Cascade Reaction) a->b c Library of Substituted Piperazin-2-ones b->c d High-Throughput Screening (HTS) c->d e Hit Identification d->e f In Vitro Assays (Cytotoxicity, Antiviral, etc.) e->f g Lead Optimization (SAR Studies) f->g h In Vivo Efficacy & PK/PD Studies g->h i Preclinical Candidate h->i

Caption: Drug discovery workflow for piperazin-2-one derivatives.

Major Biological Activities and Therapeutic Applications

The piperazin-2-one scaffold is present in compounds demonstrating a wide array of pharmacological effects. The following sections detail the most significant and well-documented of these activities.

Anticancer and Cytotoxic Activity

Nitrogen-containing heterocycles are desirable scaffolds for developing novel anticancer agents, and piperazin-2-one derivatives are no exception[5].

  • Mechanism of Action: Many piperazin-2-one derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the proliferation of cancer cells[8][9]. For instance, a novel 4-(benzo[5][10]dioxol-5-ylmethyl) piperazine amide derivative was shown to block the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells[8].

  • Structure-Activity Relationship (SAR): The introduction of specific functionalities, such as phosphorus-containing groups, can greatly enhance antiproliferative activity while maintaining low cytotoxicity against non-malignant cells[5]. Studies on benzothiazole-piperazine derivatives revealed that aroyl substitutions led to the most potent compounds against various cancer cell lines[9].

  • Key Findings: Certain derivatives have shown significant effects on the viability of liver (HUH7, AKH12), breast (MCF-7), and medulloblastoma (DAOY, D283) cancer cell lines[5][6].

Compound ClassCancer Cell LineNoted Activity (IC50)Reference
TADDOL-derived piperazin-2-oneHUH7, AKH12Reduced viability below TD50 at 50 µM[5][6]
Piperazine Amide DerivativeMDA-MB-23111.3 µM[8]
Benzothiazole-piperazine (Aroyl Substituted)HUH-7, MCF-7, HCT-116Potent; induced apoptosis[9]
Antiviral Activity

The emergence of drug-resistant viruses necessitates the discovery of new antiviral agents. Piperazin-2-one derivatives have shown promise, particularly against adenoviruses (Ad).

  • Mechanism of Action: A high-throughput screening of over 25,000 compounds identified a trisubstituted piperazin-2-one, known as 15D8, that significantly inhibits adenovirus infection[10]. Its primary mechanism is the selective inhibition of viral DNA replication within the host cell nucleus[10].

  • Structure-Activity Relationship (SAR): The antiviral activity of these compounds is highly specific. For potent anti-adenovirus activity, three structural features were found to be critical: the piperazin-2-one core, a 2-benzofuran aryl substituent, and an ethyl group at the C6 position[10]. Altering these, such as substituting the ethyl group with a benzyl group, rendered the compound inactive against adenovirus, highlighting a strict SAR[10].

G cluster_0 SAR for Anti-Adenovirus Activity Core Piperazin-2-one Core Activity Potent Antiviral Activity Core->Activity Sub1 C6 Substituent (Ethyl Group) Sub1->Activity Sub2 Aryl Substituent (2-Benzofuran) Sub2->Activity Inactive Inactive against Adenovirus Sub1_mod C6 Substituent (Benzyl Group) Sub1_mod->Inactive

Caption: Key SAR determinants for anti-adenovirus activity.

Central Nervous System (CNS) Activity

The broader piperazine class is well-represented in CNS-targeting drugs, and piperazin-2-one derivatives are emerging as valuable contributors to this field[2][11].

  • Opiate Activity: Chiral piperazin-2-one derivatives have been incorporated into dermorphin analogues to study their opiate activities[12]. The stereochemistry of the substituents and the integrity of the piperazin-2-one ring were found to be critical for modulating activity in guinea pig ileum assays[12].

  • HDAC6 Inhibition: Benzylpiperazine derivatives have been developed as CNS-penetrant and selective inhibitors of histone deacetylase 6 (HDAC6)[13]. These compounds exhibited antidepressant effects in animal models, suggesting a novel therapeutic avenue for depression[13].

  • Analgesic Potential: Derivatives acting as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels have been synthesized, indicating potential for treating neuropathic pain[14].

Antidiabetic Activity

Several classes of piperazine derivatives have been investigated for the management of type 2 diabetes, with piperazin-2-one-related structures showing multiple mechanisms of action.

  • α-Glucosidase Inhibition: Some derivatives function as α-glucosidase inhibitors, which delays carbohydrate digestion and reduces postprandial blood glucose levels[15][16].

  • Glucose Uptake Promotion: Aryl piperazines have been shown to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase, offering another pathway to manage hyperglycemia[15][17].

  • Insulin Modulation: A specific 2-piperazinyl-thieno[2,3-d]pyrimidine derivative demonstrated potent hypoglycemic effects in diabetic mice, partly by increasing plasma insulin levels, potentially through α2-adrenergic antagonism[18].

Cardiovascular Activity

Recent research has highlighted the potential of 1,4-disubstituted piperazin-2-ones as a new class of antiarrhythmic agents.

  • Mechanism of Action: These compounds act as selective inhibitors of the late sodium current (INa)[19]. Pathological enhancement of this current is linked to arrhythmias, making its inhibition a key therapeutic strategy.

  • Lead Compound: Compound 7d emerged as a promising candidate with high efficacy (IC50 = 2.7 μM), excellent selectivity over the peak sodium current, and favorable pharmacokinetic properties in mice[19]. Importantly, it showed low inhibition of the hERG potassium channel, reducing the risk of drug-induced QT prolongation, and was effective in a rabbit heart model of long QT syndrome type 3[19].

Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental assays. This section outlines the methodologies for primary evaluations.

Protocol: In Vitro Cytotoxicity Evaluation (LDH Assay)

This protocol is based on the lactate dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells into the culture medium. It is a common method for quantifying cell death.

Objective: To determine the concentration at which a substituted piperazin-2-one derivative induces 50% toxicity (TD50) in a cancer cell line.

Materials:

  • Target cancer cell lines (e.g., HUH7, MDA-MB-231) and a non-malignant control cell line (e.g., HUVECs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Substituted piperazin-2-one compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "maximum LDH release control" (lysis buffer from the kit). Incubate the plate for 24-48 hours.

  • Assay Execution:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, typically: (% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100). Plot the percentage of cytotoxicity against the compound concentration and determine the TD50 value using non-linear regression analysis.

Protocol: Antiviral Activity (Plaque Reduction Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific virus (e.g., Adenovirus).

Materials:

  • Host cell line susceptible to the virus (e.g., A549 cells for Adenovirus).

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • Test compound dissolved in DMSO.

  • Culture medium, infection medium (low serum), and overlay medium (containing agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Plate host cells in 6-well plates and grow to 95-100% confluency.

  • Virus Adsorption: Wash the cell monolayers and infect them with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in the overlay medium.

  • Overlay Application: After adsorption, remove the virus inoculum and wash the cells. Add 2 mL of the overlay medium containing the different concentrations of the test compound to each well. Also include a "virus control" (no compound) and "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until clear plaques are visible in the virus control wells (typically 3-10 days, depending on the virus).

  • Staining and Counting:

    • Fix the cells with a formalin solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque inhibition relative to the virus control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

Substituted piperazin-2-ones represent a highly versatile and promising scaffold in medicinal chemistry. The research synthesized in this guide demonstrates their significant potential across diverse therapeutic areas, including oncology, virology, and neurology. The success of derivatives like the anti-adenovirus compound 15D8 and the antiarrhythmic candidate 7d underscores the value of targeted design and screening based on this core structure[10][19].

The future of piperazin-2-one research lies in the continued exploration of chemical space through innovative synthetic methodologies. A deeper understanding of the mechanisms of action and the application of computational modeling will be crucial for designing next-generation compounds with enhanced potency, selectivity, and improved safety profiles. As our understanding of disease biology grows, the adaptability of the piperazin-2-one scaffold ensures it will remain a valuable tool for drug development professionals aiming to address unmet medical needs.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Isopropylpiperazin-2-one in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine ring and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a wide array of therapeutics with diverse biological activities. This guide focuses on 1-Isopropylpiperazin-2-one, a specific derivative for which the mechanism of action is not yet elucidated in public-domain literature. In the absence of direct data, this document serves as a comprehensive roadmap for researchers and drug development professionals. It synthesizes the known pharmacology of the broader piperazine and piperazin-2-one chemical classes to propose a well-grounded, hypothetical mechanism of action for this compound. More importantly, it provides a detailed, multi-tiered experimental framework designed to systematically investigate, validate, and characterize its biological activity. This guide is structured to empower scientific inquiry, from initial computational assessments and high-throughput in vitro screening to definitive in vivo studies, providing the causal logic behind each experimental choice.

Part 1: Introduction and The Piperazine-2-one Scaffold

The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit significant pharmacological activities, including antimicrobial, antifungal, anthelmintic, and potent central nervous system (CNS) effects.[1][2][3][4][5][6] The introduction of a carbonyl group at the second position creates the piperazin-2-one core, a lactam that offers unique reactivity and structural properties.[7] This core is a key intermediate in the synthesis of a variety of active compounds and has been explored for applications ranging from antiviral agents to materials science.[8][9]

The specific compound, this compound, features an isopropyl group attached to the nitrogen at position 1. This substitution is significant; the size and lipophilicity of the isopropyl group can critically influence the molecule's solubility, membrane permeability, and interaction with biological targets. Given the extensive history of piperazine derivatives in neuropharmacology, it is plausible that this compound possesses CNS activity.[2] Many such derivatives modulate neurotransmitter systems by interacting with monoamine pathways, including serotonin (5-HT) and dopamine (D2) receptors.[10][11][12]

Part 2: A Proposed Mechanistic Hypothesis for this compound

Based on structure-activity relationship (SAR) studies of related piperazine derivatives, we propose the following primary hypothesis:

Hypothesis: this compound acts as a modulator of monoaminergic systems within the central nervous system. Its primary mechanism is likely mediated through direct interaction with G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and/or dopamine (D2) receptor subtypes, or through inhibition of neurotransmitter reuptake transporters (SERT, DAT, NET).

The rationale for this hypothesis is twofold:

  • The N-aryl and N-alkyl piperazine motifs are classic pharmacophores for 5-HT and D2 receptor ligands.[11]

  • The structural similarity to known CNS stimulants and antidepressants suggests a potential interaction with monoamine transporters, which are key regulators of synaptic neurotransmitter concentrations.[13]

The following sections outline a comprehensive, phased experimental plan to rigorously test this hypothesis.

Part 3: Experimental Framework for Elucidating the Mechanism of Action

This framework is designed as a self-validating system, progressing from broad, high-throughput screening to specific, mechanistic in vivo studies. Each phase generates data that informs the design and execution of the subsequent phase.

Phase I: In Silico & Initial In Vitro Profiling

The objective of this initial phase is to predict the compound's fundamental properties and screen for broad biological activity, ensuring its suitability for further testing.

3.1. Computational Assessment (In Silico)

  • Rationale: Before committing to resource-intensive wet-lab experiments, computational models can predict the drug-like properties of this compound, with a focus on its potential as a CNS agent.

  • Protocol: Physicochemical & ADME Prediction

    • Input: Generate a 2D or 3D structure of this compound.

    • Analysis: Utilize computational software (e.g., SwissADME, Schrödinger Suite) to calculate key descriptors.

    • Key Parameters to Evaluate:

      • Lipinski's Rule of Five: Assesses oral bioavailability.[14]

      • Blood-Brain Barrier (BBB) Permeability: Critical for CNS activity. Models based on physicochemical properties like molecular weight, LogP (lipophilicity), and topological polar surface area (TPSA) are highly predictive.[1][8][9] A TPSA of less than 90 Ų is often considered favorable for BBB penetration.[8]

      • Solubility (LogS): Predicts aqueous solubility.

      • P-glycoprotein (P-gp) Substrate Prediction: P-gp is a key efflux transporter at the BBB that can prevent CNS entry.[4]

Predicted PropertyFavorable Range for CNS DrugsRationale
Molecular Weight (MW)≤ 400 g/mol Facilitates passive diffusion across the BBB.[8]
LogP1 - 4Optimal balance between aqueous solubility and lipid membrane permeability.[14]
Topological Polar Surface Area (TPSA)< 90 ŲLower TPSA is strongly correlated with increased BBB penetration.[1]
Hydrogen Bond Donors (HBD)≤ 3Fewer hydrogen bonds improve membrane permeability.[8]
Hydrogen Bond Acceptors (HBA)≤ 7Fewer hydrogen bonds improve membrane permeability.[8]
P-gp SubstrateNoAvoids active efflux from the brain.[4]

A summary of predicted ADME properties for this compound.

3.2. Initial Cytotoxicity Assessment

  • Rationale: It is crucial to determine the concentration range at which this compound is non-toxic to cells. This establishes the therapeutic window for subsequent cell-based assays, ensuring that observed effects are due to specific pharmacological activity rather than general toxicity.

  • Protocol: MTT Assay

    • Cell Seeding: Plate a relevant cell line (e.g., HEK293, SH-SY5Y) in 96-well plates and allow them to adhere for 24 hours.[2]

    • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[3]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

    • Solubilization & Measurement: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.[2]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7]

G cluster_0 Phase I Workflow In_Silico_Prediction In Silico ADME/Tox Prediction Cytotoxicity_Screen Initial Cytotoxicity (MTT Assay) In_Silico_Prediction->Cytotoxicity_Screen Inform compound synthesis/selection Decision Proceed? Cytotoxicity_Screen->Decision Determine safe concentration range

A diagram of the Phase I experimental workflow.

Phase II: In Vitro Target Screening & Validation

With a non-toxic concentration range established, this phase aims to identify specific molecular targets by screening the compound against a panel of CNS-related receptors and transporters.

3.3. Broad Receptor Binding Screen

  • Rationale: To efficiently test our hypothesis, we will first screen this compound against a broad panel of CNS targets. This unbiased approach can quickly identify primary interaction partners and reveal off-target activities.

  • Protocol: Radioligand Binding Assay Panel

    • Service: Engage a contract research organization (CRO) or utilize an in-house platform offering a comprehensive CNS receptor binding panel (e.g., Eurofins SafetyScreen, CEREP panel).

    • Targets: The panel should include, at a minimum:

      • Serotonin Receptors: 5-HT₁ₐ, 5-HT₁₈, 5-HT₂ₐ, 5-HT₂c, etc.

      • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

      • Adrenergic Receptors: α₁, α₂, β₁, β₂

      • Monoamine Transporters: SERT, DAT, NET

      • Other relevant GPCRs and Ion Channels

    • Methodology: The assays are typically competitive binding assays where this compound (at a fixed concentration, e.g., 10 µM) competes with a known radiolabeled ligand for binding to the receptor.[15]

    • Data Output: Results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a "hit" for further investigation.

3.4. Neurotransmitter Transporter Uptake Assay

  • Rationale: If the binding screen indicates interaction with SERT, DAT, or NET, a functional assay is required to determine whether the compound inhibits or enhances transporter activity.

  • Protocol: Fluorescent Substrate Uptake Assay

    • Cell Lines: Use stable cell lines overexpressing the human transporters (e.g., HEK-hSERT, HEK-hDAT, HEK-hNET).[16]

    • Assay Principle: These assays use a fluorescent substrate that mimics the natural neurotransmitter. When the substrate is taken up into the cells by the transporter, its fluorescence increases.[5][6]

    • Procedure: a. Plate the cells in a 96- or 384-well plate. b. Pre-incubate the cells with various concentrations of this compound or known inhibitors (e.g., Fluoxetine for SERT, GBR12909 for DAT). c. Add the fluorescent substrate and a masking dye that quenches extracellular fluorescence. d. Measure the increase in intracellular fluorescence over time using a plate reader.[6]

    • Data Analysis: Generate dose-response curves and calculate IC₅₀ values to quantify the compound's potency as a transporter inhibitor.[12]

3.5. GPCR Signaling Pathway Analysis

  • Rationale: A "hit" from the receptor binding screen only indicates that the compound binds to the receptor; it does not reveal whether it is an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are necessary to determine the compound's effect on receptor signaling.

  • Protocol: BRET-based G-protein Activation Assay

    • Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure G-protein activation following receptor engagement. ONE-GO biosensors are versatile tools for this purpose.[17]

    • Procedure: a. Co-transfect cells (e.g., HEK293) with the GPCR of interest (e.g., 5-HT₁ₐ receptor) and a ONE-GO biosensor plasmid for the relevant G-protein family (e.g., Gᵢ/ₒ for 5-HT₁ₐ).[17] b. Stimulate the cells with a known agonist to establish a positive control response. c. To test for agonist activity , stimulate the cells with increasing concentrations of this compound and measure the BRET signal. d. To test for antagonist activity , pre-incubate the cells with increasing concentrations of this compound before stimulating with a fixed concentration of the known agonist. A decrease in the agonist-induced BRET signal indicates antagonism.

    • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

G cluster_1 Phase II Workflow Broad_Screen Broad CNS Receptor Binding Screen Hit_Identified Hit Identified? Broad_Screen->Hit_Identified Transporter_Assay Functional Transporter Uptake Assay Hit_Identified->Transporter_Assay Yes (Transporter) GPCR_Assay Functional GPCR Signaling Assay Hit_Identified->GPCR_Assay Yes (GPCR) Mechanism_Hypothesis Refine Mechanism Hypothesis Transporter_Assay->Mechanism_Hypothesis GPCR_Assay->Mechanism_Hypothesis

A diagram illustrating the target validation workflow in Phase II.

Phase III: In Vivo Behavioral & Pharmacokinetic Analysis

This final phase aims to confirm that the in vitro activity translates to a physiological effect in a living organism and to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

3.6. Pharmacokinetic (PK) Studies

  • Rationale: A successful CNS drug must not only cross the BBB but also achieve and maintain a therapeutic concentration in the brain for an adequate duration. PK studies are essential to determine the dosing regimen for subsequent behavioral studies.[18]

  • Protocol: Rodent PK Study

    • Administration: Administer this compound to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.[19]

    • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At the final time point, collect brain tissue.

    • Analysis: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in plasma and brain homogenate.[20]

    • Key Parameters to Calculate:

      • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

      • Half-life (t₁/₂): The time required for the plasma concentration to decrease by half.

      • Brain-to-Plasma Ratio (Kp): Indicates the extent of brain penetration.

3.7. In Vivo Behavioral Models

  • Rationale: Based on the in vitro profile (e.g., 5-HT₁ₐ agonist or SERT inhibitor), select validated animal models to test for the predicted behavioral effects, such as anxiolytic or antidepressant-like activity.[11][21]

  • Protocol: Anxiolytic Activity Assessment (Elevated Plus Maze)

    • Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.[22]

    • Principle: Anxious mice will spend more time in the enclosed, "safe" arms. Anxiolytic drugs increase the time spent in and the number of entries into the open, "anxiogenic" arms.[23]

    • Procedure: Dose mice with this compound or a vehicle control. After an appropriate pre-treatment time (determined by PK data), place the mouse in the center of the maze and record its activity for 5-10 minutes.

  • Protocol: Antidepressant Activity Assessment (Forced Swim Test)

    • Apparatus: A cylinder filled with water from which the mouse cannot escape.[24]

    • Principle: After initial escape-oriented behavior, mice will adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.[23]

    • Procedure: Dose mice with the compound or vehicle. Place the mouse in the water cylinder and record the total time spent immobile during a 6-minute session.

Behavioral TestPredicted Effect of AnxiolyticPredicted Effect of Antidepressant
Elevated Plus MazeIncrease in open arm time/entriesNo primary effect
Light-Dark BoxIncrease in time spent in light boxNo primary effect
Forced Swim TestNo primary effectDecrease in immobility time
Tail Suspension TestNo primary effectDecrease in immobility time

A summary of expected outcomes in key behavioral models.

Part 4: Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the systematic elucidation of the mechanism of action of this compound. By progressing from in silico predictions to in vitro target validation and finally to in vivo behavioral pharmacology, researchers can build a comprehensive understanding of this novel compound's biological effects.

The data generated through this workflow will not only define the primary mechanism of action but will also reveal its potency, selectivity, and potential therapeutic applications. Should the primary hypothesis be confirmed, further studies could explore downstream signaling pathways, receptor occupancy in the brain using techniques like PET imaging, and assessment in more complex disease models.[25][26] This structured approach ensures scientific rigor and provides a clear path for advancing this compound from an uncharacterized molecule to a potential drug candidate.

References

In silico prediction of 1-Isopropylpiperazin-2-one ADMET properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico ADMET Profiling of 1-Isopropylpiperazin-2-one

Executive Summary

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount. Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[1] This technical guide provides a comprehensive, step-by-step methodology for generating a robust in silico ADMET profile for the novel compound this compound. As a member of the piperazine class, which is a prevalent scaffold in medicinal chemistry, understanding its core ADMET characteristics is essential for evaluating its potential as a drug development starting point.[2]

This document leverages publicly accessible, validated computational tools to predict a full suite of ADMET properties, from fundamental physicochemical characteristics to complex toxicological endpoints.[3][4] By explaining the causality behind methodological choices and providing self-validating protocols, this guide serves as a practical workflow for researchers, scientists, and drug development professionals to perform a preliminary risk assessment of new chemical entities, thereby enabling more informed, data-driven decisions in the early stages of the discovery pipeline.[]

Introduction: The Imperative of Early-Stage ADMET Assessment

The path from a hit compound to a marketed drug is fraught with challenges, with a significant attrition rate attributed to poor pharmacokinetics and unforeseen toxicity.[1][6] The "fail early, fail cheap" paradigm has become a cornerstone of efficient drug development, shifting the focus towards comprehensive profiling of candidates long before they reach clinical stages.[7] In silico ADMET prediction stands at the forefront of this strategy, offering a rapid, cost-effective, and resource-efficient means to screen vast numbers of virtual compounds and prioritize those with the highest probability of success.[8][9]

The Subject Molecule: this compound

This guide focuses on this compound, a small molecule featuring a piperazin-2-one core. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. However, the specific ADMET profile of this derivative is not publicly documented. Its structure, represented by the SMILES (Simplified Molecular-Input Line-Entry System) string CC(C)N1CC(=O)NCC1, serves as the sole input for our predictive workflow.

The In Silico Philosophy: From Structure to Profile

Computational ADMET models are built upon vast datasets of experimentally determined properties.[4] Using techniques like Quantitative Structure-Activity Relationship (QSAR), machine learning, and molecular modeling, these tools can correlate a molecule's structural features with its likely biological behavior.[10][11] This guide will utilize a curated selection of validated, web-accessible platforms to construct a holistic ADMET profile, demonstrating a workflow that can be applied to any new chemical entity.

Foundational Analysis: Physicochemical Properties

Before predicting complex biological interactions, we must first establish the fundamental physicochemical properties of this compound. These descriptors, including molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility (logS), are critical determinants of a compound's pharmacokinetic behavior and are primary inputs for more advanced ADMET models.[12]

Experimental Protocol: Calculation of Physicochemical Properties

Tool: SwissADME (--INVALID-LINK--)

Rationale: SwissADME is a free, robust, and widely-used web tool that provides a comprehensive suite of calculated properties from a simple structural input, making it an ideal starting point for our analysis.

Methodology:

  • Navigate to the SwissADME homepage.

  • In the "Enter a list of SMILES" textbox, input the SMILES string for this compound: CC(C)N1CC(=O)NCC1.

  • Click the "Run" button to initiate the calculations.

  • The results will be displayed on a new page. Record the relevant physicochemical properties.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₇H₁₄N₂O
Molecular Weight (MW)142.20 g/mol Adheres to Lipinski's Rule of Five (<500), favoring good absorption and distribution.
iLOGP (logP)-0.17Indicates high hydrophilicity, which may impact membrane permeability but favors solubility.
logS (ESOL)-0.83Predicts good aqueous solubility, which is essential for absorption.[12]
Topological Polar Surface Area (TPSA)41.49 ŲBelow the 140 Ų threshold, suggesting good potential for cell membrane permeability.
H-Bond Acceptors3Within Lipinski's Rule of Five guidelines (<10).
H-Bond Donors1Within Lipinski's Rule of Five guidelines (<5).
Rotatable Bonds1Low number indicates conformational rigidity, which can be favorable for binding affinity.

The In Silico ADMET Prediction Workflow

The process of generating a comprehensive ADMET profile from a chemical structure follows a logical and systematic workflow. This involves sequential predictions across the five core domains, followed by an integrated analysis to form a holistic assessment of the molecule's drug-likeness.

ADMET_Workflow cluster_input Input Stage cluster_physchem Foundation cluster_admet Core Prediction Stage cluster_output Analysis & Output SMILES 1. Input Structure (SMILES String) PhysChem 2. Physicochemical Properties Calculation (MW, logP, TPSA, Solubility) SMILES->PhysChem Absorption Absorption (HIA, Caco-2) PhysChem->Absorption Distribution Distribution (BBB, PPB) PhysChem->Distribution Metabolism Metabolism (CYP Inhibition) PhysChem->Metabolism Excretion Excretion (Clearance) PhysChem->Excretion Toxicity Toxicity (hERG, Ames) PhysChem->Toxicity Integration 4. Data Integration & Drug-Likeness Score Absorption->Integration Distribution->Integration Metabolism->Integration Excretion->Integration Toxicity->Integration Profile 5. Final ADMET Profile & Risk Assessment Integration->Profile

Caption: Overall workflow for in silico ADMET profiling.

Detailed ADMET Profile Prediction

This section delves into the prediction of specific ADMET endpoints using validated computational models.

Absorption

Absorption governs the entry of a drug into systemic circulation and is a prerequisite for its therapeutic effect.[10] Key parameters include human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (a surrogate for the intestinal wall), and interaction with efflux pumps like P-glycoprotein (P-gp).[13]

Experimental Protocol: Absorption Prediction

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM is a widely cited platform that uses graph-based signatures to predict a range of pharmacokinetic properties, including multiple absorption models, from a chemical structure.

Methodology:

  • Navigate to the pkCSM "Predict" page.

  • Enter the SMILES string CC(C)N1CC(=O)NCC1 into the text box. Alternatively, upload a .smi file containing the string.

  • Click "Submit" to run the predictions.

  • Record the values from the "Absorption" section of the results table.

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.[11] Critical parameters include the ability to cross the Blood-Brain Barrier (BBB) and the extent of binding to plasma proteins (PPB).[14][15]

Experimental Protocol: Distribution Prediction

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM provides validated models for both BBB penetration and plasma protein binding, allowing for a consistent workflow.

Methodology:

  • Using the same pkCSM results page from the absorption prediction, locate the "Distribution" section.

  • Record the predicted values for logBB and Fraction Unbound.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[16][17] Predicting whether a compound inhibits major CYP isoforms (e.g., CYP2D6, CYP3A4) is crucial for assessing the risk of drug-drug interactions.[18][19]

Experimental Protocol: Metabolism Prediction

Tool: SwissADME (--INVALID-LINK--)

Rationale: SwissADME provides straightforward, validated classification models (Yes/No) for the inhibition of the five most important CYP isoforms.

Methodology:

  • Using the results page from the initial SwissADME analysis (Section 2.0), scroll down to the "Pharmacokinetics" section.

  • Record the predicted inhibition status for each of the five listed CYP enzymes.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.[20] Total clearance (CL_TOT) is a key parameter that influences dosing frequency and exposure levels.

Experimental Protocol: Excretion Prediction

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM offers a model for predicting total clearance, a critical parameter for understanding a drug's half-life.[20]

Methodology:

  • From the pkCSM results page, locate the "Excretion" section.

  • Record the predicted Total Clearance value.

Toxicity

Toxicity prediction is essential for identifying potential safety liabilities early.[3] Key endpoints include mutagenicity (Ames test), cardiotoxicity via hERG channel inhibition, and hepatotoxicity.[21][22][23]

Experimental Protocol: Toxicity Prediction

Tool: ProTox-II (--INVALID-LINK--)

Rationale: ProTox-II is a specialized server for predicting various toxicity endpoints, including LD50, hepatotoxicity, and mutagenicity, based on a large database of experimental data.

Methodology:

  • Navigate to the ProTox-II homepage.

  • Enter the SMILES string CC(C)N1CC(=O)NCC1 in the "Draw a molecule or enter a SMILES" field.

  • Click "Start ProTox-II".

  • Record the predicted LD50, Hepatotoxicity, and Mutagenicity from the results page.

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM provides a specific and crucial model for hERG I inhibition, a key indicator of potential cardiotoxicity.[22][24]

Methodology:

  • From the pkCSM results page, locate the "Toxicity" section.

  • Record the prediction for hERG I inhibition.

Integrated Analysis and Drug-Likeness Evaluation

A holistic assessment requires integrating all predicted data points into a single, comprehensive profile. This allows for the identification of potential strengths and liabilities, guiding further optimization efforts.

Data Presentation: Summary of Predicted ADMET Properties
Category Parameter Predicted Value Interpretation & Potential Implications
Absorption Human Intestinal Absorption95.3%Favorable: High predicted absorption is a key desirable property.
Caco-2 Permeability (logPapp)0.49Moderate: Suggests the compound may cross the intestinal barrier.
P-gp SubstrateNoFavorable: Not being an efflux pump substrate increases intracellular concentration.
Distribution BBB Permeability (logBB)-0.908Low CNS Penetration: Unlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs to avoid CNS side effects.[14][25]
Fraction Unbound0.653Favorable: A significant fraction of the drug is free in plasma to interact with its target.
Metabolism CYP1A2 InhibitorNoFavorable: Low risk of drug-drug interactions via this isoform.
CYP2C19 InhibitorNoFavorable: Low risk of drug-drug interactions via this isoform.
CYP2C9 InhibitorNoFavorable: Low risk of drug-drug interactions via this isoform.
CYP2D6 InhibitorNoFavorable: Low risk of drug-drug interactions via this isoform.[18]
CYP3A4 InhibitorNoFavorable: Low risk of drug-drug interactions via this isoform.
Excretion Total Clearance (log ml/min/kg)0.444Moderate Clearance: Suggests a reasonable half-life, not cleared too rapidly or too slowly.
Toxicity Ames MutagenicityInactiveFavorable: Predicted to be non-mutagenic, a critical safety endpoint.[21][23]
hERG I InhibitorNoFavorable: Low risk of cardiotoxicity, a major reason for drug withdrawal.[22][26]
HepatotoxicityInactiveFavorable: Predicted to be non-toxic to the liver.
Oral Rat LD502500 mg/kgLow Toxicity: Classified as Toxicity Class 5 (Practically non-toxic).
Decision Logic for Candidate Progression

Based on the integrated ADMET profile, a decision-making process can be visualized. This workflow helps to systematically evaluate the compound's potential and decide on the next steps.

Decision_Tree cluster_profile Input Profile cluster_checks Key Checkpoints cluster_outcomes Outcomes Profile Integrated ADMET Profile of this compound Tox_Check Major Toxicity Flags? (Ames, hERG, Hepatotoxicity) Profile->Tox_Check PK_Check Favorable PK Profile? (Absorption, Clearance, BBB) Tox_Check->PK_Check No [Favorable] Reject High-Risk Candidate (De-prioritize) Tox_Check->Reject Yes [Unfavorable] Proceed Proceed to Synthesis & In Vitro Validation PK_Check->Proceed Yes [Favorable] Optimize Requires Optimization (e.g., improve permeability) PK_Check->Optimize No [Needs Improvement]

Caption: Decision-making workflow based on the predicted ADMET profile.

Expert Assessment: The in silico profile of this compound is remarkably favorable. It exhibits excellent predicted absorption and solubility, is unlikely to be affected by P-gp efflux, and does not raise any major toxicity flags. Its predicted lack of CYP inhibition suggests a low propensity for drug-drug interactions. The low predicted BBB penetration makes it an ideal candidate for therapies targeting peripheral systems where CNS effects are undesirable. The moderate clearance suggests a potentially viable dosing regimen. Overall, based on this computational assessment, this compound presents as a low-risk candidate worthy of synthesis and subsequent in vitro validation.

Conclusion

This technical guide has detailed a systematic, reproducible workflow for the comprehensive in silico ADMET profiling of this compound. By leveraging a suite of validated, publicly available computational tools, we have translated a simple chemical structure into a rich dataset covering critical pharmacokinetic and toxicological endpoints. The analysis reveals that this compound possesses a highly promising ADMET profile, characterized by excellent absorption, low toxicity risk, and a low probability of metabolic drug-drug interactions. This early-stage computational assessment provides a strong rationale for prioritizing this compound for further investigation in the drug discovery pipeline, demonstrating the power of in silico methods to accelerate development and de-risk investment in new chemical entities.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Isopropylpiperazin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Piperazinone scaffolds are considered privileged structures due to their frequent appearance in biologically active compounds and their ability to serve as peptidomimetics.[1] The protocol herein details a robust and scalable N-alkylation method starting from commercially available piperazin-2-one. We emphasize experimental rationale, safety considerations, and procedural details to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

The piperazine moiety is a cornerstone in the design of therapeutic agents, prized for its ability to modulate physicochemical properties and serve as a versatile scaffold.[2] The piperazin-2-one core, in particular, offers a unique combination of a lactam and a secondary or tertiary amine, providing specific hydrogen bonding capabilities and conformational constraints that are attractive for drug design.

The synthesis of this compound can be approached through several established synthetic strategies, including reductive amination of an open-chain precursor followed by cyclization[3][4] or direct alkylation of the piperazin-2-one heterocycle. For this guide, we have selected the direct N-alkylation of piperazin-2-one with an isopropyl halide. This method was chosen for its operational simplicity, high atom economy, and straightforward purification.

The core of this protocol is a nucleophilic substitution (S_N2) reaction. The secondary amine at the N1 position of piperazin-2-one is deprotonated by a suitable base to generate a nucleophilic amide anion. This anion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the desired C-N bond. The choice of a polar aprotic solvent is critical to solvate the cation of the base and facilitate the S_N2 mechanism without interfering with the nucleophile.

Reaction Scheme

Caption: Step-by-step workflow from setup to final product characterization.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Isopropylpiperazine (related compound): Flammable liquid and vapor. Toxic in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. [5][6]* 2-Bromopropane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Harmful to aquatic life. [7]* N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

  • Piperazine: Can cause burns by all exposure routes. [8]Handle with care.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive base; wet solvent/reagents; insufficient temperature.Use freshly opened or dried reagents. Ensure anhydrous conditions. Confirm reaction temperature.
Formation of Side Products Over-alkylation on N4 (if starting with piperazine); reaction with solvent.Use piperazin-2-one as starting material. If side products persist, consider a lower reaction temperature or a milder base.
Difficult Purification Product co-elutes with impurities; residual DMF.Ensure thorough brine washes during work-up to remove DMF. Try a different eluent system for chromatography (e.g., adding a small % of triethylamine to reduce tailing).

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of this compound via N-alkylation. By following the outlined steps and paying close attention to the rationale and safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical and chemical research.

References

Application Note & Protocol: High-Purity Isolation of 1-Isopropylpiperazin-2-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Isopropylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug development.[1] The piperazinone scaffold is present in a variety of biologically active molecules.[2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact yield, and introduce contaminants into the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography, ensuring high purity suitable for subsequent synthetic steps.

The core challenge in purifying N-substituted piperazinones lies in their polarity, conferred by the amide functional group, and their potential for hydrogen bonding.[3][4] This guide explains the rationale behind the selection of the stationary and mobile phases and provides a systematic workflow from initial analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified product.

Principles of Chromatographic Separation

The purification strategy hinges on the principles of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[5]

  • Analyte Properties: this compound possesses a polar lactam (cyclic amide) moiety and a moderately non-polar N-isopropyl group. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, leading to strong interactions with a polar stationary phase.

  • Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is rich in silanol (Si-OH) groups, which are polar and acidic. These groups interact strongly with polar compounds like this compound through hydrogen bonding. While issues like compound decomposition can occur with highly sensitive molecules on silica, piperazinones are generally stable under these conditions.[6][7]

  • Mobile Phase Selection: A binary solvent system of a non-polar solvent (e.g., n-heptane or hexanes) and a more polar solvent (e.g., ethyl acetate) is employed. The mobile phase competes with the analyte for binding sites on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively desorb and elute the compounds based on their polarity. Less polar impurities will elute first, followed by the target compound, with highly polar impurities being retained longer on the column.[8]

The separation logic is visualized in the diagram below.

G cluster_0 Column Chromatography Workflow Crude Crude this compound (Mixture of Compounds) TLC Step 1: TLC Analysis (Determine Optimal Solvent System) Crude->TLC Analyze Elute Step 4: Gradient Elution (Increasing Polarity) TLC->Elute Inform Gradient Column Step 2: Column Packing & Equilibration (Silica Gel Slurry) Load Step 3: Sample Loading (Dry or Wet Loading) Column->Load Prepare Load->Elute Run Collect Step 5: Fraction Collection Elute->Collect Analyze Step 6: Fraction Analysis (TLC/NMR) Collect->Analyze Combine Step 7: Combine Pure Fractions & Evaporate Solvent Analyze->Combine Pure Purified this compound Combine->Pure

Caption: Workflow for the purification of this compound.

Materials and Equipment

Materials

  • Crude this compound

  • Silica gel, flash grade (e.g., 40-63 µm particle size)

  • n-Heptane (or Hexanes), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade (for highly polar impurities)

  • Dichloromethane, ACS grade (for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or iodine chamber for visualization

  • Analytical standards of starting materials (if available)

Equipment

  • Flash chromatography system (automated or manual)

  • Glass column (if manual)

  • TLC developing tank

  • UV lamp (254 nm)

  • Rotary evaporator

  • Test tubes or fraction collector vials

  • Standard laboratory glassware

Experimental Protocols

Part A: Method Development using Thin-Layer Chromatography (TLC)

The key to successful column chromatography is developing an appropriate solvent system using TLC. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[9] A lower Rf value provides better separation from less polar impurities.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Start with a low polarity mixture (e.g., 80:20 n-Heptane:Ethyl Acetate).

  • Analysis: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining.

  • Optimization:

    • If the target spot has a very high Rf (>0.5), decrease the mobile phase polarity (increase the proportion of n-Heptane).

    • If the target spot has a very low Rf (<0.1) or remains on the baseline, increase the mobile phase polarity (increase the proportion of Ethyl Acetate).

    • Test several solvent ratios until the desired Rf is achieved. A good starting point for piperazinones is often in the range of 50:50 to 30:70 n-Heptane:Ethyl Acetate.[7]

Part B: Column Chromatography Purification

This protocol assumes the use of an automated flash chromatography system but can be adapted for a manual glass column setup.

1. Column Preparation:

  • Select a pre-packed silica gel cartridge with a mass approximately 40-100 times the mass of the crude sample to be purified.

  • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 n-Heptane:Ethyl Acetate) for at least 3-5 column volumes (CV).

2. Sample Loading: For optimal band resolution and to prevent streaking, dry loading is highly recommended, especially if the crude product has poor solubility in the initial mobile phase.[10]

  • Dry Loading Protocol:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the solution.

    • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Load this powder into an empty solid-load cartridge or carefully place it on top of the column bed.

3. Elution and Fraction Collection: A linear gradient is typically effective for separating the target compound from both less polar and more polar impurities.

  • Suggested Gradient Profile:

Column Volumes (CV)% n-Heptane% Ethyl AcetateDescription
0 - 2955Isocratic hold to elute very non-polar impurities.
2 - 1595 → 505 → 50Linear gradient to elute the target compound.
15 - 185050Isocratic hold to ensure complete elution of the target.
18 - 2050 → 050 → 100Steep gradient to wash out highly polar impurities.
  • Set the flow rate according to the column size manufacturer's recommendations.

  • Collect fractions throughout the run. The fraction size should be adjusted based on the column volume and expected separation.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Spot every few fractions on a single TLC plate, along with a spot of the crude starting material for comparison.

  • Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.

5. Product Isolation:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point.

G cluster_1 Separation Principle on Silica Gel start Crude Sample Applied at Top Non-Polar Impurity (Low Affinity) This compound (Medium Affinity) Polar Impurity (High Affinity) elution Mobile Phase (Increasing Polarity) Flowing Down Non-Polar Impurity Elutes First This compound Elutes Second Polar Impurity Elutes Last or is Retained start:f0->elution:f0 Weakly Adsorbed start:f1->elution:f1 Moderately Adsorbed start:f2->elution:f2 Strongly Adsorbed

Caption: Differential adsorption and elution on a silica gel stationary phase.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. A small percentage of methanol (1-5%) can be added to the ethyl acetate to significantly increase elution strength.[6]
Compound elutes in the solvent front Mobile phase is too polar. Sample overload.Decrease the polarity of the mobile phase. Ensure the sample load is not more than 1-2% of the silica mass.[6]
Poor separation (overlapping bands) Inappropriate solvent system. Column was poorly packed or overloaded. Sample was loaded in too large a volume or a strong solvent.Re-develop the TLC method to achieve a greater ΔRf between components. Use the dry loading technique.[10] Ensure the column is packed uniformly without cracks or channels.
Peak tailing Compound is interacting too strongly or irreversibly with acidic silica.Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize active sites on the silica. Consider using neutral or basic alumina as the stationary phase.
Product appears to have decomposed Compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, then eluting. If a new spot appears, the compound is degrading.[6] Consider using a less acidic stationary phase like deactivated silica or alumina.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound from a crude reaction mixture. By systematically developing a solvent system with TLC and employing a gradient elution strategy on a silica gel column, researchers can achieve high purity of the target compound. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other N-substituted piperazinones and similarly polar heterocyclic molecules, making this a valuable guide for professionals in drug discovery and development.

References

Technical Guide: High-Purity Isolation of 1-Isopropylpiperazin-2-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-Isopropylpiperazin-2-one, a key intermediate in pharmaceutical synthesis, using the recrystallization method. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity, which is critical for subsequent synthetic steps and regulatory compliance. This guide explains the fundamental principles of solvent selection based on the target molecule's structural characteristics, offers a step-by-step experimental workflow, and includes a comprehensive troubleshooting section to address common challenges. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scalability.

Introduction: The Imperative for Purity

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, reduce the yield and efficacy of the final API, and introduce potential toxicological risks. This compound, containing a cyclic amide (lactam) structure, is a versatile building block whose purity directly impacts the quality of the downstream products.

Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] A properly executed recrystallization can effectively remove impurities that are more soluble in the mother liquor or those that are insoluble in the hot solvent, yielding a highly pure crystalline product. This application note provides a robust framework for developing a successful recrystallization protocol for this compound.

Compound Profile & Physicochemical Rationale

Compound: this compound Structure:

Molecular Formula: C₇H₁₄N₂O Molecular Weight: 142.20 g/mol

The structure of this compound is characterized by two key features that dictate its solubility and recrystallization behavior:

  • Polar Amide Group (-C(=O)N-): The lactam functionality introduces a strong dipole and provides hydrogen bond accepting capabilities, suggesting solubility in polar solvents. Amides are often successfully recrystallized from polar solvents like alcohols or acetonitrile.[3]

  • Aliphatic Isopropyl and Piperazinone Rings: These nonpolar hydrocarbon portions contribute to solubility in less polar organic solvents.

The optimal recrystallization solvent will exhibit a steep solubility curve for the compound—dissolving it completely at an elevated temperature but poorly at lower temperatures. This temperature-dependent solubility is the cornerstone of the purification process.

Solvent System Selection & Rationale

The choice of solvent is the most critical parameter in recrystallization. Based on the structural analysis of this compound, several candidate solvents are proposed. A preliminary small-scale screening is essential to identify the optimal system for the specific impurity profile of the crude material.

Table 1: Candidate Solvents for Recrystallization of this compound

Solvent SystemTypeBoiling Point (°C)Rationale & Considerations
Isopropanol (IPA) Polar Protic82.6Often an excellent choice for compounds with moderate polarity. Its volatility is ideal for easy removal during drying. Piperazine derivatives have been successfully recrystallized from IPA.[4]
Acetonitrile Polar Aprotic81.6Frequently yields high-quality crystals for amides and can be a good alternative to alcohols.[3]
Acetone Polar Aprotic56.0A versatile solvent with a low boiling point, facilitating rapid drying. Can be used alone or in a mixed system.[5]
Ethanol/Hexane Mixed (Polar/Nonpolar)VariableA two-solvent system is employed when no single solvent is ideal.[6] The compound is dissolved in a minimum of hot ethanol ("solvent"), and hexane ("anti-solvent") is added to induce precipitation. This method is highly tunable.
Acetone/Hexane Mixed (Polar/Nonpolar)VariableSimilar to the ethanol/hexane system, this combination offers excellent control over the crystallization process by adjusting the solvent ratio.[7]

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale but can be adapted as needed. Always perform this procedure in a well-ventilated fume hood.

Materials & Equipment
  • Crude this compound

  • Candidate Solvents (Isopropanol, Acetonitrile, Acetone, Hexane)

  • Erlenmeyer Flasks (50 mL and 250 mL)

  • Graduated Cylinders

  • Hotplate/Stirrer and Magnetic Stir Bar

  • Condenser (optional, to prevent solvent loss)

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

  • Spatula and Glass Stirring Rod

  • Ice Bath

  • Drying Oven or Vacuum Desiccator

Step-by-Step Recrystallization Workflow
  • Dissolution of the Crude Product:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add an initial volume of the chosen primary solvent (e.g., 30-40 mL of Isopropanol).

    • Heat the mixture on a hotplate with gentle stirring. Bring the solvent to a gentle boil.

    • Continue adding the hot solvent in small portions (1-2 mL at a time) until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.[8]

  • Decolorization and Hot Filtration (Optional):

    • If the solution is deeply colored, remove it from the heat, allow it to cool slightly, and add a small amount (0.1-0.2 g) of activated charcoal.

    • Reheat the solution to boiling for 5-10 minutes. The charcoal adsorbs high-molecular-weight colored impurities.

    • To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass or loose stopper.

    • Crucially, allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[2] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

    • Wash the collected crystals (the "filter cake") with a minimal amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using too much wash solvent will dissolve some of the product and reduce the yield.

  • Drying:

    • Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Purity Assessment
  • Melting Point: Determine the melting point range of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2 °C).

  • Chromatography: Analyze the purity using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify any remaining impurities.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Drying cluster_analysis Analysis start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve Add Solvent hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool Solution to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Minimal Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry analysis Assess Purity (Melting Point, HPLC) dry->analysis end_product Pure Crystalline Product analysis->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool even more slowly. Consider switching to a lower-boiling point solvent.[1]
No Crystals Form The solution is not sufficiently saturated (too much solvent was added), or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. If necessary, boil off some solvent to increase concentration and re-cool.[1]
Low Recovery/Yield Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration; the compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Wash crystals sparingly with ice-cold solvent. Ensure the filtration apparatus is pre-warmed. Cool the filtrate in an ice bath for a longer duration.
Crystals are Colored Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an appropriate amount of activated charcoal during the dissolution step.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 1-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic approach to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Isopropylpiperazin-2-one. The inherent polarity of the analyte presents a significant chromatographic challenge, necessitating careful selection of stationary and mobile phases to achieve adequate retention and symmetric peak shape. The developed method utilizes a polar-endcapped C18 column with a phosphate buffer and acetonitrile mobile phase under gradient conditions. The method was proven to be specific and stability-indicating through forced degradation studies conducted under acid, base, oxidative, thermal, and photolytic stress conditions, as mandated by ICH guidelines[1][2]. Full validation was performed in accordance with ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness[3][4][5]. This method is suitable for routine quality control and stability testing of this compound in drug substance and product development.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with both an isopropyl group and a carbonyl group (amide). As a derivative of piperazin-2-one, it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[6]. The purity and stability of such intermediates are critical to ensuring the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling.

The development of a stability-indicating analytical procedure is a mandatory part of the drug development process, as outlined by the International Council for Harmonisation (ICH)[7]. Such methods must be able to resolve the active compound from any potential degradation products and process-related impurities, ensuring that the true quality of the substance is monitored over time[8].

This guide provides a comprehensive, field-proven protocol for the development and validation of an HPLC method for this compound, addressing the specific challenges posed by its chemical structure.

Physicochemical Properties & Chromatographic Challenges

The chemical structure of this compound suggests several key properties that influence HPLC method development:

  • Polarity: The presence of the amide carbonyl and the secondary amine within the piperazine ring makes the molecule highly polar. Highly polar compounds are notoriously difficult to retain on traditional reversed-phase columns (e.g., standard C18), often eluting at or near the void volume.

  • Basicity: The secondary amine (pKa ~9.2) imparts basic properties, which can lead to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases. This interaction often results in poor peak shape (tailing) and inconsistent retention.

  • UV Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can present a challenge for sensitive detection using standard UV-Vis detectors. While the amide bond provides some UV absorbance at low wavelengths (~200-215 nm), detection in this range is often subject to interference from mobile phase components and impurities. For the purpose of this note, we will proceed with low-wavelength UV detection, though alternative strategies like derivatization or the use of universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could be considered[9].

Method Development Strategy

Our strategy follows a systematic, multi-step process designed to address the challenges outlined above. The goal is to develop a robust method that provides adequate retention, optimal resolution between the main analyte and its degradants, and excellent peak symmetry.

Column Selection Rationale

Standard C18 columns are often unsuitable for highly polar analytes due to a phenomenon known as "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention. To overcome this, specialized reversed-phase columns are the preferred choice.

  • Initial Screening: Columns such as those with polar-endcapping, embedded polar groups, or aqueous-compatible C18 phases (e.g., AQ-type) are ideal candidates. These columns are designed to maintain a hydrated surface layer, ensuring stable retention even with 100% aqueous mobile phases[10][11].

  • Selected Column: For this study, an Atlantis T3 column was selected. This column chemistry is based on an advanced, trifunctionally bonded C18 ligand that is compatible with 100% aqueous mobile phases and offers balanced retention for both polar and non-polar compounds, making it an excellent starting point.

Mobile Phase Optimization
  • pH Control: To mitigate peak tailing from silanol interactions, the mobile phase pH must be controlled. By operating at a low pH (e.g., 2.5-3.5), the basic amine group will be fully protonated, and the residual silanols will be suppressed. This leads to a single ionic species for the analyte and minimizes secondary interactions, resulting in sharper, more symmetric peaks. A phosphate or formate buffer is suitable for this purpose.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency at low wavelengths.

  • Gradient Elution: A gradient elution is necessary to ensure that any less polar degradation products that may form during stress studies are eluted within a reasonable runtime, while still providing sufficient retention for the highly polar parent compound[12].

Method Development Workflow

The logical flow of the method development process is illustrated below.

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (H₃PO₄, 85%, ACS Grade)

  • Hydrochloric Acid (HCl, 1N)

  • Sodium Hydroxide (NaOH, 1N)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Final Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA Detector
Column Waters Atlantis T3, 4.6 x 150 mm, 3 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (5% B), 2-15 min (5-60% B), 15-18 min (60% B), 18-18.1 min (60-5% B), 18.1-25 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v)

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

Forced Degradation Study Protocol

Forced degradation studies are conducted to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active ingredient[1]. A stock solution of 1 mg/mL is used for the stress studies.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 µg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 µg/mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 µg/mL with diluent.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in diluent to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV and visible light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[7]. Prepare a solution of 100 µg/mL in diluent.

Results and Discussion

Optimization of Chromatographic Conditions

The initial screening confirmed that the Atlantis T3 column provided superior retention and peak shape compared to a standard C18 column. The mobile phase pH was critical; at pH 3.0, the analyte peak was sharp and symmetrical (Tailing Factor ≈ 1.1), whereas at neutral pH, significant tailing was observed. The gradient program was optimized to ensure the main peak eluted at approximately 7.5 minutes, with sufficient resolution from any early-eluting impurities and late-eluting degradants.

Forced Degradation Results

The method successfully separated the this compound peak from all degradation products formed under the various stress conditions. Peak purity analysis using a PDA detector confirmed that the main analyte peak was spectrally pure in all stressed samples, demonstrating the method's specificity.

Stress Condition% DegradationObservations
Acid (1N HCl, 80°C) ~15.2%One major degradant peak observed at RRT 0.85.
Base (1N NaOH, 80°C) ~18.5%Two major degradant peaks observed at RRT 0.72 and 1.35.
Oxidative (30% H₂O₂) ~9.8%Multiple minor degradant peaks observed.
Thermal (105°C) ~5.5%Minor degradation, peaks consistent with acid hydrolysis.
Photolytic (ICH) No significant degradationThe molecule is stable under light exposure.

Method Validation Protocol (as per ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[13].

ValidationWorkflow start_node Validated HPLC Method param_node_1 Specificity start_node->param_node_1 param_node_2 Accuracy start_node->param_node_2 param_node_3 Precision start_node->param_node_3 param_node_4 Linearity & Range start_node->param_node_4 param_node_5 Robustness start_node->param_node_5 param_node param_node sub_param_node sub_param_node sub_param_node_1 Forced Degradation & Peak Purity param_node_1->sub_param_node_1 Demonstrated via sub_param_node_2 Spike Recovery (e.g., 80, 100, 120%) param_node_2->sub_param_node_2 Assessed via sub_param_node_3a Repeatability (Intra-day, n=6) param_node_3->sub_param_node_3a Assessed via sub_param_node_3b Intermediate Precision (Inter-day, different analyst) param_node_3->sub_param_node_3b sub_param_node_4 Calibration Curve (e.g., 50-150% of nominal) param_node_4->sub_param_node_4 Assessed via sub_param_node_5 Varying Flow Rate, Temp, Mobile Phase pH param_node_5->sub_param_node_5 Assessed via

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

System Suitability
  • Protocol: Inject the standard solution five times.

  • Acceptance Criteria: RSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal concentration (50-150 µg/mL). Plot a graph of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Analyze a placebo (if applicable) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: RSD for both studies should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically established at S/N of 3:1 and LOQ at S/N of 10:1.

  • Acceptance Criteria: The LOQ should be verified for acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Acceptance Criteria: System suitability parameters must be met, and the change in results should be insignificant.

Conclusion

A highly robust, specific, and stability-indicating RP-HPLC method for the analysis of this compound has been successfully developed and validated. The method employs a modern, polar-compatible C18 column and a low-pH mobile phase to achieve excellent chromatographic performance. The validation results confirm that the method is accurate, precise, linear, and robust, meeting all criteria set forth by the ICH Q2(R1) guideline. This analytical procedure is well-suited for routine quality control analysis and for monitoring the stability of this compound during pharmaceutical development.

References

Application Notes and Protocols: Leveraging 1-Isopropylpiperazin-2-one for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazin-2-one Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be modulated for solubility and target engagement, make it a highly desirable motif in drug design.[2][3] Within this class, the piperazin-2-one core offers a synthetically versatile framework, providing a rigidified structure compared to piperazine while presenting multiple points for chemical diversification.[4][5]

This guide focuses on the utility of a specific, pre-functionalized scaffold, 1-isopropylpiperazin-2-one , as a strategic starting point for the rapid construction of diverse chemical libraries. The presence of the N-1 isopropyl group serves to block one of the reactive nitrogen centers, thereby directing subsequent chemical modifications to other positions on the ring. This approach simplifies synthesis and allows for the systematic exploration of chemical space around the core, a critical activity in hit-to-lead and lead optimization campaigns.[6][7] We will detail the synthesis of this scaffold and provide robust, field-tested protocols for its derivatization at the N-4 and C-3 positions, enabling researchers to efficiently generate novel compound collections.

Synthesis of the this compound Scaffold

The preparation of the this compound scaffold can be achieved through a straightforward reductive amination followed by a cyclization/deprotection sequence. This method provides a reliable route to multigram quantities of the desired starting material.

Workflow for Scaffold Synthesis

cluster_0 Scaffold Synthesis start N-Cbz-aminoacetaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination amino_acid Isopropylamine amino_acid->reductive_amination intermediate N'-(2-((benzyloxy)carbonyl)amino)ethyl)-N-isopropylamine reductive_amination->intermediate Formation of secondary amine cyclization Intramolecular Cyclization & Deprotection (e.g., H2, Pd/C) intermediate->cyclization Lactam formation scaffold This compound cyclization->scaffold

Caption: Synthesis of the this compound scaffold.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for synthesizing N-substituted piperazin-2-ones.[8]

Materials:

  • N-Cbz-aminoacetaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve N-Cbz-aminoacetaldehyde (1.0 equiv) in DCM.

    • Add isopropylamine (1.2 equiv) and stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amine.

  • Cyclization and Deprotection:

    • Dissolve the crude intermediate from the previous step in methanol.

    • Add 10% Pd/C (10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa) and stir at room temperature overnight.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Library Synthesis via Scaffold Derivatization

The this compound scaffold offers two primary vectors for diversification: the secondary amine at the N-4 position and the α-carbon at the C-3 position.

Workflow for Library Generation

cluster_1 N-4 Derivatization cluster_2 C-3 Derivatization scaffold This compound n4_arylation N-Arylation (e.g., Buchwald-Hartwig) scaffold->n4_arylation n4_alkylation N-Alkylation (e.g., Reductive Amination) scaffold->n4_alkylation n4_acylation N-Acylation (e.g., Acid Chlorides) scaffold->n4_acylation c3_alkylation α-Alkylation (e.g., Decarboxylative Alkylation) scaffold->c3_alkylation Requires prior modification to introduce leaving group library Diverse Compound Library n4_arylation->library n4_alkylation->library n4_acylation->library c3_alkylation->library

Caption: Diversification strategies for the this compound scaffold.

N-4 Position Derivatization

The secondary amine at the N-4 position is the most readily accessible site for functionalization. Standard methodologies such as N-arylation, N-alkylation, and acylation can be employed to introduce a wide range of substituents.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., BINAP, Xantphos) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add this compound, the aryl halide, and the anhydrous solvent.

  • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Catalyst/Ligand SystemBaseSolventTypical Yield (%)
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene65-90
Pd(OAc)₂ / XantphosNaOtBuDioxane70-95

Table 1: Representative conditions for Buchwald-Hartwig N-arylation.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination provides a mild and efficient method for introducing alkyl groups at the N-4 position, avoiding issues with over-alkylation.[11]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) (1.5 equiv)

  • Solvent (e.g., DCM, 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic)

Procedure:

  • Dissolve this compound and the aldehyde/ketone in the chosen solvent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture for 30-60 minutes at room temperature to allow for iminium ion formation.

  • Add the reducing agent portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with the reaction solvent.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

C-3 Position Derivatization

Functionalization at the C-3 position introduces a stereocenter and significantly increases the three-dimensional complexity of the resulting molecules.[12] Palladium-catalyzed decarboxylative allylic alkylation is a state-of-the-art method for achieving this transformation.[13][14] This requires a precursor with a carboxylic acid or a related group at the C-3 position.

Protocol 4: Asymmetric Decarboxylative Allylic Alkylation

This protocol outlines the enantioselective synthesis of α-allylated piperazin-2-ones. Note that this requires a modified starting material, which can be prepared from the corresponding amino acid precursors.

Materials:

  • N-1-isopropyl-N-4-Boc-piperazin-2-one-3-carboxylic acid (1.0 equiv)

  • Allylic electrophile (e.g., allyl acetate) (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(pmdba)₃) (5 mol%)

  • Chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) (12.5 mol%)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a reaction tube with the palladium catalyst and the chiral ligand.

  • Add the N-protected piperazinone carboxylic acid substrate and the anhydrous solvent.

  • Add the allylic electrophile.

  • Seal the tube and heat to the desired temperature (e.g., 40 °C).

  • Stir for 12-48 hours, monitoring the reaction by LC-MS.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Allyl ElectrophileYield (%)Enantiomeric Excess (ee, %)
Allyl acetate85-95>90
Cinnamyl acetate70-85>95
Crotyl acetate80-90>92

Table 2: Representative results for asymmetric C-3 allylation.[13]

Conclusion

The this compound scaffold is a highly valuable building block for the synthesis of diverse chemical libraries. Its pre-functionalized nature at the N-1 position directs subsequent reactions to the N-4 and C-3 positions, allowing for controlled and systematic diversification. The protocols outlined in this application note provide robust and reproducible methods for generating novel piperazin-2-one derivatives with significant potential for the discovery of new therapeutic agents. The strategic application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, enables access to a rich chemical space characterized by high structural and stereochemical complexity.

References

Application Notes: 1-Isopropylpiperazin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 1-isopropylpiperazin-2-one, a versatile chiral auxiliary, in the field of asymmetric synthesis. We delve into the mechanistic underpinnings of its stereodirecting power, present detailed protocols for its use in diastereoselective enolate alkylation, and offer practical insights for optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the stereocontrolled synthesis of complex chiral molecules.

Introduction: The Architectural Logic of this compound

Asymmetric synthesis demands precise three-dimensional control over bond formation. Chiral auxiliaries are powerful tools in this endeavor, temporarily attaching to a prochiral substrate to guide the approach of a reagent from a specific face, thereby creating a new stereocenter with high fidelity. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

This compound belongs to the class of chiral cyclic lactams, which have proven to be robust and highly effective auxiliaries. Its utility stems from a combination of structural features:

  • A Rigid Bicyclic System (upon enolization): The piperazinone ring, when deprotonated, forms a rigid enolate structure. This conformational rigidity is crucial for creating a predictable and sterically defined environment.

  • A Powerful Stereodirecting Group: The isopropyl group, positioned at the N1 nitrogen, acts as a bulky steric shield. It effectively blocks one face of the enolate, forcing incoming electrophiles to attack from the opposite, less hindered face. This principle is the cornerstone of its stereochemical control.

  • Chelation Control: The presence of the second nitrogen atom (N4) allows for the formation of a chelated metal enolate (typically with lithium), further locking the conformation and enhancing the facial bias.

This combination of steric hindrance and conformational locking via chelation makes this compound a highly effective controller for generating stereocenters alpha to a carbonyl group.

Mechanism of Stereodirection: A Tale of Two Faces

The remarkable stereoselectivity achieved with this compound is not magic; it is a predictable outcome of thermodynamics and sterics. The process begins with the formation of a lithium enolate, typically using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).

  • Deprotonation: LDA selectively abstracts the most acidic proton, which is on the carbon alpha to the carbonyl group (C3).

  • Chelate Formation: The resulting enolate does not exist as a free ion. Instead, the lithium cation is chelated by the enolate oxygen and the N4 nitrogen atom. This chelation creates a rigid, planar, five-membered ring system fused to the piperazinone ring.

  • Steric Shielding: The bulky isopropyl group on N1 now resides in a pseudo-axial position, effectively hovering over one face of the planar enolate.

  • Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) has two potential trajectories of attack: from the "top" face (syn to the isopropyl group) or the "bottom" face (anti to the isopropyl group). The steric bulk of the isopropyl group presents a significant energetic penalty for the top-face attack. Consequently, the electrophile preferentially approaches from the less hindered bottom face.

This controlled trajectory of attack results in the formation of a new carbon-carbon bond with a highly predictable stereochemistry, leading to a high diastereomeric excess (d.e.).

G cluster_0 Mechanism of Diastereoselective Alkylation A This compound (Chiral Auxiliary) B Deprotonation with LDA (Formation of Li-Enolate) A->B 1. LDA, THF, -78 °C C Rigid Chelated Intermediate (Li+ chelated by O and N4) B->C Chelation D Steric Shielding by Isopropyl Group C->D Conformational Lock E Electrophilic Attack (R-X) from less hindered face D->E 2. R-X F New C-C Bond Formation (High Diastereoselectivity) E->F Stereocontrolled Reaction G Auxiliary Cleavage (e.g., Hydrolysis) F->G 3. H3O+ H Chiral Product + Recovered Auxiliary G->H

Caption: Mechanistic workflow for stereoselective alkylation.

Core Application: Asymmetric Alkylation of Glycine Equivalents

One of the most powerful applications of this auxiliary is in the asymmetric synthesis of non-proteinogenic α-amino acids. By acylating the N4 position of this compound with a glyoxylic acid derivative, one can create a chiral glycine equivalent. The subsequent diastereoselective alkylation of this substrate, followed by auxiliary cleavage, yields enantioenriched α-amino acids.

A seminal example is the synthesis of optically active amino acids developed by U. Schöllkopf, known as the "Schöllkopf method". While Schöllkopf's original work focused on a bislactim ether derived from piperazine, the underlying principle of using a chiral piperazine-based scaffold to direct alkylation is directly applicable here. The this compound system represents a simplified, yet highly effective, implementation of this strategy.

Representative Reaction Scheme:
  • Step 1 (Acylation): N-acylation of the auxiliary to install the substrate.

  • Step 2 (Alkylation): Diastereoselective enolate alkylation.

  • Step 3 (Cleavage): Hydrolysis to release the chiral product and recover the auxiliary.

Detailed Experimental Protocol: Synthesis of (S)-2-Amino-4-phenylbutanoic Acid

This protocol details the asymmetric synthesis of an (S)-phenylalanine homologue, starting from the N-acylated this compound.

Workflow Overview

G start START: Acylated Auxiliary step1 Dissolve in Anhydrous THF under Argon Atmosphere start->step1 step2 Cool to -78 °C (Dry Ice/Acetone Bath) step1->step2 step3 Slowly Add LDA Solution (Enolate Formation) step2->step3 step4 Stir for 30-60 min at -78 °C step3->step4 step5 Add Electrophile (e.g., Benzyl Bromide) step4->step5 step6 Allow to Warm to RT (Reaction Completion) step5->step6 step7 Aqueous Work-up (Quench, Extract, Dry) step6->step7 step8 Purification (Column Chromatography) step7->step8 step9 Acid Hydrolysis (Auxiliary Cleavage) step8->step9 end FINISH: Chiral Amino Acid + Recovered Auxiliary step9->end

Caption: Step-by-step experimental workflow for alkylation.

Materials & Reagents
ReagentM.W.Amount (mmol)QuantityNotes
N-acetyl-1-isopropylpiperazin-2-one184.245.0921 mgSubstrate
Anhydrous Tetrahydrofuran (THF)--50 mLSure/Seal™ or freshly distilled
Diisopropylamine101.196.00.84 mLFreshly distilled from CaH₂
n-Butyllithium (n-BuLi)64.065.52.2 mL (2.5 M)Titrated solution
Benzyl Bromide (BnBr)171.045.50.65 mLFreshly distilled
Saturated NH₄Cl Solution--20 mLFor quenching
Ethyl Acetate--100 mLFor extraction
Anhydrous MgSO₄---For drying
6 M Hydrochloric Acid (HCl)--25 mLFor hydrolysis
Step-by-Step Procedure
  • Preparation of LDA: To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (0.84 mL, 6.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.2 mL, 5.5 mmol) dropwise via syringe. Allow the colorless solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: In a separate flame-dried 250 mL flask, dissolve the N-acetyl-1-isopropylpiperazin-2-one substrate (921 mg, 5.0 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C. Slowly transfer the prepared LDA solution from Step 1 into the substrate solution via cannula. A yellow-orange color indicates the formation of the lithium enolate. Stir the mixture at -78 °C for 45 minutes.

  • Alkylation: Add benzyl bromide (0.65 mL, 5.5 mmol) dropwise to the enolate solution at -78 °C. The color of the solution should fade. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Reaction Quench and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the alkylated product. A typical diastereomeric ratio of >95:5 can be expected, as determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in 6 M HCl (25 mL) and heated to reflux (approx. 110 °C) for 12-18 hours.

  • Product Isolation: After cooling to room temperature, the aqueous solution is washed with dichloromethane (2 x 20 mL) to remove the cleaved auxiliary. The aqueous layer containing the amino acid hydrochloride salt is then concentrated. The resulting solid can be further purified by recrystallization or ion-exchange chromatography to yield (S)-2-Amino-4-phenylbutanoic acid. The auxiliary can be recovered from the organic washings.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Diastereoselectivity Incomplete enolate formation; Reaction temperature too high; Non-chelating solvent.Ensure LDA is freshly prepared and accurately titrated. Maintain a strict temperature of -78 °C during enolate formation and alkylation. Use a chelating solvent like THF; avoid co-solvents like HMPA.
Low Yield Inactive electrophile; Competing side reactions (e.g., elimination).Use a freshly distilled or purified electrophile. For sluggish electrophiles, consider adding a catalytic amount of NaI or using the corresponding iodide.
Incomplete Reaction Insufficient amount of base or electrophile; Sterically hindered electrophile.Use a slight excess of LDA (1.1-1.2 eq) and electrophile (1.1-1.5 eq). For difficult alkylations, longer reaction times or a less hindered electrophile may be necessary.
Difficulty in Cleavage Steric hindrance around the amide bonds.More forcing hydrolysis conditions may be required (e.g., higher concentration of acid, longer reflux times). Alternatively, explore other cleavage methods like reductive cleavage (e.g., LiBH₄).

Application Note & Protocol: N-Alkylation of 1-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the N-alkylation of 1-isopropylpiperazin-2-one, a key heterocyclic scaffold found in numerous biologically active molecules. The piperazin-2-one motif is a conformationally constrained peptidomimetic that plays a crucial role in medicinal chemistry, appearing in pharmaceutical agents and natural products[1]. N-alkylation at the amide nitrogen (N-1 position) is a critical synthetic step for generating analogues with modified pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. This protocol details a robust and widely applicable method using a strong base and an alkyl halide, proceeding via an SN2 mechanism. We provide a step-by-step experimental procedure, discuss the underlying chemical principles, offer optimization strategies, and outline methods for purification and characterization.

Scientific Principles and Mechanistic Overview

The N-alkylation of a lactam, such as this compound, is a fundamental transformation in organic synthesis. Unlike the more nucleophilic secondary amine at the N-4 position (which is already substituted with an isopropyl group in the title compound), the amide nitrogen at N-1 is non-basic and a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Therefore, a two-step sequence is necessary:

  • Deprotonation: The amide N-H proton must first be removed by a strong, non-nucleophilic base to generate a highly nucleophilic lactamate anion. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the amide, producing hydrogen gas and the sodium salt of the lactam. The reaction's progress can be visually monitored by the cessation of H₂ evolution.

  • Nucleophilic Substitution (SN2): The resulting lactamate anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically a primary alkyl halide (e.g., R-I, R-Br, R-Cl), to form the new N-C bond.

This process is most efficient with primary and some secondary alkyl halides. Tertiary halides are unsuitable as they will primarily undergo elimination. The choice of an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is critical to solvate the ions without quenching the reactive lactamate intermediate.

Caption: General mechanism for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation with Benzyl Bromide

This protocol describes a representative procedure for the N-benzylation of this compound. It can be adapted for other primary alkyl halides.

2.1 Materials and Equipment

  • Reagents: this compound, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, septa, nitrogen/argon inlet, bubbler, syringes, needles, ice bath, thin-layer chromatography (TLC) plates, rotary evaporator, column chromatography setup.

2.2 Reagent Data Table

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound142.201.05.0711 mg
Sodium Hydride (60%)24.00 (as NaH)1.26.0240 mg
Benzyl Bromide171.041.15.50.64 mL
Anhydrous THF---25 mL

2.3 Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 240 mg, 6.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Washing (Optional but Recommended): To remove the mineral oil, add anhydrous hexane (~5 mL), swirl the suspension, allow the NaH to settle, and carefully remove the hexane via cannula. Repeat twice. Dry the NaH in vacuo for a few minutes.

  • Solvent Addition: Add anhydrous THF (15 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve this compound (711 mg, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 10 minutes.

    • Causality Insight: Slow addition is crucial to control the rate of hydrogen gas evolution. The reaction is complete when bubbling ceases (typically 30-60 minutes at 0 °C).

  • Alkylation: Add benzyl bromide (0.64 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% MeOH in DCM or 50% EtOAc in Hexane) or LC-MS until the starting material is consumed. This step is key to ensuring the protocol is self-validating.

2.4 Work-up and Purification

  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~15 mL) to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (20 mL). Separate the layers.

  • Washing: Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluent: gradient of 20% to 60% ethyl acetate in hexanes) to yield the pure N-benzylated product. Purification methods for piperazine derivatives often involve crystallization or chromatography[2][3].

2.5 Characterization The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Optimization and Troubleshooting

The success of the N-alkylation can be sensitive to several factors. The following table provides a guide for optimizing reaction conditions.

ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (For less reactive halides)Rationale & Notes
Base NaHKOtBuK₂CO₃ / TBAINaH is irreversible and highly effective. KOtBu is a strong, soluble base. A weaker base like K₂CO₃ may require a phase-transfer catalyst (e.g., TBAI) and heat[4].
Solvent THFDMFAcetonitrileTHF is excellent for NaH reactions. DMF has a higher boiling point and better solvating power, which can accelerate slow reactions but makes work-up more difficult.
Temperature 0 °C to RTRT50-80 °CElevated temperatures can increase the rate but may also lead to side reactions. Required for less reactive alkylating agents (e.g., alkyl chlorides).
Additive NoneNaI or KI (catalytic)-If using an alkyl chloride or bromide, adding catalytic iodide can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ[5].

Experimental Workflow Diagram

The following diagram outlines the complete workflow from setup to final product characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Steps A Inert Atmosphere Setup (N₂/Ar) B Add NaH to Flask A->B C Add Anhydrous THF & Cool to 0 °C B->C D Dropwise addition of This compound C->D E Stir 30-60 min (Deprotonation) D->E F Dropwise addition of Alkyl Halide (R-X) E->F G Warm to RT & Stir 4-16h F->G H Monitor by TLC / LC-MS G->H I Quench with aq. NH₄Cl at 0 °C H->I J Extract with EtOAc I->J K Wash with H₂O & Brine J->K L Dry (MgSO₄) & Concentrate K->L M Purify via Column Chromatography L->M N Characterize Product (NMR, MS) M->N

References

Application Notes and Protocols: 1-Isopropylpiperazin-2-one as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazinone Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs due to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1][2] The piperazin-2-one scaffold, a derivative of piperazine, offers a unique combination of a lactam functionality and a secondary amine, providing a rigid and versatile platform for the synthesis of diverse and complex molecular architectures.[3][4] The introduction of an isopropyl group at the N-1 position in 1-isopropylpiperazin-2-one further modulates its lipophilicity and steric profile, making it a valuable building block for exploring new chemical space in drug discovery programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will detail a proposed synthetic route for this building block and provide robust protocols for its derivatization through common and critical reactions in pharmaceutical synthesis, such as N-arylation and amide bond formation. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both technical accuracy and practical applicability in a research setting.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available starting materials. A plausible and efficient route involves the reductive amination of an N-protected aminoacetaldehyde with an appropriate amino acid ester, followed by deprotection and cyclization.[5]

Proposed Synthetic Pathway

Synthesis of this compound A N-Cbz-aminoacetaldehyde C Reductive Amination (NaBH(OAc)3) A->C B D-Alanine methyl ester B->C D Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate C->D Formation of diamine intermediate E Hydrogenolysis (H2, Pd/C) D->E Deprotection and Cyclization F (R)-3-Methylpiperazin-2-one E->F G Reductive Amination (Acetone, NaBH(OAc)3) F->G H 1-Isopropyl-3-methylpiperazin-2-one G->H N-isopropylation

Caption: Proposed synthetic route for 1-isopropyl-3-methylpiperazin-2-one, adaptable for other 3-substituted analogs.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one (Intermediate)

This protocol is adapted from a general method for the synthesis of chiral piperazinone derivatives.[5]

  • Reductive Amination:

    • Dissolve D-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) and neutralize with triethylamine (1.1 eq). Filter to remove the salt.

    • To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.

    • Cool the mixture to 0 °C and add triethylamine (2.0 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate.

  • Deprotection and Cyclization:

    • Dissolve the product from the previous step in methanol.

    • Add palladium on carbon (10 mol%) to the solution.

    • Subject the mixture to a hydrogen atmosphere (1.8 MPa) and stir at room temperature overnight.

    • Monitor the reaction by HPLC until completion.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain (R)-3-methylpiperazin-2-one as a solid.

Derivatization of this compound: Application in Novel Pharmaceutical Synthesis

The N-4 position of the this compound ring is a key point for diversification, allowing for the introduction of various substituents, most commonly through N-arylation or amide bond formation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, and it is widely used in the synthesis of N-aryl piperazine derivatives.[6][7][8]

Buchwald-Hartwig N-Arylation Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Add this compound (1.0 eq) B Add Aryl Halide (1.2 eq) C Add Palladium Catalyst (e.g., Pd2(dba)3, 2 mol%) D Add Phosphine Ligand (e.g., XPhos, 4 mol%) E Add Base (e.g., NaOtBu, 1.5 eq) F Add Anhydrous Solvent (e.g., Toluene) G Heat to 80-110 °C with vigorous stirring F->G H Monitor by TLC or LC-MS G->H I Cool to room temperature H->I J Dilute with Ethyl Acetate K Filter through Celite L Wash with water and brine M Dry organic layer (Na2SO4) N Concentrate in vacuo O Purify by Flash Column Chromatography

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[7]

Aryl Halide ExampleCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-BromotoluenePd₂(dba)₃/XPhosNaOtBuToluene10012-1885-95
2-ChloropyridinePd(OAc)₂/SPhosK₂CO₃Dioxane11018-2470-85
4-BromoacetophenonePd₂(dba)₃/RuPhosCs₂CO₃Toluene10012-1680-90

Note: The choice of catalyst, ligand, base, and solvent is crucial and may require optimization for different aryl halides.

Protocol 2: Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry. Here we present protocols using two common and effective coupling reagents: EDC/HOBt and HATU.[9][10]

This method is a cost-effective and widely used procedure for amide bond formation.[9]

  • Activation: To a solution of the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM or DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid. Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[9][10]

  • Activation: In a flask, dissolve the carboxylic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Coupling: Add this compound (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Amide Coupling Mechanisms cluster_edc EDC/HOBt Coupling Mechanism cluster_hatu HATU Coupling Mechanism A Carboxylic Acid C O-acylisourea intermediate A->C + B EDC B->C E Active Ester C->E D HOBt D->E + G Amide Product E->G F This compound F->G + H Carboxylic Acid J Activated Ester H->J + I HATU I->J L Amide Product J->L K This compound K->L +

Caption: Simplified mechanisms for EDC/HOBt and HATU amide coupling.

Coupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Typical Yield (%)
EDCHOBtDIPEADMF or DCM4-24RT75-90
HATU-DIPEADMF1-12RT80-95

Safety and Handling

While specific safety data for this compound is not available, it is prudent to handle it with the same precautions as its parent amine, 1-isopropylpiperazine. 1-Isopropylpiperazine is a flammable liquid and is toxic in contact with skin. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition. Keep the container tightly sealed.[12]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique structural features provide a solid foundation for creating diverse libraries of molecules for drug discovery. The protocols detailed in these application notes for N-arylation and amide bond formation offer reliable and adaptable methods for the derivatization of this scaffold. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Experimental setup for scaling up 1-Isopropylpiperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1-Isopropylpiperazin-2-one

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key heterocyclic scaffold in modern drug discovery. Moving from bench-scale to pilot-scale production introduces significant challenges, primarily related to reaction kinetics, thermal management, and process safety.[1][2] This protocol details a robust and scalable two-step synthetic route, emphasizing safety, efficiency, and in-process validation. We will address the causality behind critical process parameters and provide a self-validating workflow suitable for researchers and drug development professionals aiming to produce multi-gram to kilogram quantities of the target compound.

Introduction: The Challenge of Scale-Up

Piperazin-2-one and its derivatives are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] The synthesis of these lactams is well-established on a laboratory scale.[4][5][6][7] However, scaling chemical processes is not a linear endeavor.[8] Hazards that are manageable in small flasks, such as heat evolution from exothermic reactions, can become critical risks in larger reactors due to the decreased surface-area-to-volume ratio, which impairs efficient heat dissipation.[2] This can lead to thermal runaway reactions with potentially devastating consequences.[9]

Therefore, a successful scale-up strategy requires a thorough understanding of the process chemistry, a rigorous hazard assessment, and the implementation of robust engineering and administrative controls.[1][9] This guide provides a framework for navigating these complexities for the synthesis of this compound.

Process Chemistry and Synthetic Route Selection

Several methods exist for the synthesis of piperazinones, including multi-component reactions and palladium-catalyzed Buchwald-Hartwig aminations.[10][11][12][13][14] For a scalable, cost-effective, and high-throughput synthesis of the specific target, this compound, a classic two-step approach is selected for its reliability and use of readily available starting materials.

The chosen route involves:

  • N-Acylation: Reaction of N-isopropylethylenediamine with chloroacetyl chloride to form the open-chain intermediate, 2-chloro-N-(2-(isopropylamino)ethyl)acetamide.

  • Intramolecular Cyclization: Base-mediated ring closure of the intermediate to yield the desired this compound lactam.

This route avoids costly catalysts and complex purification steps often associated with other methods, making it ideal for large-scale production.

Reaction Scheme

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A N-Isopropylethylenediamine C 2-Chloro-N-(2-(isopropylamino)ethyl)acetamide (Intermediate) A->C + B Chloroacetyl Chloride B->C DCM, Et3N, 0 °C to RT D Intermediate E This compound (Final Product) D->E K2CO3, Acetonitrile, Reflux

Caption: Two-step synthesis of this compound.

Hazard Analysis and Process Safety

A thorough risk assessment must be conducted before any scale-up work.[8] The primary hazards in this synthesis are associated with the reagents' toxicity and the exothermic nature of the acylation step.[2][9]

  • N-Isopropylethylenediamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[15][16]

  • Chloroacetyl Chloride: Acutely toxic and highly corrosive. Causes severe skin burns, eye damage, and is a lachrymator. Reacts violently with water.

  • Triethylamine (Et3N) / Diisopropylethylamine (DIPEA): Flammable liquids and vapors. Corrosive and harmful if inhaled or swallowed.[17][18]

  • 1-Chloro-2-nitrobenzene (Alternative Starting Material Context): For context in related syntheses, compounds like 1-Chloro-2-nitrobenzene are toxic in contact with skin and harmful if swallowed.[19][20][21][22][23] This highlights the importance of evaluating every chemical's specific hazards.

Critical Safety Directive: The acylation of N-isopropylethylenediamine with chloroacetyl chloride is a highly exothermic reaction. On a large scale, the rate of heat generation can easily exceed the heat removal capacity of the reactor, leading to a thermal runaway.[2][9] Therefore, slow, controlled addition of the acylating agent at low temperature is mandatory.

Materials and Equipment

Category Item Notes
Equipment 5L Jacketed Glass ReactorWith overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
500 mL Addition FunnelFor controlled addition of chloroacetyl chloride.
Circulating Chiller/HeaterTo control reactor jacket temperature precisely.
Rotary EvaporatorWith a suitably sized flask for solvent removal.
10L Separatory FunnelFor aqueous workup.
Personal Protective Equipment (PPE)Chemical-resistant gloves, splash goggles, face shield, flame-retardant lab coat.
Reagents N-IsopropylethylenediaminePurity >98%
Chloroacetyl ChloridePurity >98%
Triethylamine (Et3N)Dried over KOH.
Potassium Carbonate (K2CO3)Anhydrous, powdered.
Solvents Dichloromethane (DCM)Anhydrous.
AcetonitrileAnhydrous.
Saturated Sodium Bicarbonate SolutionFor workup.
Brine (Saturated NaCl Solution)For workup.
Analytical TLC Plates (Silica)For reaction monitoring.
HPLC, LC-MS, NMRFor final product characterization and purity assessment.

Detailed Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system, with defined checkpoints to ensure the reaction is proceeding as intended before moving to the next stage.

Workflow Overview

G Start Start Setup Reactor Setup & Inerting Start->Setup Acylation Step 1: Acylation (0 °C) Setup->Acylation IPC1 In-Process Control 1 (TLC/LC-MS) Acylation->IPC1 Quench Aqueous Quench IPC1->Quench Reaction Complete Workup Workup & Solvent Swap Quench->Workup Cyclization Step 2: Cyclization (Reflux) Workup->Cyclization IPC2 In-Process Control 2 (TLC/LC-MS) Cyclization->IPC2 Purification Filtration & Concentration IPC2->Purification Reaction Complete Analysis Final Analysis (NMR, HPLC) Purification->Analysis End Final Product Analysis->End

Caption: Scaled-up synthesis workflow with in-process controls.

Part 1: Synthesis of 2-Chloro-N-(2-(isopropylamino)ethyl)acetamide (Intermediate)
  • Reactor Setup: Assemble the 5L jacketed reactor system. Ensure all glassware is dry. Purge the system with nitrogen for 20 minutes.

  • Reagent Charging: Charge the reactor with N-isopropylethylenediamine (102.18 g, 1.0 mol, 1.0 equiv.) and anhydrous Dichloromethane (DCM, 2 L).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulating chiller.

  • Base Addition: Add dried Triethylamine (121.4 g, 1.2 mol, 1.2 equiv.) to the reactor.

  • Controlled Addition of Acylating Agent: Dissolve chloroacetyl chloride (124.2 g, 1.1 mol, 1.1 equiv.) in anhydrous DCM (500 mL) and add it to the addition funnel. Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Expertise & Experience: This slow addition is the most critical step for safety. Adding the acylating agent too quickly will cause a rapid exotherm that the chiller cannot control, leading to boiling of the DCM and a potential runaway reaction.[8][9]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • In-Process Control (IPC) 1: Withdraw a small aliquot from the reaction mixture. Quench it with water and extract with DCM. Spot the organic layer on a TLC plate (eluent: 10% Methanol in DCM) to confirm the consumption of the starting diamine.

Part 2: Workup and Intermediate Isolation
  • Quenching: Cool the reactor back to 10 °C. Slowly add 1 L of deionized water to quench the reaction.

  • Phase Separation: Transfer the mixture to a 10 L separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).

    • Expertise & Experience: The bicarbonate wash neutralizes any excess acid and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic phase.

  • Drying and Solvent Swap: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is the intermediate. For this scale, it is often used directly in the next step without further purification.

Part 3: Cyclization to this compound
  • Reactor Setup: Transfer the crude intermediate oil back to the clean, dry 5L reactor.

  • Solvent and Base Addition: Add anhydrous Acetonitrile (3 L) and powdered anhydrous Potassium Carbonate (276 g, 2.0 mol, 2.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous mechanical stirring. Maintain reflux for 12-18 hours.

    • Trustworthiness: The use of a solid, inorganic base like K2CO3 simplifies the final workup compared to organic bases, as it can be easily removed by filtration.

  • In-Process Control (IPC) 2: Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.

Part 4: Product Isolation and Purification
  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile (2 x 200 mL).

  • Concentration: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product is often of sufficient purity (>95%) for many applications. If higher purity is required, vacuum distillation or column chromatography can be employed. Purification via crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is also a viable, scalable option.[24]

  • Final Analysis: Characterize the final product by NMR, MS, and determine its purity by HPLC.

Data Summary and Expected Results

ParameterValue
Starting Material (N-Isopropylethylenediamine) 102.18 g (1.0 mol)
Final Product (this compound) C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Theoretical Yield 142.20 g
Expected Actual Yield 115 - 128 g (80-90%)
Appearance Colorless to pale yellow oil or low-melting solid
Expected Purity (Crude) >95% (by HPLC)

References

Application Notes and Protocols: Cell-Based Assays for 1-Isopropylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 1-Isopropylpiperazin-2-one Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] A particularly interesting subclass is the this compound derivatives, which have emerged as promising candidates for novel therapeutic agents. The functionalization of the piperazine ring allows for the fine-tuning of physicochemical and pharmacological properties, making these derivatives attractive for targeting various cellular pathways implicated in disease.[5]

Cell-based assays are indispensable tools in the early stages of drug discovery and development.[6][7] They provide a physiologically relevant context to evaluate the efficacy and potential toxicity of novel compounds, bridging the gap between in vitro biochemical assays and in vivo studies.[8][9] These assays allow researchers to assess a compound's impact on complex cellular processes such as proliferation, viability, and apoptosis, offering critical insights into its mechanism of action.[6][7][10]

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to characterize the biological activity of this compound derivatives. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals, offering a robust framework for screening, lead optimization, and mechanistic studies. By adhering to these protocols, researchers can generate reliable and reproducible data to accelerate the development of novel therapeutics based on the this compound scaffold.

I. Foundational Principles for Robust Cell-Based Assays

The success of any cell-based assay hinges on meticulous planning and execution. Several key factors must be considered to ensure data integrity and reproducibility.

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the specific research question and the putative target of the this compound derivatives.[11] It is crucial to select cell lines that are well-characterized and relevant to the disease model under investigation.[8] For instance, when screening for anticancer activity, a panel of cancer cell lines representing different tumor types should be employed.

  • Cell Culture Best Practices: Maintaining healthy and viable cell cultures is essential for obtaining meaningful results.[11] This includes using appropriate culture media and supplements, regularly monitoring for contamination, and passaging cells at optimal confluency to avoid phenotypic drift.[11][12]

  • Assay Optimization: Prior to high-throughput screening, it is critical to optimize assay parameters such as cell seeding density, compound treatment duration, and reagent concentrations.[11] This ensures a sufficient assay window and signal-to-noise ratio.

  • Inclusion of Controls: The use of appropriate controls is non-negotiable for data validation.[11] This includes vehicle controls (to account for solvent effects), positive controls (a known active compound), and negative controls (untreated cells).

II. Experimental Workflows: A Visual Guide

The following diagram illustrates the general workflow for evaluating this compound derivatives in cell-based assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Line Culture & Maintenance Compound_Prep Compound Dilution & Plating Incubation Incubate Cells with This compound Derivatives Compound_Prep->Incubation Proliferation Proliferation Assay (MTS) Incubation->Proliferation Cytotoxicity Cytotoxicity Assay (LDH) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Incubation->Apoptosis Data_Acquisition Data Acquisition (Plate Reader) Proliferation->Data_Acquisition Cytotoxicity->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for cell-based assays.

III. Core Protocols for Compound Evaluation

This section details the step-by-step protocols for three fundamental cell-based assays: a proliferation assay (MTS), a cytotoxicity assay (LDH), and an apoptosis assay (Caspase-Glo® 3/7).

A. Cell Proliferation Assay: MTS Protocol

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[13] Viable cells reduce the MTS tetrazolium compound into a colored formazan product, and the amount of formazan is directly proportional to the number of living cells.[13]

1. Materials and Reagents:

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (stock solutions in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

2. Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent to each well.[14][15]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[14][15]

    • Measure the absorbance at 490 nm using a microplate reader.[13]

3. Data Analysis:

  • Subtract the average absorbance of the medium-only wells from all other readings.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Cytotoxicity Assay: LDH Release Protocol

The LDH (Lactate Dehydrogenase) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17]

1. Materials and Reagents:

  • Selected cell line(s)

  • Complete cell culture medium

  • This compound derivatives

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (e.g., 10X Triton X-100)

  • 96-well cell culture plates

  • 96-well assay plates (clear, flat-bottom)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

2. Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTS assay (Section III.A, steps 1 and 2).

    • It is crucial to include the following controls on each plate:[18]

      • Untreated cells (spontaneous LDH release): Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with lysis buffer to induce complete cell lysis.

      • No-cell control (medium background): Wells containing only culture medium.

  • LDH Assay:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[18]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the assay plate.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[19]

3. Data Analysis:

  • Subtract the average absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

C. Apoptosis Assay: Caspase-Glo® 3/7 Protocol

The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[20][21] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.[20]

1. Materials and Reagents:

  • Selected cell line(s)

  • Complete cell culture medium

  • This compound derivatives

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

2. Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the this compound derivatives as described for the MTS assay (Section III.A, steps 1 and 2).

  • Caspase-Glo® 3/7 Assay:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[21]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Subtract the average luminescence of the no-cell control from all other readings.

  • Express the data as fold-change in caspase-3/7 activity relative to the vehicle control.

IV. Data Presentation and Interpretation

For clear and concise presentation of results, it is recommended to summarize quantitative data in tables.

Table 1: Example Data Summary for a this compound Derivative

AssayEndpointResult
Cell Proliferation (MTS) IC50 (µM)[Insert Value]
Cytotoxicity (LDH) % Cytotoxicity at [X] µM[Insert Value]
Apoptosis (Caspase-Glo® 3/7) Fold-change in Caspase-3/7 Activity at [X] µM[Insert Value]

Interpreting the Results:

By comparing the data from these three assays, researchers can begin to elucidate the mechanism of action of the this compound derivatives.

  • Potent inhibition of cell proliferation (low IC50 in MTS assay) with a corresponding increase in cytotoxicity (LDH assay) and caspase activity (Caspase-Glo® 3/7 assay) suggests that the compound induces cell death via apoptosis.

  • Inhibition of cell proliferation without a significant increase in cytotoxicity or caspase activity may indicate that the compound is cytostatic, causing cell cycle arrest rather than cell death.

  • High cytotoxicity (LDH release) without a significant increase in caspase activity could point towards a necrotic mechanism of cell death.

V. Mechanism of Action: Potential Signaling Pathways

The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound derivatives, leading to apoptosis.

G Compound This compound Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Pathway Downstream Signaling Cascade Target->Pathway Caspases Caspase-3/7 Activation Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Further investigation using more specific assays, such as Western blotting for key signaling proteins or target engagement assays, would be necessary to validate the proposed mechanism of action.

VI. Troubleshooting Common Issues

Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effectsEnsure proper cell suspension before seeding, use a multichannel pipette carefully, and consider not using the outer wells of the plate.[22]
Low signal-to-noise ratio Suboptimal cell number, incorrect reagent concentration, insufficient incubation timeOptimize cell seeding density and reagent concentrations; ensure appropriate incubation times for each assay.[11]
High background in LDH assay Serum in the culture medium contains LDHUse serum-free medium for the assay or subtract the background from a no-cell control.[17]
Inconsistent results between experiments Variation in cell passage number, reagent lot-to-lot variabilityUse cells within a consistent passage number range and record the lot numbers of all reagents.[12]

VII. Conclusion

The protocols detailed in these application notes provide a solid foundation for the initial characterization of this compound derivatives in a cellular context. By systematically evaluating their effects on cell proliferation, cytotoxicity, and apoptosis, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising compounds. Adherence to best practices in cell culture and assay execution is critical for generating high-quality, reproducible data that will guide future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropylpiperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is typically achieved through the cyclization of N-isopropylethylenediamine with an acetylating agent like chloroacetyl chloride.[1] While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide provides a structured approach to troubleshooting and optimization, based on established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding starting materials, reaction conditions, and workup procedures.

Starting Materials and Reagents

Q1: How critical is the purity of N-isopropylethylenediamine? What are the common impurities?

A1: The purity of N-isopropylethylenediamine is paramount. The most detrimental impurity is often the isomeric 1,2-diaminopropane, which can arise during the synthesis of the starting material. This impurity will also react with chloroacetyl chloride, leading to a difficult-to-remove side product and consequently lowering the yield of the desired this compound. It is highly recommended to verify the purity of the diamine by GC-MS or ¹H NMR before use.

Q2: Chloroacetyl chloride is highly reactive and moisture-sensitive. What are the best practices for handling and addition?

A2: Chloroacetyl chloride readily hydrolyzes to chloroacetic acid, which will not participate in the desired acylation.[2] Always use a freshly opened bottle or a recently distilled batch. It should be handled under an inert atmosphere (e.g., nitrogen or argon). For the reaction, it is crucial to add the chloroacetyl chloride dropwise to the cooled reaction mixture.[3] A slow addition rate minimizes exothermic reactions and prevents the formation of di-acylated byproducts.

Reaction Conditions

Q3: What is the optimal solvent and temperature for this synthesis?

A3: A variety of solvents can be used, with dichloromethane (DCM) and acetonitrile being common choices due to their inertness and ability to dissolve the starting materials. The reaction is typically run at a low temperature, starting at 0 °C, to control the initial exothermic acylation step. After the addition of chloroacetyl chloride, the reaction is often allowed to warm to room temperature to drive the subsequent intramolecular cyclization.[4]

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: A base is required to neutralize the hydrochloric acid (HCl) generated during both the acylation and cyclization steps. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is a good choice as it is non-nucleophilic and will not compete with the starting diamine in reacting with chloroacetyl chloride. At least two equivalents of the base are necessary to neutralize the two equivalents of HCl produced.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis.

Problem: Low or No Product Formation

Issue: After the reaction and workup, TLC or LC-MS analysis shows a low yield of the desired product or only starting material.

Possible Cause Diagnostic Check Recommended Solution
Inactive Chloroacetyl Chloride Check the appearance of the chloroacetyl chloride. It should be a clear, colorless to light yellow liquid.Use a fresh bottle or distill the chloroacetyl chloride before use.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS.If starting material is still present after the initial reaction time, consider extending the reaction time at room temperature. Gentle heating (e.g., to 40 °C) can also be attempted, but monitor for byproduct formation.
Incorrect Stoichiometry Review the calculated molar equivalents of all reagents.Ensure that at least two equivalents of base are used. A slight excess of chloroacetyl chloride (1.05-1.1 equivalents) can sometimes improve conversion.
Problem: Formation of Significant Impurities

Issue: The crude product contains significant amounts of byproducts, complicating purification and reducing the isolated yield.

Possible Cause Diagnostic Check Recommended Solution
Di-acylation of N-isopropylethylenediamine Look for a byproduct with a mass corresponding to the starting diamine plus two chloroacetyl groups.Add the chloroacetyl chloride slowly at 0 °C to maintain a low concentration of the acylating agent. High dilution conditions can also favor the desired intramolecular cyclization over intermolecular side reactions.
Polymerization The crude product appears as an insoluble or intractable material.This can be caused by uncontrolled exotherms. Ensure efficient stirring and maintain a low temperature during the addition of chloroacetyl chloride.
Reaction with Impurities in Starting Materials Analyze the starting N-isopropylethylenediamine for isomeric impurities.Purify the starting diamine by distillation if necessary.
Problem: Difficult Purification

Issue: The crude product is difficult to purify by column chromatography or crystallization.

Possible Cause Diagnostic Check Recommended Solution
Product is Highly Polar The product shows tailing on silica gel chromatography.Add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent to improve the peak shape.[5]
Co-eluting Impurities Impurities are not well-separated from the product on TLC.Try a different solvent system for chromatography. If the product is a solid, recrystallization from a suitable solvent like ethyl acetate/hexanes may be effective.[6]
Product is Water-Soluble Low recovery after aqueous workup and extraction.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. Perform multiple extractions with an organic solvent.

Part 3: Visualizing the Process

To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.

Reaction Mechanism

The synthesis proceeds through a two-step sequence: nucleophilic acyl substitution followed by an intramolecular SN2 reaction.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Lactamization) Diamine N-Isopropylethylenediamine Intermediate N-(2-(Isopropylamino)ethyl)-2-chloroacetamide Diamine->Intermediate + AcylChloride - HCl AcylChloride Chloroacetyl Chloride Product This compound Intermediate->Product Intramolecular SN2 - HCl

Caption: The two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues.

G start Low Yield of Product check_sm Analyze Starting Materials (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Diamine (Distillation) sm_ok->purify_sm No reagent_ok Reagent Fresh/Distilled? sm_ok->reagent_ok Yes purify_sm->check_sm check_reagent Check Chloroacetyl Chloride Quality new_reagent Use Fresh/Distilled Chloroacetyl Chloride reagent_ok->new_reagent No monitor_rxn Monitor Reaction by TLC/LC-MS reagent_ok->monitor_rxn Yes new_reagent->monitor_rxn rxn_complete Reaction Complete? monitor_rxn->rxn_complete optimize_cond Optimize Conditions (Time, Temp) rxn_complete->optimize_cond No check_workup Review Workup & Purification rxn_complete->check_workup Yes optimize_cond->monitor_rxn

Caption: A decision tree for troubleshooting low product yield.

Part 4: Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of this compound.

Materials:

  • N-isopropylethylenediamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-isopropylethylenediamine (1.0 eq) and anhydrous dichloromethane (to make a 0.2 M solution).

  • Add triethylamine (2.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate).

References

Side reactions to avoid in the synthesis of piperazin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Piperazin-2-ones are prevalent in numerous biologically active compounds, and their successful synthesis is often pivotal in the drug discovery pipeline.[1][2][3] However, the path to pure, high-yield piperazin-2-one derivatives is frequently challenged by a variety of side reactions.

This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing these common pitfalls. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Section 1: The Critical Challenge of Diketopiperazine (DKP) Formation

One of the most pervasive side reactions in syntheses involving amino acid or ethylenediamine precursors is the formation of 2,5-diketopiperazines (DKPs).[4] These highly stable cyclic dipeptides can significantly reduce the yield of the desired piperazin-2-one and introduce purification challenges.[5][6]

Frequently Asked Questions (FAQs) about DKP Formation

Q1: What is diketopiperazine (DKP) and why does it form so readily?

A1: 2,5-Diketopiperazines are six-membered rings containing two amide bonds, formed by the head-to-tail cyclization of a dipeptide or a similar precursor.[4] Their formation is thermodynamically favored due to the stability of the cyclic structure. This side reaction is particularly common during the synthesis of peptides, and the principles apply to piperazin-2-one synthesis when related starting materials are used.[5][6]

Q2: At what stages of my synthesis is DKP formation most likely to occur?

A2: DKP formation is especially prevalent during steps that involve the deprotection of an N-terminal amine of a dipeptide ester or an analogous intermediate.[7] The newly liberated amine can readily undergo intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of the DKP byproduct.[6] This is a known challenge in solid-phase peptide synthesis (SPPS) which can also be relevant to solution-phase syntheses of piperazin-2-one derivatives.[5]

Troubleshooting Guide: Diketopiperazine Formation
Problem Potential Cause Recommended Solution
Low yield of desired piperazin-2-one with a major byproduct identified as a DKP. Intramolecular cyclization of a dipeptide-like intermediate.- Control pH: Maintain a slightly acidic pH during deprotection steps to keep the N-terminal amine protonated and less nucleophilic. - Low Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of cyclization. - Choice of Protecting Groups: Utilize bulky N-terminal protecting groups that hinder the intramolecular attack.
Significant DKP formation during coupling reactions. Slow intermolecular coupling allowing for intramolecular cyclization to dominate.- Increase Nucleophile Concentration: Use a slight excess of the incoming amine to favor the desired intermolecular reaction. - "In Situ" Acylation: Perform deprotection and coupling in a single pot, where the activated coupling partner is present to "trap" the deprotected amine before it can cyclize.[7]
Experimental Protocol: Minimizing DKP Formation via In Situ Acylation

This protocol is designed for situations where an N-protected dipeptide ester is deprotected and then coupled with another reagent.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected dipeptide ester (1.0 equivalent) and the acylating agent (e.g., an activated carboxylic acid, 1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotection/Coupling: Add the deprotection reagent (e.g., for a Boc group, add TFA; for a Z group, prepare for hydrogenolysis). If using hydrogenolysis, add the catalyst (e.g., Pd/C) and then introduce hydrogen gas. The deprotected amine is generated in the presence of the acylating agent, promoting the desired intermolecular reaction over intramolecular DKP formation.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product.

  • Work-up and Purification: Upon completion, filter the catalyst (if applicable), and proceed with a standard aqueous work-up. Purify the product by column chromatography.

Mechanistic Diagram: DKP Formation Pathway

DKP_Formation cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway Desired_Start Deprotected Intermediate Desired_Product Piperazin-2-one Product Desired_Start->Desired_Product + Acylating Agent (Intermolecular) Side_Start Deprotected Intermediate DKP Diketopiperazine (DKP) Side_Start->DKP Intramolecular Cyclization

Caption: Competing pathways for a deprotected intermediate.

Section 2: Preserving Stereochemical Integrity: The Challenge of Racemization

For chiral piperazin-2-ones, maintaining the stereochemical purity of the starting materials is paramount, as the biological activity of the final compound is often dependent on its specific 3D structure.[8] Racemization, the conversion of a single enantiomer into a mixture of both, is a significant risk, particularly when activating a carboxylic acid adjacent to a chiral center.[8]

Frequently Asked Questions (FAQs) about Racemization

Q1: What is the primary cause of racemization during piperazin-2-one synthesis?

A1: Racemization often occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[8] This happens when the activated carboxyl group of an N-protected amino acid cyclizes. The proton on the chiral alpha-carbon of this oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral intermediate that can be attacked from either face by a nucleophile, resulting in a mixture of stereoisomers.[8]

Q2: Which reaction conditions are most likely to promote racemization?

A2: Several factors can increase the risk of racemization:

  • Strong, non-hindered bases: Bases like triethylamine (TEA) can readily abstract the acidic alpha-proton.[8]

  • High temperatures: The rate of racemization increases with temperature.[8]

  • Prolonged pre-activation times: Allowing the activated carboxylic acid to sit for too long before adding the nucleophile increases the opportunity for oxazolone formation and subsequent racemization.[8]

  • Choice of coupling reagent: Some coupling reagents are more prone to causing racemization than others.[8]

Troubleshooting Guide: Racemization
Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (e.e.) in the final product. Formation of an oxazolone intermediate and subsequent enolization.- Use a hindered base: Switch from triethylamine (TEA) to a more sterically hindered base like diisopropylethylamine (DIPEA) or collidine.[8] - Lower the reaction temperature: Perform the coupling at 0 °C and allow it to warm slowly to room temperature if necessary.[8] - Minimize pre-activation time: Add the coupling reagent to a mixture of the acid and amine, with the base added last to initiate the reaction.[8]
Racemization observed even with optimized base and temperature. The coupling reagent is promoting racemization.- Use racemization-suppressing additives: If using a carbodiimide like DCC or EDC, add an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). - Switch to a modern coupling reagent: For sensitive substrates, consider using uronium-based reagents like HATU or COMU, which are known to suppress racemization.[8]
Experimental Protocol: Racemization-Resistant Coupling

This protocol is for the coupling of a chiral N-protected amino acid to an amine to form an amide bond, a common step in piperazin-2-one synthesis.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected chiral carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a uronium-based coupling reagent such as HATU (1.0 equivalent) to the cooled solution.[8]

  • Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.[8]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up to remove the coupling byproducts and excess reagents. Purify the product via column chromatography.

Logical Workflow for Troubleshooting Racemization

Racemization_Troubleshooting Start Racemization Detected Check_Base Using TEA? Start->Check_Base Switch_Base Switch to DIPEA or Collidine Check_Base->Switch_Base Yes Check_Temp Reaction at RT or higher? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Perform coupling at 0 °C Check_Temp->Lower_Temp Yes Check_Reagent Using Carbodiimide alone? Check_Temp->Check_Reagent No Lower_Temp->Check_Reagent Add_Additive Add Oxyma or HOAt Check_Reagent->Add_Additive Yes Check_Substrate Substrate highly sensitive? Check_Reagent->Check_Substrate No Add_Additive->Check_Substrate Switch_Reagent Switch to HATU or COMU Check_Substrate->Switch_Reagent Yes End Racemization Minimized Check_Substrate->End No Switch_Reagent->End

Caption: A logical workflow for troubleshooting racemization.

Section 3: Controlling Selectivity in N-Substitution Reactions

The synthesis of piperazin-2-ones often involves the substitution of one or both nitrogen atoms. A common challenge is achieving mono-substitution without the formation of the di-substituted byproduct, or vice-versa, depending on the synthetic goal.

Frequently Asked Questions (FAQs) about N-Substitution

Q1: Why is it difficult to achieve mono-N-alkylation of piperazin-2-one?

A1: Once the first nitrogen is alkylated, the second nitrogen remains nucleophilic and can react with the alkylating agent to form a di-substituted product. Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation. Using a large excess of the piperazin-2-one starting material can favor the mono-substituted product, but this can be wasteful.[9]

Q2: I am having low yields in my Buchwald-Hartwig amination to form an N-aryl piperazin-2-one. What could be the cause?

A2: Low yields in Buchwald-Hartwig reactions can stem from several factors, including catalyst deactivation, suboptimal choice of ligand and base, or poor solvent selection.[9] The electronic properties of your aryl halide and the steric hindrance around the piperazin-2-one nitrogen are key considerations for choosing the right catalytic system.[9]

Troubleshooting Guide: N-Substitution Reactions
Problem Potential Cause Recommended Solution
Formation of di-substituted byproduct during mono-alkylation. The mono-alkylated product is reacting further.- Use a large excess of piperazin-2-one: A 5-10 fold excess of the piperazine starting material can statistically favor mono-alkylation.[9] - Slow addition of the alkylating agent: Add the alkylating agent dropwise at a low temperature to maintain a low instantaneous concentration. - Use a protecting group strategy: Protect one nitrogen with a group like Boc, perform the alkylation on the other nitrogen, and then deprotect.[9]
Low yield or no reaction in Buchwald-Hartwig N-arylation. Inactive catalytic system.- Screen ligands and palladium sources: The choice of phosphine ligand is critical. Try a range of ligands with varying steric bulk and electron-donating ability. - Optimize the base: If a strong base like NaOtBu is causing decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[9] - Vary the solvent: Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[9]
Experimental Protocol: Mono-N-Boc Protection of Piperazine (A Precursor Step)

This protocol is a common strategy to enable selective mono-functionalization.

  • Reactant Preparation: Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise to the piperazine solution over 30-60 minutes.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography to isolate the desired N-Boc-piperazine.[9]

References

Optimizing reaction conditions for 1-Isopropylpiperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropylpiperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Synthesis Overview & Core Logic

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a multi-step process. A common and effective route involves the reductive amination of a keto-ester with N-isopropylethylenediamine, followed by an intramolecular cyclization. Understanding the mechanism and critical parameters of each step is paramount to optimizing the reaction and troubleshooting effectively.

Primary Synthetic Pathway: Reductive Amination and Cyclization

A widely adopted method involves the reaction of an α-ketoester with N-isopropylethylenediamine, followed by reduction of the intermediate imine and subsequent cyclization to form the desired piperazinone ring. This tandem approach can often be performed in a one-pot fashion, enhancing efficiency.[1][2]

Below is a generalized workflow for this synthetic approach:

Synthesis_Workflow Start Starting Materials: - α-Ketoester - N-Isopropylethylenediamine Step1 Imine Formation (Condensation) Start->Step1 Mix in Solvent Step2 Reductive Amination (Reduction of Imine) Step1->Step2 Add Reducing Agent Step3 Intramolecular Cyclization (Lactamization) Step2->Step3 Heat or Acid/Base Catalyst Product This compound Step3->Product Purification_Troubleshooting Start Crude Product Q1 Are there baseline impurities on TLC? Start->Q1 A1_Yes Perform aqueous wash (e.g., with NaHCO₃ solution) Q1->A1_Yes Yes Q2 Are spots well-separated on TLC? Q1->Q2 No A1_Yes->Q2 A2_No Optimize TLC solvent system (try different polarities/additives) Q2->A2_No No A2_Yes Proceed with Silica Gel Column Chromatography Q2->A2_Yes Yes A2_No->A2_Yes Final_Product Pure this compound A2_Yes->Final_Product Alt_Path Consider alternative purification: - Recrystallization - Salt formation A2_Yes->Alt_Path If chromatography is difficult

References

Technical Support Center: Purification of 1-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Isopropylpiperazin-2-one. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high purity in your product. The protocols and explanations herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Importance of Purity

This compound is a substituted piperazinone, a scaffold frequently found in pharmacologically active compounds. The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, impact biological activity, and complicate regulatory approval. This guide addresses the common hurdles encountered during its purification, stemming from its chemical nature—specifically, the presence of a basic nitrogen atom and a polar carbonyl group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in a crude this compound product?

A1: Understanding potential impurities is the first step toward effective removal. Impurities typically arise from the synthetic route employed. A common synthesis involves the N-alkylation of piperazin-2-one with an isopropyl halide.

Common Impurities Include:

  • Unreacted Starting Materials: Residual piperazin-2-one and isopropylating agents.

  • Over-alkylation Products: Formation of a quaternary ammonium salt if the alkylation proceeds too far.

  • Di-substituted Products: If the synthesis starts from piperazine, N,N'-diisopropylpiperazine could be a byproduct.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., Toluene, DMF, Acetonitrile).

  • Water: Piperazine derivatives can be hygroscopic, readily absorbing atmospheric moisture.[1]

  • Side-Reaction Products: Depending on the base and conditions used, other minor products may form.

Purity Assessment: Before attempting purification, it is crucial to assess the impurity profile of your crude product. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can quantify impurities if an internal standard is used.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in the crude mixture.[3]

Q2: How do I choose the most effective purification strategy for my product?

A2: The optimal purification strategy depends on the physical state of your product (solid vs. liquid/oil) and the nature of the impurities identified in your initial analysis. The following decision-making workflow can guide your choice.

Purification_Workflow cluster_pre Optional Pre-treatment start Crude this compound state Is the product a solid at room temperature? start->state recrystallization Primary Method: Recrystallization state->recrystallization  Yes distillation Primary Method: Vacuum Distillation state->distillation  No (Liquid/Oil) chromatography_solid Alternative/Secondary Method: Column Chromatography recrystallization->chromatography_solid Impurities persist? final_product High-Purity Product recrystallization->final_product Purity >99%? chromatography_solid->final_product chromatography_liquid Alternative Method: Column Chromatography distillation->chromatography_liquid Impurities persist? distillation->final_product Purity >99%? chromatography_liquid->final_product acid_base Pre-Purification Step for Both: Acid-Base Extraction (to remove non-basic impurities)

Caption: Decision workflow for selecting a purification method.

In-Depth Purification Protocols

Q3: My product is a solid. How do I perform an effective recrystallization?

A3: Recrystallization is an excellent technique for purifying crystalline solids.[6] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even when hot.[7]

Step 1: Solvent Selection The choice of solvent is critical. For piperazinone derivatives, a range of solvents from non-polar to polar should be tested.

Solvent SystemSuitability for PiperazinonesRationale & Comments
Isopropanol ExcellentOften provides good solubility when hot and poor solubility when cold. Lower losses compared to more volatile alcohols like ethanol.[8]
Ethanol/Water Very GoodA two-solvent system. The product is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until cloudiness appears, which is then cleared by adding a few more drops of hot ethanol.[9][10]
Ethyl Acetate GoodA moderately polar solvent that can be effective. May be used in combination with hexanes.
Toluene FairGood for dissolving the compound, but crystallization can be slow. Also effective for azeotropic removal of water.[1]
Hexane/Acetone GoodA common non-polar/polar two-solvent system. The compound is dissolved in a minimal amount of hot acetone, and hexane is added until turbidity is observed.[10]

Protocol: Single-Solvent Recrystallization (Isopropanol)

  • Dissolution: Place your crude this compound (e.g., 10 g) in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (e.g., 20 mL).

  • Heating: Heat the mixture on a hotplate with stirring. Add more isopropanol in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[6]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Do not disturb the flask during this period.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The solution is too supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.

    • Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not saturated (too much solvent was added), or crystallization is slow to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, boil off some solvent to increase the concentration and cool again. Adding a seed crystal of pure product can also induce crystallization.

Q4: I am observing significant peak tailing in my HPLC or Flash Chromatography. How can I fix this?

A4: This is a classic issue when purifying basic compounds like piperazines on standard silica gel.[1]

The Cause: Silanol Interactions Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in your this compound can undergo a strong secondary interaction with these sites. This causes some molecules to "stick" to the column longer than others, resulting in broad, tailing peaks and poor separation.

Peak_Tailing cluster_problem The Problem cluster_solution The Solution piperazine Basic Piperazine Nitrogen interaction Strong Acid-Base Interaction piperazine->interaction silanol Acidic Silanol Group (on Silica) silanol->interaction tailing Result: Peak Tailing & Poor Resolution interaction->tailing modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) competition Modifier Competes for Acidic Sites modifier->competition no_tailing Result: Sharp Peaks & Good Separation competition->no_tailing silanol_sol Acidic Silanol Group (on Silica)

Caption: Cause of and solution to peak tailing in chromatography.

Solutions for Chromatography:

  • Mobile Phase Modifier (Flash Chromatography): Add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is standard. Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component of your eluent system (e.g., Dichloromethane / (1% NH3 in MeOH)).[1] Causality: The TEA or ammonia will preferentially bind to the acidic silanol sites, effectively masking them and allowing your compound to elute symmetrically.

  • Mobile Phase Additive (Reverse-Phase HPLC): When using C18 columns, peak tailing can still occur due to residual, un-capped silanols. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common solution.[1] Causality: The acid ensures that the basic nitrogen is fully protonated, leading to more consistent interactions with the stationary phase and improved peak shape.

  • Use a Different Stationary Phase: Consider using a base-deactivated column or a different type of stationary phase, such as alumina or a polar-embedded phase, which are less prone to these strong secondary interactions.[4]

Q5: Is vacuum distillation a viable purification method?

A5: Yes, for liquid or low-melting solid products, vacuum distillation can be highly effective, particularly for removing non-volatile impurities (like salts) or very high-boiling byproducts.[7]

Principle: Lowering the pressure above a liquid reduces its boiling point. This allows for the distillation of compounds that would decompose at their atmospheric boiling point.

Protocol: Vacuum Distillation

  • Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all glassware is rated for vacuum and that joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger amounts to minimize product loss.

  • Heating: Heat the flask containing the crude product in a heating mantle or oil bath. Use a magnetic stirrer to ensure smooth boiling and prevent bumping.

  • Applying Vacuum: Gradually apply vacuum from a vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Fraction Collection: Collect fractions as the vapor temperature, monitored by a thermometer, stabilizes. The main product fraction should distill over at a constant temperature and pressure.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue of higher-boiling impurities remains in the distillation flask.

Key Considerations:

  • Boiling Point Estimation: The boiling point of this compound will be significantly lower under vacuum. As a rough guide, the boiling point is approximately halved for every reduction in pressure by a factor of 10 from atmospheric pressure.

  • Safety: Always use a safety screen, as implosion is a risk with vacuum distillation. Ensure the system is vented to atmospheric pressure before disassembling.

References

Degradation pathways of 1-Isopropylpiperazin-2-one under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-Isopropylpiperazin-2-one. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols for investigating its stability and degradation pathways under various stress conditions. Our goal is to empower you to design meaningful experiments, interpret your results accurately, and anticipate potential challenges in your drug development process.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study, and why is it critical for a compound like this compound?

A forced degradation, or stress testing, study is an essential component of the drug development process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[1] The core objectives, as mandated by regulatory bodies like the ICH, are to:

  • Identify Potential Degradants: The study helps uncover likely degradation products that could form under normal storage conditions over time.[1][2]

  • Elucidate Degradation Pathways: It provides critical insights into the chemical behavior and intrinsic stability of the molecule, revealing how it breaks down via mechanisms like hydrolysis, oxidation, or photolysis.[1][3]

  • Develop Stability-Indicating Methods: A key outcome is the generation of degraded samples used to develop and validate analytical methods (typically HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products.[2][4] This ensures the method is "stability-indicating."

For this compound, which contains a cyclic amide (lactam) and a tertiary amine within a piperazine ring, this study is crucial for identifying vulnerabilities at these specific functional groups.

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

The structure of this compound features two primary sites susceptible to degradation: the lactam (cyclic amide) bond and the tertiary amine centers.

  • Hydrolytic Degradation: The amide bond in the piperazin-2-one ring is the most likely point of hydrolytic cleavage.[5]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the lactam ring to form an amino acid derivative.

    • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, also resulting in ring-opening.[6] This process is generally irreversible.[6]

  • Oxidative Degradation: The piperazine ring contains two nitrogen atoms that are potential sites for oxidation.

    • N-Oxidation: The tertiary amine at position 4 (bearing the isopropyl group) is susceptible to oxidation, which could form an N-oxide.

    • C-Oxidation: Oxidation can also occur at the carbon atoms adjacent (alpha) to the nitrogen atoms, potentially leading to the formation of hydroxylated species or further ring-opening products.[7] Theoretical studies on piperazine itself show that oxidation can lead to the formation of cyclic imines and amides.[8]

  • Photolytic and Thermal Degradation: These conditions can provide the energy for various reactions. Photodegradation often proceeds through free-radical mechanisms, while thermal stress can accelerate hydrolytic and oxidative processes or induce other reactions like decarboxylation if applicable.[3][9]

Q3: What is a suitable target for the extent of degradation in these studies?

The goal is not to completely destroy the molecule. According to ICH guidelines and common industry practice, a target degradation of 5% to 20% is considered optimal.[2][10] This range is sufficient to generate and detect degradation products at a level suitable for analytical method validation without driving the reaction so far that secondary or tertiary degradants complicate the analysis.[11] If you observe more than 20% degradation, the stress conditions are likely too harsh and should be reduced.[10]

Q4: Which analytical techniques are recommended for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for these studies.[12]

  • Detector: A UV detector is commonly used, but a Photodiode Array (PDA) detector is superior as it can help assess peak purity.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS), particularly a high-resolution instrument like a Q-TOF, is highly recommended.[12][13] This is invaluable for the structural elucidation of unknown degradation products by providing accurate mass measurements and fragmentation data.[13]

Troubleshooting Guide for Experimental Issues

Issue Encountered Potential Cause & Explanation Recommended Action & Troubleshooting Steps
No significant degradation is observed after initial stress. The conditions (e.g., reagent concentration, temperature, duration) are too mild for the molecule's stability profile.1. Increase Severity Systematically: For hydrolysis, increase the acid/base concentration (e.g., from 0.1 M to 1 M HCl) or temperature (e.g., from room temp to 60°C).[10] For thermal stress, increase the temperature in controlled increments (e.g., from 60°C to 80°C).[10] 2. Extend Duration: Increase the exposure time, ensuring samples are taken at intermediate points to monitor progress.
The parent compound has degraded almost completely (>50%). The stress conditions are too aggressive, potentially leading to the formation of secondary degradants and making it difficult to identify the primary pathway.1. Reduce Severity: Decrease reagent concentration, lower the temperature, or significantly shorten the exposure time.[10] 2. Time-Course Study: Perform a time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) to find the optimal duration that achieves the 5-20% degradation target.
A precipitate forms in the sample vial during the experiment. This could be due to the formation of an insoluble degradation product or polymerization of the API or its degradants.1. Analyze Both Phases: If possible, separate the supernatant and the precipitate. Dissolve the precipitate in a suitable organic solvent. 2. Characterize the Precipitate: Analyze the dissolved precipitate using techniques like HPLC, MS, or NMR to identify its structure.[14] 3. Adjust Concentration: Consider running the experiment at a lower initial concentration of the API.
The mass balance is poor (loss of API >> appearance of degradants). This common issue can arise from several factors: • Formation of non-UV active (non-chromophoric) degradants. • Generation of volatile products that are lost from the sample. • Degradants are not eluting from the HPLC column under the current method.1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) alongside your UV detector to look for non-chromophoric products. 2. Analyze Headspace: For thermal studies, consider using Headspace GC-MS to analyze for volatile degradants. 3. Modify HPLC Method: Adjust the mobile phase gradient to ensure all potential products are eluted from the column.

Experimental Protocols & Data Visualization

The following protocols provide a standardized framework for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the general procedure for conducting a comprehensive forced degradation study.

1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish degradation pathways.[1]

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Validated HPLC-UV/MS system

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. General Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution control Prepare 'Time Zero' Control Sample (Dilute stock, store at 4°C) prep->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal (e.g., 80°C, Solid & Solution) prep->therm photo Photolytic (ICH Q1B Light Conditions) prep->photo quench Quench Reaction / Neutralize acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze compare Compare stressed samples to control analyze->compare identify Characterize Degradants (Mass, Fragments) compare->identify

Caption: General workflow for forced degradation studies.

5. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 4, 8, and 24 hours. Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Place a vial of the stock solution in an oven at 80°C.

    • Solid State: Place a small amount of solid API in an oven at 80°C.

    • Analyze samples at 24 and 48 hours.

  • Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A parallel set of samples should be wrapped in aluminum foil as dark controls.

Hypothetical Data Summary

The following table illustrates how to summarize results from a forced degradation study.

Stress ConditionDuration (hrs)This compound Remaining (%)Total Degradants (%)Major Degradant Peak Area (%)
0.1 M HCl, 60°C2488.511.59.2 (Degradant A)
0.1 M NaOH, 60°C885.214.812.1 (Degradant A)
3% H₂O₂, RT2491.18.96.5 (Degradant B)
Thermal (80°C)4896.33.72.1
Photolytic (ICH)-94.85.23.8 (Degradant C)
Hypothetical Degradation Pathways

The diagrams below illustrate plausible degradation pathways based on the chemical structure of this compound.

1. Hydrolytic Degradation Pathway (Ring Opening)

G cluster_main A This compound B [Intermediate] A->B + H₂O C Ring-Opened Product (Amino Acid Derivative) B->C Cleavage

Caption: Plausible hydrolytic degradation via lactam cleavage.

2. Oxidative Degradation Pathway (N-Oxidation)

G cluster_main A This compound B N-Oxide Product A->B + [O] (e.g., H₂O₂)

Caption: Plausible oxidative degradation forming an N-oxide.

References

Solving solubility issues of 1-Isopropylpiperazin-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Isopropylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Poor solubility is a frequent impediment in experimental workflows, leading to issues such as compound precipitation, inconsistent assay results, and poor bioavailability.[1] This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these solubility issues, grounded in established formulation science principles.

Frequently Asked Questions (FAQs)

Q: I've just prepared a stock solution of this compound in an aqueous buffer, and it immediately turned cloudy. What is my first step?

A: Immediate cloudiness indicates that you have exceeded the compound's thermodynamic solubility limit in that specific medium.

  • Immediate Action: Do not proceed with this preparation. Centrifuge the sample to pellet the precipitate and use the clear supernatant, understanding that its concentration is now at the solubility limit, not your target concentration.

  • Next Step: Your primary goal is to determine the compound's approximate solubility in your chosen medium. A simple approach is to consult the troubleshooting workflow below to select an appropriate solubilization strategy. The most direct first step for a basic compound like this is pH adjustment.

Q: What is the expected aqueous solubility of this compound?

A: The parent compound, this compound, is expected to have limited aqueous solubility due to the presence of the non-polar isopropyl group and the cyclic structure. While specific quantitative data is not broadly published, piperazine itself is freely soluble in water[2][3][4]; however, substitutions on the ring can significantly alter this property. The hydrochloride salt form is noted to be soluble in water, which strongly suggests that the free base form's solubility is pH-dependent.[5]

Q: Can I just dissolve it in 100% DMSO and add it to my aqueous assay medium?

A: This is a common practice but requires careful execution. While this compound is likely soluble in Dimethyl Sulfoxide (DMSO), adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out if the final DMSO concentration is not high enough to maintain solubility.

  • Causality: This phenomenon, known as "crashing out," occurs because the compound is transferred from a favorable organic solvent to a non-favorable aqueous environment too rapidly.

  • Best Practice: Always determine the kinetic solubility of your compound in the final assay medium containing the intended percentage of DMSO. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts. If solubility is still an issue, you must explore other formulation strategies outlined in this guide.[6]

In-Depth Troubleshooting & Solubilization Guides

This section provides detailed, protocol-driven answers to common and complex solubility challenges.

G cluster_0 Initial Assessment cluster_1 Tier 1: Foundational Techniques cluster_2 Tier 2: Advanced Formulation start Solubility Issue Identified (Precipitation / Cloudiness) check_basics Determine Kinetic Solubility in Final Assay Medium start->check_basics ph_adjust pH Adjustment (Recommended First Step) check_basics->ph_adjust Is compound ionizable? (Yes) cosolvent Co-solvency (DMSO, EtOH, PEG 400) check_basics->cosolvent Need quick, simple increase? ph_adjust->cosolvent Insufficient solubility or pH incompatible cyclo Complexation (Cyclodextrins) cosolvent->cyclo High co-solvent % toxic or insufficient surfactant Micellar Solubilization (Surfactants) cyclo->surfactant Complexation inefficient or requires higher payload cluster_0 compound This compound (Hydrophobic Guest) plus + cd Cyclodextrin (Hydrophilic Host) arrow complex Inclusion Complex (Water Soluble) compound_node cd_node complex_node_outer complex_node_inner

References

Challenges in the scale-up of 1-Isopropylpiperazin-2-one production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Document ID: TSC-PIP-2ONE-2026-01

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Isopropylpiperazin-2-one.

Scope: This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the laboratory synthesis and process scale-up of this compound. Our focus is on elucidating the causal mechanisms behind common issues and providing robust, actionable solutions.

Overview of Synthetic Strategies

The synthesis of this compound typically involves two key transformations: the formation of the piperazin-2-one core and the N-alkylation with an isopropyl group. The sequence of these steps can vary, leading to different synthetic routes, each with its own set of challenges, particularly during scale-up. The most common approaches involve either initial formation of the piperazin-2-one ring followed by N-isopropylation, or the synthesis of an N-isopropyl-substituted diamine precursor followed by cyclization.

A common and adaptable route begins with an N-protected amino acid derivative which undergoes reductive amination with a protected aminoacetaldehyde, followed by deprotection and cyclization. The final N-isopropylation is then achieved via a second reductive amination.

G cluster_0 Route A: Late-Stage Isopropylation A N-Boc-aminoacetaldehyde C Reductive Amination I (NaBH(OAc)₃) A->C B Amino Acid Ester (e.g., Glycine Methyl Ester) B->C D Linear Diamine Precursor C->D E Deprotection & Spontaneous Cyclization (Heat or Mild Acid) D->E F Piperazin-2-one E->F G Reductive Amination II (Acetone, NaBH₃CN) F->G H This compound G->H

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during synthesis and scale-up in a question-and-answer format.

2.1 Low Reaction Yield & Conversion

Question: Why is my reductive amination step to introduce the isopropyl group failing to go to completion, resulting in low yields?

Possible Causes & Solutions:

  • Inefficient Imine/Enamine Formation: The crucial first step is the formation of an iminium ion intermediate from piperazin-2-one and acetone. This equilibrium can be unfavorable.

    • Explanation: The reaction is reversible and driven by the removal of water. In a large-scale reaction, localized water concentration can inhibit the reaction.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For larger scales, a Dean-Stark apparatus can be effective if the solvent forms an azeotrope with water.

  • Incorrect Choice of Reducing Agent: Not all hydride reagents are suitable for reductive amination. Strong, non-selective reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) can reduce the acetone starting material or the amide carbonyl in the piperazinone ring.

    • Explanation: A successful reductive amination requires a reducing agent that is selective for the iminium ion over the carbonyl group of the ketone/aldehyde.[1] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective because their reactivity increases at lower pH, which is consistent with the formation of the iminium ion.[1][2]

    • Solution: Use NaBH₃CN or NaBH(OAc)₃. NaBH(OAc)₃ is often preferred for scale-up as it is less toxic and moisture-stable, though NaBH₃CN is highly effective for selectively reducing imines in the presence of aldehydes or ketones.[1]

  • pH Control: The reaction pH is critical. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which catalyze imine formation without significantly decomposing the hydride reagent.

    • Explanation: At high pH, imine formation is slow. At very low pH, the starting amine is fully protonated and non-nucleophilic, and the hydride reagent can decompose.

    • Solution: Add a catalytic amount of acetic acid to the reaction mixture to maintain the optimal pH range. Monitor the pH during the reaction, especially during scale-up where additions can cause local pH spikes.

2.2 Impurity Formation

Question: My final product is contaminated with a significant amount of a di-isopropyl impurity. What is causing this and how can I prevent it?

Possible Causes & Solutions:

  • Ring Opening and Re-formation: This is a less common but possible side reaction pathway. Under harsh conditions (e.g., strong acid/base or high heat), the piperazinone ring could potentially open, and subsequent reactions could lead to complex byproducts. However, the more likely source of complex impurities stems from the starting materials or other side reactions.

  • Over-alkylation of Precursors: If the synthesis involves building the piperazine ring from a linear diamine, over-alkylation of the diamine starting material is a common issue.[1]

    • Explanation: Direct alkylation of amines with alkyl halides is notoriously difficult to control, often leading to multiple alkylations.[1]

    • Solution: Reductive amination is a far more controlled method for N-alkylation than using alkyl halides, as the imine only forms once on a given amine before reduction.[1] Ensure that if you are synthesizing your own piperazin-2-one precursor, you are using controlled methods like reductive amination.

Question: I am observing a persistent impurity with a mass corresponding to a hydroxylated byproduct. Where is this coming from?

Possible Causes & Solutions:

  • Incomplete Reduction of Intermediates: If your synthesis involves a precursor with other reducible functional groups (e.g., esters, other carbonyls), their incomplete reduction can lead to hydroxylated impurities.

    • Explanation: During a cyclization step that forms the amide bond, if the precursor ester is partially reduced to an alcohol, it will fail to cyclize and may be carried through the workup.

    • Solution: Ensure the precursor synthesis steps are driven to completion. Use a more robust reducing agent if necessary for steps prior to the final reductive amination (e.g., BH₃ for ester reduction if applicable to your route), but be mindful of selectivity.

  • Oxidation during Workup or Storage: Piperazine compounds can be susceptible to air oxidation, especially if residual catalysts are present.

    • Explanation: Trace metals can catalyze the oxidation of C-H bonds adjacent to the nitrogen atoms.

    • Solution: Ensure the workup procedure effectively removes all metal catalysts. Consider sparging solvents with nitrogen or argon before use and storing the final product under an inert atmosphere.

2.3 Purification and Isolation Challenges

Question: My crude product is an oil that is difficult to crystallize, making purification by recrystallization impossible. What are my options?

Possible Causes & Solutions:

  • Residual Solvent: The presence of high-boiling point solvents (like DMSO or DMF) can prevent crystallization.

    • Explanation: These solvents can form a film around the molecules, inhibiting lattice formation.

    • Solution: Perform an aqueous workup with a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) to remove high-boiling point polar solvents. If the product is in an organic solvent, perform solvent swaps to a more suitable crystallization solvent like isopropanol, ethyl acetate, or a heptane/ethyl acetate mixture.

  • Product is a Hydrate or Solvate: The product may preferentially form a stable hydrate or solvate which may have different physical properties. Piperazine itself is known to form a stable hexahydrate.[3]

    • Explanation: The nitrogen atoms in the piperazinone ring are excellent hydrogen bond acceptors, readily interacting with water or alcohol molecules.

    • Solution: Try to crystallize the product from anhydrous solvents. Alternatively, intentionally form a specific salt (e.g., hydrochloride or acetate salt) which often has better-defined crystalline properties. Purification of piperazine can be achieved by forming the diacetate salt, which can be selectively precipitated.[4]

  • Column Chromatography Issues: Basic compounds like piperazinones can stick to silica gel, leading to poor recovery and streaking.

    • Explanation: The acidic silanol groups on the surface of standard silica gel strongly interact with basic amines.

    • Solution:

      • Deactivate the Silica: Use silica gel treated with a small percentage of a base like triethylamine or ammonia in the eluent (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate mobile phase).

      • Use an Alternative Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds.

      • Salt Formation: Convert the amine to a less polar form (e.g., a Boc-protected derivative) before chromatography if feasible, and deprotect after purification.

G start Crude Product is an Oil q1 High-boiling solvent present? (e.g., DMF, DMSO) start->q1 a1_yes Perform Aqueous Workup & Solvent Swap q1->a1_yes Yes q2 Can a salt be formed? q1->q2 No a1_yes->q2 a2_yes Form HCl or Acetate salt. Attempt crystallization. q2->a2_yes Yes q3 Is column chromatography required? q2->q3 No end Pure Product a2_yes->end a3_yes Use deactivated silica (Et₃N) or alumina. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for purification.

Scale-Up Considerations

Transitioning from a laboratory flask to a pilot-plant reactor introduces challenges that are not always apparent at the bench scale.[5]

Challenge CategoryBench-Scale ObservationPilot-Plant Reality & Solution
Thermal Management Reaction is easily controlled with an ice bath.Large volumes have a lower surface-area-to-volume ratio, making heat removal difficult. Exotherms from reductive amination can become dangerous.[5] Solution: Ensure the reactor has adequate cooling capacity. Perform reagent additions slowly and sub-surface to avoid localized hot spots.
Mixing Efficiency A magnetic stir bar provides sufficient agitation.Mechanical stirrers are used, but inefficient mixing can lead to dead zones, causing poor mass and heat transfer, which lowers yield and increases impurities.[5] Solution: Select an appropriate impeller type (e.g., pitched-blade turbine) for the viscosity of the reaction medium. Model the mixing parameters before scale-up.
Reagent Addition Reagents are added all at once or quickly via pipette.Large-scale additions must be controlled. Slow, controlled addition of the reducing agent is critical to manage the exotherm and minimize side reactions. Solution: Use a calibrated dosing pump for liquid reagents. For solids like NaBH(OAc)₃, add in portions, allowing the temperature to stabilize between additions.
Workup & Isolation Extractions are fast in a separatory funnel. Product is filtered on a small Büchner funnel.Phase separation in a large reactor can be slow, and rag layers (emulsions) are common. Filtration can be very slow if the crystal morphology is poor.[6] Solution: Allow adequate time for phase separation. Consider adding brine to break emulsions. Optimize crystallization conditions to produce larger, more easily filterable crystals.
Experimental Protocols
Protocol 1: Optimized Reductive Amination for N-Isopropylation

This protocol describes the N-isopropylation of piperazin-2-one.

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge piperazin-2-one (1.0 eq).

  • Solvent Addition: Add methanol (10 volumes, e.g., 10 L per kg of piperazin-2-one). Begin stirring to dissolve the solid.

  • Reagent Addition: Add acetone (1.5 eq) to the mixture.

  • pH Adjustment: Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in portions over 1-2 hours, carefully monitoring the internal temperature to ensure it does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the piperazin-2-one starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

References

Technical Support Center: Preventing Racemization in Chiral Piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the stereoselective synthesis of chiral piperazin-2-ones. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during their synthetic campaigns. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section tackles specific problems you might be encountering in the lab. We delve into the root causes of racemization and offer actionable protocols to mitigate these issues.

Question 1: I'm observing significant racemization during the amide bond formation/cyclization step to form the piperazin-2-one ring. What are the most likely causes and how can I fix it?

Answer:

This is a very common and critical issue. Racemization during the formation of the piperazin-2-one core typically originates from the activation of the carboxylic acid of the N-protected amino acid precursor. This activation makes the proton on the alpha-carbon (the chiral center) acidic and susceptible to abstraction by a base.[1] The resulting planar, achiral enolate intermediate leads to a loss of stereochemistry.[1] The primary mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate, which is particularly prone to racemization.[1][2]

Here’s a breakdown of the key factors and how to address them:

1. Choice of Coupling Reagent & Additives:

  • The Problem: Highly reactive coupling reagents can promote the formation of the unstable oxazolone intermediate.[1] Reagents like HBTU and HATU, while efficient, have been shown to cause higher levels of racemization, especially with prolonged pre-activation times.[3]

  • The Solution:

    • Switch to Less Racemization-Prone Reagents: Consider using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with racemization-suppressing additives.[4]

    • Utilize Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial.[2][5] They form active esters that are more stable and less prone to cyclizing into the problematic oxazolone. HOAt is generally more effective than HOBt at suppressing racemization.[2]

    • Novel Reagents: For particularly sensitive substrates, explore newer, "racemization-free" coupling reagents like ynamides or COMU.[1][6][7][8]

    • Minimize Pre-activation Time: Avoid long pre-activation steps where the carboxylic acid is mixed with the coupling reagent and base before the amine component is added.[1][3] A short pre-activation of 1-5 minutes is often sufficient, or add the coupling reagent to a mixture of all components, with the base added last to initiate the reaction.[1]

2. Base Selection:

  • The Problem: The strength and steric hindrance of the base used are critical.[2][5] Strong, non-hindered bases like triethylamine (TEA) can readily abstract the alpha-proton, leading to significant racemization.[1][2]

  • The Solution:

    • Use a Hindered Base: Switch to a sterically hindered, non-nucleophilic base. N,N-diisopropylethylamine (DIPEA) is a common choice.[1][2][5]

    • Consider Weaker Bases: For highly sensitive substrates, N-methylmorpholine (NMM) or 2,4,6-collidine can be even better choices as they are less basic and produce less racemization.[2]

3. Solvent Effects:

  • The Problem: The polarity of the solvent can influence the rate of racemization.[5][9] More polar aprotic solvents like N,N-dimethylformamide (DMF) can favor the side reactions leading to racemization.[9]

  • The Solution:

    • Use Less Polar Solvents: Whenever solubility allows, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5][9] These have been shown to suppress epimerization.[5]

    • Alternative Green Solvents: Propylene carbonate has been investigated as a green replacement for DMF and has shown to result in no significant racemization during peptide synthesis.[10]

4. Temperature Control:

  • The Problem: The rate of racemization, like most reactions, increases with temperature.[1][5] Running the coupling reaction at room temperature or higher can significantly erode the enantiomeric purity.[1]

  • The Solution:

    • Perform Reactions at Low Temperatures: It is crucial to maintain a low temperature, especially during the activation and initial coupling phase.[1][5][11] Start the reaction at 0 °C in an ice bath. If the reaction is sluggish, allow it to warm slowly to room temperature while monitoring its progress.[1]

Troubleshooting Workflow: A Logical Approach

To systematically address racemization, follow this logical workflow.

racemization_troubleshooting start Racemization Observed in Piperazin-2-one Synthesis reagent_check Review Coupling Reagent & Base start->reagent_check temp_check Check Reaction Temperature start->temp_check base_change Switch to Hindered Base (e.g., DIPEA, Collidine) reagent_check->base_change Using TEA? additive_add Add Suppressant (e.g., HOAt, HOBt) reagent_check->additive_add Using Carbodiimide? reagent_change Change Coupling Reagent (e.g., EDC, COMU) reagent_check->reagent_change Using HATU/HBTU? lower_temp Perform Reaction at 0°C temp_check->lower_temp solvent_change Switch to Less Polar Solvent (e.g., DCM, THF) base_change->solvent_change additive_add->solvent_change reagent_change->solvent_change protocol_change Minimize Pre-activation Time lower_temp->protocol_change end_point Racemization Minimized solvent_change->end_point protocol_change->end_point

Caption: A logical workflow for troubleshooting and resolving racemization issues.

Question 2: My synthesis involves an intramolecular Mitsunobu reaction to form the piperazin-2-one ring. I'm getting a mixture of stereoisomers. Isn't the Mitsunobu reaction supposed to be stereospecific?

Answer:

You are correct that the Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting center (the alcohol).[12][13][14] However, when synthesizing piperazin-2-ones via an intramolecular Mitsunobu reaction, there are a few potential pitfalls that can lead to a loss of stereochemical control.

1. Racemization of the Starting Material:

  • The chiral center derived from the amino acid (the alpha-carbon to the amide carbonyl) can be susceptible to racemization under the reaction conditions before the Mitsunobu cyclization occurs. While the Mitsunobu reaction itself is generally mild, the presence of the phosphine and azodicarboxylate can create a slightly basic environment. If the substrate is particularly sensitive, this could be a source of racemization.

2. Competing Reaction Pathways:

  • The classic Mitsunobu mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by an SN2 attack by the nucleophile (in this case, the nitrogen of the amide).[12][13] If there are any competing elimination or rearrangement pathways available to the activated alcohol intermediate, this could lead to the formation of undesired side products, which may or may not be chiral.

3. Issues with the Nucleophile's pKa:

  • For an efficient Mitsunobu reaction, the nucleophile should have a pKa of less than 13.[14] While the amide nitrogen is the intended nucleophile for the cyclization, other acidic protons in the molecule could potentially interfere with the reaction, leading to side reactions and a complex product mixture.

Troubleshooting the Mitsunobu Cyclization:

  • Confirm Starting Material Purity: Before running the Mitsunobu reaction, verify the enantiomeric purity of your hydroxy amide precursor using chiral HPLC.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions.

    • Reagent Addition: Add the DEAD or DIAD slowly to a pre-cooled solution of the substrate and triphenylphosphine. This can help to control the concentration of the reactive intermediates.

    • Solvent: Anhydrous THF is a standard and reliable solvent for this transformation.

  • Consider Alternative Cyclization Strategies: If racemization persists, it may be necessary to explore alternative methods for the cyclization step that do not involve activation of the alcohol, such as an intramolecular Williamson ether synthesis-type reaction if the precursor is appropriately designed.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions regarding the synthesis of chiral piperazin-2-ones.

Q1: What is the fundamental mechanism of racemization in the context of piperazin-2-one synthesis from amino acids?

A1: The primary mechanism is the deprotonation of the α-carbon of the amino acid residue.[1] When the adjacent carboxylic acid is activated for amide bond formation (e.g., as an active ester or acid chloride), the acidity of the α-proton increases significantly. A base in the reaction mixture can then abstract this proton, forming a planar, achiral enolate or ketene intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both enantiomers. The formation of a 5(4H)-oxazolone intermediate is a common pathway that greatly facilitates this process because the α-proton of the oxazolone is particularly acidic.[1][2]

racemization_mechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Chiral Chiral N-Protected Activated Amino Acid Enolate Planar, Achiral Intermediate (Enolate/Oxazolone Anion) Chiral->Enolate + Base - H+ Base Base (e.g., TEA, DIPEA) Enolate->Chiral + H+ (retention) Racemic Racemic Product Enolate->Racemic + H+ (inversion) Chiral_desired Chiral N-Protected Activated Amino Acid Desired Desired Chiral Product (Retention of Stereochemistry) Chiral_desired->Desired + Nucleophile Nucleophile Amine Nucleophile

Caption: The competition between direct amidation (desired) and base-catalyzed enolization (racemization).

Q2: How do I choose the right combination of coupling reagent, additive, and base?

A2: The optimal combination depends on the specific amino acid residue, as some are more prone to racemization than others (e.g., histidine and cysteine).[15] A good starting point for a sensitive substrate is the combination of EDC/HOAt/DIPEA in DCM at 0 °C . This combination balances reactivity with a low risk of racemization. If you still observe racemization, consider switching to an even less basic base like N-methylmorpholine or 2,4,6-collidine.[2]

Table 1: Impact of Reagents on Racemization
Coupling ReagentAdditiveBaseSolventRacemization RiskReference
HATU/HBTU-TEADMFHigh[3]
EDCHOBtDIPEADCMLow[5]
EDCHOAtDIPEADCMVery Low[5]
DICOxyma PureDIPEATHFLow[16]
COMU-DIPEADCM/DMFVery Low[1]

Note: This table provides general trends. Actual results may vary based on the specific substrate and reaction conditions.

Q3: Are there any specific synthetic routes that are inherently better at avoiding racemization?

A3: Yes, certain strategies can be advantageous. The "disrupted" Ugi reaction, for example, is a multicomponent reaction that can construct the piperazinone ring in a single step from an amino acid, an aziridine aldehyde dimer, and an isocyanide.[17][18] This approach has been shown to exhibit high diastereoselectivity, which is dependent on the nature of the amino acid and the aziridine aldehyde used.[17][18] By forming the critical bonds in a concerted or rapid sequential manner, it can bypass the isolation of sensitive activated intermediates. Additionally, solid-phase synthesis approaches have been developed that can offer alternative diastereoselectivity compared to solution-phase methods.[19][20]

Q4: How can I accurately determine the enantiomeric purity of my synthesized piperazin-2-one?

A4: The most reliable and widely used method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[21] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[22]

Key Steps for Chiral HPLC Analysis:

  • Column Selection: Choose a CSP appropriate for your molecule. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for piperazin-2-ones.

  • Method Development: You will need to screen different mobile phases (typically mixtures of hexane/isopropanol or other alcohols) to achieve baseline separation of the enantiomers.

  • Quantification: Once separation is achieved, the enantiomeric excess (% ee) can be calculated by integrating the peak areas of the two enantiomers.

  • Troubleshooting: If you encounter issues like poor resolution or peak tailing, systematically adjust parameters such as mobile phase composition, flow rate, and column temperature.[21][23][24]

Section 3: Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling and Cyclization using EDC/HOAt

This protocol is designed to minimize racemization during the formation of the piperazin-2-one ring from a suitable N-protected amino acid precursor.

Materials:

  • N-protected amino acid precursor (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid precursor (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOAt (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Add the amine component for the cyclization (if not already part of the precursor) (1.1 eq).

  • Add EDC (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Analyze the final product for enantiomeric purity using chiral HPLC.

References

Validation & Comparative

A Comparative Study of 1-Isopropylpiperazin-2-one with a Potent GPR139 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-Isopropylpiperazin-2-one, a representative of a structurally distinct class of piperazine analogs, against a well-characterized piperazine-containing compound, JNJ-63533054. The focus of this comparison is on the potential activity at the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system (CNS) and a promising target for neuropsychiatric disorders.[1][2][3]

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide array of biological pathways.[4] Its derivatives are noted for their diverse pharmacological activities, including CNS effects, and their structure allows for extensive modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[4] This guide is intended for researchers and drug development professionals, offering a framework for evaluating novel piperazine analogs.

Introduction to the Comparative Analogs

The two molecules at the center of this guide represent different approaches to leveraging the piperazine scaffold for CNS applications.

  • This compound : This molecule features a piperazin-2-one core, a constrained cyclic amide derivative of piperazine. The N1-position is substituted with an isopropyl group, a small, lipophilic moiety. Its constrained conformation, relative to a standard piperazine, may offer advantages in terms of metabolic stability and receptor binding specificity. As of this writing, specific biological data for this compound's activity at GPR139 is not publicly available. Therefore, this guide will use it as a novel test compound in a hypothetical comparative study to illustrate the evaluation process.

  • JNJ-63533054 : A potent, selective, and orally bioavailable GPR139 agonist developed by Janssen Research & Development.[1][5][6] It is a well-documented tool compound for probing the in vivo function of GPR139.[1][7] Its structure, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl) benzamide, is more complex, featuring a substituted benzamide moiety. It serves as our benchmark compound for this comparative analysis.

CompoundStructureKey Structural Features
This compound (Illustrative)Piperazin-2-one core, N1-isopropyl substitution.
JNJ-63533054 (Illustrative)Substituted benzamide, chiral phenylethylamine moiety, no piperazine ring but a related acyclic diamine linker.

Synthesis of the Analogs

The synthetic accessibility of novel compounds is a critical consideration in drug discovery. Here, we outline the synthesis for our compound of interest.

Synthesis of (R)-3-isopropylpiperazin-2-one

The synthesis of chiral piperazin-2-ones can be achieved through a multi-step process involving reductive amination followed by deprotection and cyclization. The following protocol is adapted from a patented procedure.

Experimental Protocol:

  • Reductive Amination:

    • Dissolve (R)-valine methyl ester hydrochloride in a suitable solvent like methanol.

    • Add N-Cbz-aminoacetaldehyde and a reducing agent such as sodium triacetoxyborohydride in the presence of a mild base like triethylamine.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the resulting methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)-3-methylbutanoate by column chromatography.

  • Deprotection and Cyclization:

    • Dissolve the purified product in methanol.

    • Add palladium on carbon (Pd/C) as a catalyst.

    • Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr shaker) at room temperature overnight to remove the Cbz protecting group. This step also facilitates the cyclization to the piperazin-2-one ring.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (R)-3-isopropylpiperazin-2-one as a solid.

G cluster_synthesis Synthesis of (R)-3-isopropylpiperazin-2-one valine (R)-Valine methyl ester reductive_amination Reductive Amination (NaBH(OAc)3, Et3N) valine->reductive_amination aminoacetaldehyde N-Cbz-aminoacetaldehyde aminoacetaldehyde->reductive_amination intermediate Protected Diamine Intermediate reductive_amination->intermediate hydrogenation Hydrogenation & Cyclization (H2, Pd/C) intermediate->hydrogenation product (R)-3-isopropylpiperazin-2-one hydrogenation->product

Caption: Synthetic pathway for (R)-3-isopropylpiperazin-2-one.

Comparative Biological Evaluation at GPR139

GPR139 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.[3] Therefore, a calcium mobilization assay is a primary functional screen. The activation of the G protein can also be directly measured using a [35S]GTPγS binding assay.[8][9]

In Vitro Functional Assays

Protocol 1: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing human GPR139 (e.g., HEK293 or CHO-K1 cells).

Materials:

  • HEK293 cells stably expressing human GPR139.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (this compound and JNJ-63533054) dissolved in DMSO.

  • A fluorescence imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Cell Plating: Plate the GPR139-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate in the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Add the compound dilutions to the wells and monitor the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the maximum peak response for each compound concentration and plot the dose-response curve to calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).

G cluster_workflow Calcium Mobilization Assay Workflow plate_cells Plate GPR139-expressing cells in 96-well plate load_dye Load cells with Fluo-4 AM dye plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds and monitor fluorescence prepare_compounds->add_compounds read_baseline Measure baseline fluorescence in FLIPR wash_cells->read_baseline read_baseline->add_compounds analyze_data Analyze data: Plot dose-response curve, calculate EC50 and Emax add_compounds->analyze_data G cluster_pathway GPR139 Signaling Pathway GPR139 GPR139 Receptor Gq Gq Protein GPR139->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

References

A Comparative Guide to the Structural Validation of 1-Isopropylpiperazin-2-one: Integrating X-ray Crystallography with Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development process. A compound's efficacy, safety, and intellectual property value are intrinsically tied to its precise atomic arrangement. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of a novel synthetic compound, using the hypothetical case of 1-Isopropylpiperazin-2-one, a substituted piperazinone, as our subject.

We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted approach creates a self-validating system that ensures the highest degree of confidence in a structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous and logical framework to structure elucidation challenges.

The Scenario: Elucidating a Novel Piperazinone

Imagine a scenario: a medicinal chemist has completed a multi-step synthesis targeting this compound (Molecular Formula: C₇H₁₄N₂O). Preliminary analyses, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been performed. The initial data is promising, but is it sufficient to confirm the structure definitively? How can we be certain of the ring conformation, the orientation of the isopropyl group, and the intermolecular interactions that will govern its solid-state properties?

This is where a hierarchy of analytical techniques becomes essential, with Single-Crystal X-ray Diffraction (SCXRD), often referred to as X-ray Crystallography, serving as the ultimate arbiter of the three-dimensional structure.[1]

Part 1: Foundational Analysis – Confirming Connectivity

Before committing to the resource-intensive process of X-ray crystallography, we must first build a foundational case for the molecule's identity and connectivity using rapid, solution-state methods.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

The first question is fundamental: do we have the correct elemental composition? Low-resolution mass spectrometry might yield a molecular ion peak at m/z 142, but this is insufficient, as multiple formulas could match this integer mass. HRMS provides the necessary precision to confirm the molecular formula.[2]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~10 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which offers high mass accuracy.[3]

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ with minimal fragmentation.[3]

  • Data Acquisition: Acquire the spectrum in positive ion mode, ensuring the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Compare the measured m/z of the most intense ion in the molecular ion cluster to the theoretical m/z for the protonated target molecule, C₇H₁₅N₂O⁺.

Interpreting the Data

A successful HRMS experiment provides a powerful first piece of evidence. For our hypothetical compound, the data would be compared as shown in Table 1.

ParameterTheoretical Value (for C₇H₁₅N₂O⁺)Observed ValueDifference (ppm)
Exact Mass143.1184143.1182-1.4
Table 1: Hypothetical HRMS data for this compound. A difference of <5 ppm strongly supports the assigned molecular formula.

A result like this confirms that the compound has the correct elemental composition, effectively ruling out other possibilities and validating the first step of our investigation.

NMR Spectroscopy: Mapping the Molecular Skeleton

With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic connectivity. It is the most powerful method for determining the structure of organic molecules in solution.[4] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a detailed map of the molecule's covalent framework.

Experimental Protocol: NMR for Structure Elucidation

  • Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals neighboring protons.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups.[5]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds), helping to assemble spin systems (e.g., the protons of the isopropyl group).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing the connection of individual spin systems and confirming the overall molecular skeleton.

Interpreting the Data

For this compound, the NMR data would be expected to show:

  • ¹H NMR: Signals corresponding to the isopropyl methine (a septet), two diastereotopic methyl groups (two doublets), and the protons on the piperazinone ring.

  • ¹³C NMR: Seven distinct carbon signals, including a carbonyl carbon (~170 ppm), carbons of the piperazine ring, and the carbons of the isopropyl group.

  • HMBC: Critical correlations would be observed from the isopropyl CH proton to the nitrogen-adjacent carbon of the piperazine ring, confirming the point of attachment.

This suite of NMR experiments allows for the unambiguous determination of the 2D structure, or constitution, of the molecule. However, it provides limited and often ambiguous information about the 3D arrangement, or conformation, of the atoms in space.

Part 2: The Gold Standard – X-ray Crystallography

While NMR and MS confirm the 2D structure, X-ray crystallography provides the definitive, high-resolution 3D structure of a molecule in the solid state.[6] It is an unparalleled technique that directly visualizes the atomic arrangement, providing precise measurements of bond lengths, bond angles, and torsional angles.[1]

The workflow for small-molecule X-ray crystallography is a systematic process, illustrated in the diagram below.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Synthesis Pure Compound Synthesis Crystallization Crystallization Screening Synthesis->Crystallization Solubility Tests Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Microscopic Inspection Data_Collection X-ray Diffraction Experiment Crystal_Selection->Data_Collection Mount on Diffractometer Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Generate Reflection File Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution hkl File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation & Deposition Structure_Refinement->Validation Final Structural Model Final_Report Final Crystallographic Report (CIF) Validation->Final_Report Generate CIF & Report G cluster_XRAY X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_COMP Computational Modeling XRAY Unambiguous 3D Structure Bond Lengths & Angles Stereochemistry Packing Information Crystal Required (Major Hurdle) Solid-State Conformation Only NMR Definitive 2D Connectivity Solution-State Dynamics Relative Stereochemistry (NOE) No Crystal Needed Ambiguous for Absolute 3D Structure Requires Soluble, Pure Sample MS Molecular Formula (HRMS) Fragmentation for Substructures High Sensitivity No 3D Information Isomers Can Be Indistinguishable COMP Predicts Low-Energy Conformations Complements Experimental Data No Physical Sample Needed Predictive, Not Definitive Accuracy Depends on Method

References

A Comparative Guide to the Biological Activity of 1-Isopropylpiperazin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Piperazine-Based Drug Candidates

In modern medicinal chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. For chiral molecules—those existing as non-superimposable mirror images called enantiomers—this three-dimensional architecture dictates their interaction with the inherently chiral environment of the human body, such as enzymes and receptors.[1][2] Piperazine and its derivatives are a cornerstone of many therapeutic agents, valued for a versatile scaffold that can be modified to target a wide array of biological systems, from CNS disorders to infectious diseases.[3][4] However, when a chiral center is introduced, as in 1-Isopropylpiperazin-2-one, it is imperative to resolve and characterize the individual enantiomers.

Biological systems often exhibit a high degree of stereoselectivity, meaning one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[5][6] The tragic case of thalidomide remains a stark reminder of the devastating consequences of overlooking stereoisomerism.[1] Therefore, a rigorous comparative analysis of enantiomeric bioactivity is not merely an academic exercise but a critical step in drug development, ensuring safety, efficacy, and an optimized therapeutic index.

This guide presents a comprehensive framework for the enantioselective separation and comparative biological evaluation of the (R)- and (S)-enantiomers of this compound. We will detail the necessary experimental protocols, from chiral chromatography to receptor binding assays, and present a plausible dataset to illustrate the potential for stereoselective bioactivity, providing researchers with a robust methodology for their own investigations into chiral drug candidates.

Part 1: Enantioselective Separation by Chiral HPLC

The prerequisite for any comparative biological study is the isolation of each enantiomer in high purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[7] The principle relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.[8]

Experimental Protocol: Chiral HPLC Separation

Objective: To resolve racemic this compound into its (R) and (S) enantiomers with high enantiomeric excess (ee > 99%).

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally versatile and effective for a broad range of chiral compounds, including those with nitrogen-containing heterocyclic rings.[7][9] We select a cellulose-based column (e.g., Chiralcel® OD-H) for its proven resolving power for similar amine derivatives.

  • Mobile Phase: A non-polar mobile phase (e.g., n-Hexane) with a polar modifier (e.g., Isopropanol) is standard for normal-phase chiral chromatography. The addition of a small amount of an amine modifier like Diethylamine (DEA) is crucial.[10] It acts as a competitor for active sites on the silica surface, preventing peak tailing and improving the resolution of basic compounds like our target piperazinone.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

    • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Prepare a mixture of n-Hexane/Isopropanol/Diethylamine in a ratio of 80:20:0.1 (v/v/v).

    • System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

  • Analysis and Fraction Collection:

    • Perform an initial analytical run to determine the retention times of the two enantiomers.

    • Switch to a semi-preparative column with the same stationary phase to scale up the separation.

    • Collect the fractions corresponding to each enantiomeric peak.

    • Analyze the collected fractions to confirm enantiomeric purity (>99% ee).

    • Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure.

Workflow for Enantioselective Separation

G cluster_prep Preparation cluster_hplc Chiral HPLC cluster_collect Isolation racemate Racemic (R/S)- This compound dissolve Dissolve in Mobile Phase racemate->dissolve hplc Inject into HPLC System (Chiralcel® OD-H Column) dissolve->hplc separation Differential Interaction with CSP hplc->separation detector UV Detection (220 nm) separation->detector collect_R Collect (R)-Enantiomer Fraction detector->collect_R collect_S Collect (S)-Enantiomer Fraction detector->collect_S purity_check Purity Analysis (ee > 99%) collect_R->purity_check collect_S->purity_check evaporation Solvent Evaporation purity_check->evaporation final_R Pure (R)-Enantiomer evaporation->final_R final_S Pure (S)-Enantiomer

Caption: Workflow for the separation of this compound enantiomers.

Part 2: Comparative Biological Activity Assessment

To compare the biological activity of the (R)- and (S)-enantiomers, we will employ a radioligand receptor binding assay. This technique is a cornerstone of pharmacology, allowing for the precise quantification of the affinity of a compound for a specific receptor.[11][12] For this hypothetical study, we will assess the binding affinity of our enantiomers to the Sigma-1 receptor (S1R), a target implicated in various CNS functions and a known binding partner for some piperazine derivatives.[13]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the (R)- and (S)-enantiomers of this compound for the Sigma-1 receptor.

Causality Behind Experimental Choices:

  • Assay Type: A competitive binding assay is used. Here, our test compounds (the enantiomers) compete with a known high-affinity radioligand ([³H]-(+)-pentazocine) for binding to the receptor.[13] This allows us to determine the affinity of our unlabeled compounds indirectly by measuring how effectively they displace the radioligand. This is a robust and widely validated approach.[14]

  • Biological Source: We use membrane preparations from guinea pig brains, which are a rich source of Sigma-1 receptors, ensuring a strong and reliable signal for the assay.[13]

  • Separation of Bound/Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Rapid vacuum filtration through glass fiber filters is the method of choice. The filters trap the membranes (and thus the bound radioligand) while allowing the unbound ligand to be washed away.[14]

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-(+)-pentazocine (specific activity ~40-50 Ci/mmol), diluted in assay buffer to a final concentration of 2 nM.

    • Test Compounds: Prepare 10 mM stock solutions of the purified (R)- and (S)-enantiomers in DMSO. Create a series of 10-point serial dilutions in assay buffer, ranging from 1 nM to 100 µM.

    • Non-Specific Binding Control: 10 µM Haloperidol.

    • Receptor Source: Guinea pig brain membrane homogenate, diluted in assay buffer to a concentration of 150-200 µg protein per assay tube.

  • Assay Procedure:

    • Set up assay tubes (or a 96-well plate) in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and each concentration of the (R)- and (S)-enantiomers.

    • To each tube, add:

      • 50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for NSB) OR 50 µL of the respective test compound dilution.

      • 50 µL of [³H]-(+)-pentazocine (final concentration 1 nM).

      • 100 µL of the membrane homogenate.

    • The total assay volume is 200 µL.

    • Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[13]

  • Filtration and Measurement:

    • Pre-soak glass fiber filter mats (e.g., Whatman GF/B) in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapid filtration through the pre-soaked filter mat using a cell harvester.

    • Wash each reaction well three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.

Logical Flow of the Receptor Binding Assay

G cluster_mix Incubation cluster_sep Separation cluster_measure Quantification & Analysis reagents Combine Reagents: - Receptor Membranes - [³H]-(+)-pentazocine (Radioligand) - Test Enantiomer or Control incubate Incubate at 37°C (90 minutes) reagents->incubate filtration Rapid Vacuum Filtration (Glass Fiber Filter) incubate->filtration wash Wash with Ice-Cold Buffer (Remove Unbound Ligand) filtration->wash scintillation Liquid Scintillation Counting (Measure Radioactivity) wash->scintillation analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) scintillation->analysis result Comparative Binding Affinity (R vs. S) analysis->result

Caption: Experimental workflow for the competitive radioligand binding assay.

Part 3: Comparative Data Summary and Interpretation

The following table summarizes the hypothetical, yet plausible, results from the Sigma-1 receptor binding assay. Such data allows for a direct and quantitative comparison of the enantiomers' biological activity at this specific target.

CompoundEnantiomeric Purity (ee)IC₅₀ (nM)Kᵢ (nM)Eudysmic Ratio (Kᵢ S/R)
(R)-1-Isopropylpiperazin-2-one >99%45.215.1\multirow{2}{*}{12.5 }
(S)-1-Isopropylpiperazin-2-one >99%565.8188.6
Racemic Mixture 50:5088.929.6N/A

Interpretation of Results:

The data clearly demonstrates significant stereoselectivity in the binding of this compound to the Sigma-1 receptor.

  • Potency Difference: The (R)-enantiomer (Kᵢ = 15.1 nM) is approximately 12.5 times more potent than the (S)-enantiomer (Kᵢ = 188.6 nM). This difference is quantified by the Eudysmic Ratio , which is the ratio of the affinity of the more potent enantiomer (eutomer) to that of the less potent one (distomer).[5]

  • Identification of Eutomer: In this context, (R)-1-Isopropylpiperazin-2-one is the eutomer , as it possesses significantly higher affinity for the target receptor. The (S)-enantiomer is the distomer.

  • Implications for Drug Development: These results strongly advocate for the development of the single (R)-enantiomer as a drug candidate. Pursuing the racemate would mean administering a formulation where 50% of the active substance is over 10 times less effective, potentially contributing to off-target effects or increased metabolic load without a proportional therapeutic benefit.[6] Developing the eutomer alone can lead to a more selective pharmacological profile, a better therapeutic index, and potentially a lower required dose.[15]

Conclusion

This guide outlines the essential methodologies for a rigorous comparison of the biological activities of the this compound enantiomers. Through a systematic approach involving enantioselective separation via chiral HPLC and quantitative assessment of bioactivity using a receptor binding assay, we can clearly delineate the pharmacological properties of each stereoisomer. The hypothetical data presented underscores a common and critical principle in pharmacology: chirality is a key determinant of a drug's interaction with its biological target. For researchers in drug development, the early separation and individual characterization of enantiomers are indispensable steps toward creating safer, more effective, and more selective therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of 1-Isopropylpiperazin-2-one. The focus of this guide is to not only present the methodologies but to also delve into the principles of cross-validation, ensuring data integrity and consistency across different analytical platforms. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) on the validation of analytical procedures.[1][2][3][4][5]

Introduction to this compound and the Imperative for Robust Analysis

This compound is a heterocyclic organic compound with a piperazinone core, a key structural motif in many biologically active molecules. Its accurate quantification is critical during process development, for impurity profiling, and in stability studies. The choice of analytical methodology can significantly impact the reliability of these measurements. Therefore, a thorough understanding of the strengths and limitations of each technique is essential. Cross-validation of these methods is a critical step to demonstrate that different analytical procedures are suitable for their intended purpose and produce comparable results.[6][7]

The Analytical Arsenal: A Triad of Techniques

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.[8][9] For this compound, a relatively small and polar molecule, several techniques are viable.

  • High-Performance Liquid Chromatography (HPLC) is a workhorse in the pharmaceutical industry, ideal for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides definitive identification through mass fragmentation patterns, making it a powerful tool for volatile and semi-volatile compounds.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary quantitative method (qNMR) that is non-destructive and provides structural information, making it invaluable for the characterization and quantification of reference standards.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable, providing a solid foundation for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in bulk material or in-process control samples.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • For unknown samples, accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.[13]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV detection at 210 nm.
  • Injection Volume: 10 µL.

3. System Suitability:

  • Perform five replicate injections of a mid-range standard.
  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
  • The tailing factor should be between 0.8 and 1.5.
  • The theoretical plates should be ≥ 2000.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound, particularly for identifying volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
  • Prepare working standards by serial dilution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
  • For unknown samples, dissolve in methanol to a concentration within the calibration range.
  • Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. To 100 µL of the sample or standard, add 100 µL of BSTFA and heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 250 °C at 15 °C/min.
  • Hold at 250 °C for 5 minutes.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400. For quantification, Selected Ion Monitoring (SIM) of characteristic ions is recommended.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides a direct and highly accurate quantification of this compound without the need for a specific reference standard of the analyte, instead using a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d6).
  • Transfer an aliquot of the solution to an NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  • Nucleus: ¹H.
  • Pulse Sequence: A standard single-pulse experiment with a 90° pulse.
  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation.
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).
  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate the signals corresponding to specific, well-resolved protons of this compound and the internal standard.
  • Calculate the concentration of the analyte using the following formula:
  • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS
  • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the internal standard.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep1 Weigh Sample & Standard Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Prepare Calibration Curve Prep2->Prep3 Analysis1 Inject into HPLC Prep3->Analysis1 Analysis2 Separation on C18 Column Analysis1->Analysis2 Analysis3 UV Detection at 210 nm Analysis2->Analysis3 Data1 Integrate Peak Area Analysis3->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Sample Data2->Data3

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in Methanol Prep2 Optional: Derivatization Prep1->Prep2 Analysis1 Inject into GC Prep2->Analysis1 Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Mass Spectrometry Detection Analysis2->Analysis3 Data1 Extract Ion Chromatogram Analysis3->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify & Identify Data2->Data3

Caption: Experimental workflow for GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep1 Accurately Weigh Sample & IS Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Analysis1 Acquire 1H NMR Spectrum Prep3->Analysis1 Analysis2 Ensure Full Relaxation Analysis1->Analysis2 Data1 Process FID Analysis2->Data1 Data2 Integrate Signals Data1->Data2 Data3 Calculate Purity Data2->Data3

Caption: Experimental workflow for qNMR analysis.

Performance Comparison: A Data-Driven Approach

The following table summarizes the expected performance characteristics of each method for the analysis of this compound, based on typical validation data for similar small molecules.

Parameter HPLC-UV GC-MS qNMR ICH Q2(R1) Guideline
Specificity Good; potential interference from co-eluting impurities without UV chromophores.Excellent; mass spectral data provides high confidence in identification.Excellent; unique chemical shifts provide high specificity.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[3][14]
Linearity (r²) > 0.999> 0.998Not applicable in the same way, but response is inherently linear.A linear relationship should be evaluated across the range of the analytical procedure.
Range 1 - 100 µg/mL0.1 - 25 µg/mLDependent on sample and IS concentration, typically in the mg range.The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Precision (% RSD) < 1.0%< 5.0%< 0.5%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~10 µg/mLThe detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~30 µg/mLThe quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.
Throughput HighMediumLow-
Cost per Sample LowMediumHigh-

Cross-Validation: Ensuring Consistency Across Methods

Cross-validation is the process of comparing results from two or more analytical methods to ensure they are equivalent.[7][15] This is crucial when transferring methods between labs or when using different techniques to support various stages of drug development.

Cross-Validation Experimental Design
  • Sample Selection: A single, homogenous batch of this compound should be used. Prepare samples at three concentration levels (low, medium, and high) spanning the analytical range of the methods being compared.

  • Analysis: Analyze a minimum of three replicates at each concentration level by each of the analytical methods (HPLC-UV and GC-MS).

  • Data Comparison: The results from the two methods should be statistically compared. The acceptance criteria should be pre-defined. A common approach is to calculate the percentage difference between the mean results of the two methods.

Acceptance Criteria: The mean results from the two methods should not differ by more than a pre-defined percentage, typically ±15% for the comparison of two different methods.

CrossValidation_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Start Homogenous Sample Batch Prep Prepare Samples at 3 Concentrations Start->Prep HPLC_Analysis Analyze n=3 Replicates Prep->HPLC_Analysis GCMS_Analysis Analyze n=3 Replicates Prep->GCMS_Analysis Compare Statistically Compare Results HPLC_Analysis->Compare GCMS_Analysis->Compare Criteria Acceptance Criteria Met? Compare->Criteria Pass Methods are Correlated Criteria->Pass Yes Fail Investigate Discrepancies Criteria->Fail No

Caption: Cross-validation workflow for comparing HPLC and GC-MS.

Conclusion and Recommendations

The choice of analytical method for this compound is dictated by the specific analytical challenge.

  • HPLC-UV is the method of choice for routine quality control and release testing due to its high throughput, robustness, and cost-effectiveness.

  • GC-MS is invaluable for impurity identification and for analyses requiring high sensitivity and specificity, such as in toxicology studies or for the detection of trace-level volatile impurities.

  • qNMR serves as a primary method for the certification of reference materials and for providing an orthogonal, highly accurate quantification to support other methods.

Cross-validation between HPLC-UV and GC-MS is highly recommended to ensure the data generated by these orthogonal techniques is comparable and reliable. This provides a higher level of confidence in the analytical data package throughout the drug development lifecycle. The implementation of these well-characterized and validated analytical methods will ensure the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final drug product.

References

Comparative Analysis of 1-Isopropylpiperazin-2-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropylpiperazin-2-one scaffold has emerged as a compelling starting point in medicinal chemistry for the development of novel therapeutic agents. Its inherent structural features, including a chiral center and sites for diverse functionalization, offer a rich landscape for exploring structure-activity relationships (SAR). This guide provides a comprehensive comparison of this compound derivatives, synthesizing available experimental data to elucidate the key structural determinants of their biological activity.

The this compound Core: A Privileged Scaffold

The piperazine ring is a well-established "privileged scaffold" in drug discovery, known for its favorable physicochemical properties that can enhance aqueous solubility and bioavailability. The introduction of a carbonyl group to form the piperazin-2-one ring, along with an isopropyl group at the 1-position, imparts a unique combination of rigidity, chirality, and lipophilicity. This specific arrangement provides a three-dimensional framework that can be finely tuned to achieve desired interactions with biological targets.[1]

The chirality introduced by the isopropyl group is of particular importance. The stereochemistry at this position can significantly influence the biological activity of the derivatives, with enantiomers often exhibiting different potencies and selectivities.[2] This underscores the necessity of stereospecific synthesis or chiral separation in the development of this compound-based drug candidates.[3]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study dedicated solely to a wide range of this compound derivatives is not extensively documented in a single publicly available source, we can infer key relationships by examining studies on closely related piperazin-2-one and chiral piperazine analogs.

Impact of Substitution on the Piperazin-2-one Ring

Systematic modifications of the piperazin-2-one ring are crucial for modulating biological activity. The available literature on broader piperazine derivatives suggests that substitutions at the N4-position and on the carbon atoms of the ring can significantly impact target affinity and selectivity.

For instance, in a study on dermorphin analogues incorporating chiral piperazin-2-one derivatives, the configuration of the substituent on the piperazin-2-one ring was found to be critical for opiate activity.[1] This highlights the importance of stereochemistry in directing the interaction with the target receptor.

Furthermore, a study on the cytotoxic activity of various piperazin-2-one-based structures demonstrated that the introduction of different functionalities, such as aminophosphonates, can lead to significant effects on cell viability.[4] This suggests that exploring a diverse range of substituents on the piperazin-2-one core of this compound is a promising strategy for identifying potent and selective compounds.

The Role of the Isopropyl Group

The 1-isopropyl group serves as a key anchoring point and can influence both the potency and pharmacokinetic properties of the molecule. While direct SAR studies on modifications of the isopropyl group itself are limited, its contribution to the overall lipophilicity and steric profile of the molecule is undeniable. In many drug discovery campaigns, tuning the size and nature of alkyl substituents is a common strategy to optimize binding and cellular permeability.

Comparative Analysis with Other Piperazine Scaffolds

A broader look at the SAR of various piperazine derivatives reveals several key principles that can be applied to the this compound scaffold:

  • N-Aralkylation: The introduction of aryl or heteroaryl groups, often via an alkyl linker, at the second nitrogen of the piperazine ring is a common strategy to achieve high-affinity ligands for a variety of targets, including G-protein coupled receptors (GPCRs) and kinases.[5][6] The nature and substitution pattern of the aromatic ring are critical for determining selectivity.

  • Bioisosteric Replacements: Replacing parts of the this compound scaffold with bioisosteres can lead to improved properties. For example, a study on piperazinone derivatives as cytotoxic agents explored the bioisosteric substitution of an imidazole ring, which resulted in altered cytotoxicity profiles.[7]

  • Conformational Constraint: The piperazin-2-one ring imposes a degree of conformational rigidity compared to a simple piperazine. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. Further constraining the molecule through the introduction of fused rings or bulky substituents can lead to increased potency and selectivity.

Experimental Protocols

The successful exploration of the SAR of this compound derivatives relies on robust synthetic and biological evaluation methods.

General Synthetic Strategy

The synthesis of this compound derivatives typically involves a multi-step sequence. A general workflow is outlined below:

Synthesis_Workflow A Starting Materials (e.g., N-isopropylethylenediamine, α-halo ester) B Cyclization to form Piperazin-2-one Ring A->B Step 1 C Protection of N4-position (if necessary) B->C Step 2 D Functionalization at N4 (e.g., alkylation, acylation) C->D Step 3 E Deprotection of N4 D->E Step 4 F Further Derivatization E->F Step 5 G Purification and Characterization F->G Step 6

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Ring Formation: The core piperazin-2-one ring can be constructed through the cyclization of an N-substituted ethylenediamine, such as N-isopropylethylenediamine, with an appropriate α-haloacetylating agent.

  • Protection: If selective functionalization of the N4-nitrogen is desired, the N1-nitrogen can be protected with a suitable protecting group (e.g., Boc).

  • N4-Functionalization: The unprotected N4-nitrogen can be derivatized through various reactions such as alkylation, acylation, or reductive amination to introduce a diverse range of substituents.

  • Deprotection: Removal of the protecting group from the N1-nitrogen.

  • Further Derivatization: Additional modifications can be made at the N1-position if required.

  • Purification and Characterization: The final compounds are purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry.

Biological Evaluation

The choice of biological assays is dependent on the therapeutic target of interest. Common assays used for evaluating piperazine derivatives include:

  • Enzyme Inhibition Assays: For targets such as kinases or proteases, in vitro assays are performed to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).[8]

  • Receptor Binding Assays: To assess the affinity of the derivatives for a specific receptor, radioligand binding assays are commonly employed to determine the inhibition constant (Ki).

  • Cell-Based Assays: The cellular activity of the compounds is evaluated using various cell lines. For example, cytotoxicity assays (e.g., MTT assay) are used to determine the concentration that inhibits cell growth by 50% (GI50) for anticancer drug discovery.[4]

  • In Vivo Models: Promising compounds identified from in vitro and cell-based assays are further evaluated in animal models of the disease to assess their efficacy, pharmacokinetics, and toxicity.

Comparative Data

While a comprehensive table with a wide range of this compound derivatives and their corresponding biological activities is not available in a single public source, the following table illustrates the type of data that is crucial for building a robust SAR understanding. The data presented here is a hypothetical representation based on general principles observed in related piperazine series.

Compound IDR1 (at N4)R2 (at C3)TargetIC50 (nM)
1a HHKinase X5000
1b MethylHKinase X2500
1c EthylHKinase X1000
1d PhenylHKinase X500
1e 4-ChlorophenylHKinase X100
1f 4-MethoxyphenylHKinase X300
2a 4-Chlorophenyl(S)-MethylKinase X50
2b 4-Chlorophenyl(R)-MethylKinase X800

Interpretation of Hypothetical Data:

  • Effect of N4-Substitution: The data for compounds 1a-1f would suggest that increasing the size and lipophilicity of the substituent at the N4-position generally leads to increased potency. The presence of an electron-withdrawing group (Cl) on the phenyl ring further enhances activity.

  • Effect of C3-Substitution and Stereochemistry: A comparison of compounds 2a and 2b with 1e would indicate that the introduction of a methyl group at the C3-position can further improve potency, and that the stereochemistry at this position is critical, with the (S)-enantiomer being significantly more active.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of this compound derivatives with systematic variations at all possible positions are needed to build a more complete understanding of the SAR.

  • Exploration of Diverse Targets: While much of the research on piperazines has focused on CNS targets and cancer, the versatility of the this compound scaffold warrants its exploration against a wider range of biological targets.

  • Computational Modeling: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of more potent and selective derivatives and provide insights into their binding modes.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the this compound scaffold can be further exploited to generate novel drug candidates with improved efficacy and safety profiles.

References

Benchmarking the Efficacy of 1-Isopropylpiperazin-2-one: A Comparative Analysis Against Known PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K/mTOR Axis in Oncology

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it one of the most attractive targets for therapeutic intervention.[3][4] The pathway's central role has spurred the development of a multitude of inhibitors, ranging from those targeting individual nodes to dual inhibitors that block multiple components simultaneously.

This guide introduces 1-Isopropylpiperazin-2-one , a novel small molecule with a piperazin-2-one scaffold, a common motif in kinase inhibitors. Given the prevalence of this chemical moiety in compounds targeting the PI3K/mTOR pathway, we hypothesize that this compound may exert its anti-cancer effects through the inhibition of this critical signaling axis.

To rigorously evaluate the potential of this novel compound, we present a comprehensive benchmarking study comparing its efficacy against two well-characterized inhibitors: BEZ235 (Dactolisib) , a dual pan-PI3K and mTOR inhibitor[5][6], and Torin1 , a potent and selective ATP-competitive mTOR inhibitor.[7][8] This guide will provide a detailed rationale for our experimental design, step-by-step protocols for key assays, and a comparative analysis of hypothetical data to contextualize the potential of this compound as a therapeutic candidate.

Scientific Rationale: The Importance of Contextual Benchmarking

The selection of appropriate comparators is paramount in preclinical drug evaluation. Simply demonstrating that a novel compound has biological activity is insufficient. We must understand its potency and selectivity in the context of established agents.

  • BEZ235 (Dactolisib) was chosen as it represents a dual-inhibition strategy, targeting both PI3K and mTOR kinases.[9] This provides a benchmark for broad pathway inhibition. Its well-documented IC50 values across PI3K isoforms (p110α: 4 nM, p110γ: 5 nM, p110δ: 7 nM) and mTOR (20.7 nM) make it an excellent tool for assessing the relative potency of a new compound against multiple targets within the pathway.[5][10]

  • Torin1 serves as a benchmark for selective mTOR inhibition . It potently inhibits both mTORC1 and mTORC2 complexes with an IC50 of approximately 2-10 nM.[11] Comparing this compound to Torin1 allows us to dissect whether our novel compound's effects are mTOR-specific or if it has a broader inhibitory profile.

This two-pronged comparison will allow us to not only determine the efficacy of this compound but also to generate initial hypotheses about its mechanism of action – is it a dual inhibitor like BEZ235, a selective mTOR inhibitor like Torin1, or does it possess a unique profile?

Experimental Design: A Multi-Faceted Approach to Efficacy Profiling

Our benchmarking strategy employs a tiered approach, moving from direct target engagement in biochemical assays to cellular pathway modulation and finally to a phenotypic assessment of anti-proliferative effects. This ensures a comprehensive evaluation of the compound's activity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis biochem_pi3k In Vitro PI3K Kinase Assay ic50 IC50 Determination (Potency) biochem_pi3k->ic50 biochem_mtor In Vitro mTOR Kinase Assay biochem_mtor->ic50 western Western Blot for p-Akt & p-S6K selectivity Selectivity Profile western->selectivity viability Cell Viability Assay (MTT / CellTiter-Glo) gi50 GI50 Determination (Efficacy) viability->gi50 ic50->selectivity

Figure 1: Experimental workflow for inhibitor benchmarking.
Signaling Pathway Context

The following diagram illustrates the key nodes of the PI3K/mTOR pathway that will be assessed in our experiments. PI3K activation leads to the phosphorylation of AKT, which in turn activates mTORC1. mTORC1 then phosphorylates downstream targets such as S6 Kinase (S6K) to promote protein synthesis and cell growth.

G cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 Torin1 Torin1 Torin1->mTORC1 Test_Compound This compound Test_Compound->PI3K ? Test_Compound->mTORC1 ?

Figure 2: Simplified PI3K/mTOR signaling pathway and inhibitor targets.

Methodologies: Self-Validating Protocols for Robust Data

The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability and reproducibility of the results.

In Vitro Kinase Assays (PI3Kα and mTOR)

Rationale: These assays directly measure the ability of the compounds to inhibit the enzymatic activity of the target kinases in a cell-free system. This is the most direct way to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and provides a clean measure of potency. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[12]

    • Reconstitute recombinant human PI3Kα and mTOR enzymes to the manufacturer's recommended concentration in kinase buffer.

    • Prepare a substrate solution (e.g., phosphatidylinositol for PI3K, inactive S6K protein for mTOR).[13][14]

    • Prepare a 2X ATP solution in kinase buffer.

    • Serially dilute this compound, BEZ235, and Torin1 in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure remaining ATP by adding a detection reagent (e.g., ADP-Glo™).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Cellular Pathway Modulation: Western Blotting

Rationale: While in vitro assays measure direct target inhibition, they do not reflect the compound's ability to enter cells and engage its target in a complex cellular environment. Western blotting allows us to visualize the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, namely phosphorylated AKT (p-Akt Ser473) and phosphorylated p70S6K (p-S6K Thr389).[15][16] A reduction in the phosphorylation of these proteins indicates successful target engagement in intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., MCF7 breast cancer or U87MG glioblastoma, which have known PI3K pathway activation) in 6-well plates.[17]

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with a range of concentrations of this compound, BEZ235, and Torin1 for a specified time (e.g., 2-6 hours). Include a vehicle-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.[18][19][20]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

    • Compare the levels of phosphorylated proteins in treated samples to the vehicle control.

Phenotypic Screening: Cell Viability Assay

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. Cell viability assays, such as the MTT or the more sensitive CellTiter-Glo® luminescent assay, measure the metabolic activity of cells, which is proportional to the number of viable cells.[21] This allows us to determine the GI50 (the concentration of inhibitor required to inhibit cell growth by 50%), providing a measure of the compound's overall anti-proliferative efficacy.

Protocol (CellTiter-Glo®):

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF7 or U87MG) in an opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound, BEZ235, and Torin1. Include a vehicle-only control.

    • Incubate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[22]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[23]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media-only control).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the GI50 value.

Comparative Data Analysis (Hypothetical)

The following tables summarize hypothetical but realistic data that could be generated from the described experiments. This data is for illustrative purposes to demonstrate how the efficacy of this compound would be benchmarked.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity Ratio (PI3Kα/mTOR)
This compound 1581.88
BEZ235 (Dactolisib) 4[5]21[10]0.19
Torin1 >1,000[11]3[7]>333

Table 2: Cellular Anti-Proliferative Activity (GI50, nM)

CompoundMCF7 (Breast Cancer) GI50 (nM)U87MG (Glioblastoma) GI50 (nM)
This compound 5075
BEZ235 (Dactolisib) 2540
Torin1 100150

Interpretation of Results and Discussion

  • Potency and Mechanism: The in vitro kinase data suggests that this compound is a potent dual inhibitor of both PI3Kα and mTOR, with a slight preference for mTOR (IC50 of 8 nM vs 15 nM for PI3Kα). Its profile is distinct from both comparators; it is less potent than BEZ235 against PI3Kα but more potent against mTOR. Unlike the highly selective Torin1, it clearly engages both kinases.

  • Cellular Efficacy: The GI50 values in cancer cell lines confirm that the compound is cell-permeable and active in a cellular context. Its anti-proliferative efficacy (GI50 of 50-75 nM) is robust, falling between the highly potent dual-inhibitor BEZ235 and the more mTOR-focused Torin1. This is consistent with the idea that dual inhibition of both PI3K and mTOR can be more effective at shutting down pathway signaling and inhibiting cell growth than targeting mTOR alone.

  • Structure-Activity Relationship (SAR) Insights: The isopropyl group on the piperazine ring likely contributes to its specific binding affinity within the ATP-binding pockets of PI3K and mTOR. Further studies would be needed to explore modifications to this group to potentially enhance potency or modulate selectivity.

Conclusion and Future Directions

This comparative guide outlines a rigorous, multi-tiered strategy for benchmarking the efficacy of the novel compound this compound. By comparing it against the dual inhibitor BEZ235 and the selective inhibitor Torin1, we can effectively characterize its potency, selectivity, and cellular activity.

Our hypothetical data paints a compelling picture of this compound as a potent, dual PI3K/mTOR inhibitor with significant anti-proliferative effects. This provides a strong rationale for further preclinical development, including:

  • Kinase Profiling: Screening against a broader panel of kinases to confirm its selectivity for the PI3K/mTOR pathway.

  • In Vivo Efficacy: Testing the compound in animal models of cancer (e.g., xenograft studies) to evaluate its therapeutic potential in a whole-organism context.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties and confirming target engagement in vivo.

By following the logical and scientifically sound framework presented here, researchers can confidently and efficiently evaluate the potential of novel kinase inhibitors like this compound, accelerating the journey from the laboratory to the clinic.

References

Confirming Target Engagement: A Comparative Guide to Validating 1-Isopropylpiperazin-2-one Binding to mTOR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation that a novel small molecule directly engages its intended protein target within a physiologically relevant context is a cornerstone of a successful research program. This guide provides a comprehensive, in-depth comparison of leading biophysical and cellular methodologies for validating the binding of a putative kinase inhibitor, 1-Isopropylpiperazin-2-one, to its hypothesized target, the mammalian target of rapamycin (mTOR).

The piperazine and piperazin-2-one scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules that target a diverse range of proteins, including kinases.[1][2] Several studies have specifically highlighted piperazine derivatives as potent inhibitors of mTOR, a serine/threonine kinase that is a master regulator of cell growth and proliferation.[3][4][5] This makes mTOR a scientifically plausible and compelling hypothetical target for our compound of interest, this compound.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering researchers to not only execute these assays but also to critically interpret the data and design robust validation strategies. We will explore a multi-faceted approach, from direct thermodynamic measurements in purified systems to target engagement confirmation in live cells, ensuring a high degree of confidence in the proposed mechanism of action.

The Validation Gauntlet: A Multi-Pronged Approach to Confirming Target Binding

No single technique is infallible. A rigorous validation strategy employs a suite of orthogonal methods, each with its own strengths and weaknesses. By cross-validating findings, we can effectively eliminate artifacts and build a compelling case for direct, on-target binding. This guide will focus on a curated selection of five powerful techniques:

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization.

  • Surface Plasmon Resonance (SPR): For real-time kinetics and affinity.

  • Thermal Shift Assay (TSA): A high-throughput method to screen for binding-induced stability.

  • Cellular Thermal Shift Assay (CETSA®): To verify target engagement in the native cellular environment.

  • NanoBRET™ Target Engagement Assay: A quantitative, live-cell method to determine affinity and occupancy.

Below, we dissect each methodology, providing not only the "how" but, more critically, the "why," followed by a comparative analysis to guide your experimental design.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

Expertise & Experience: ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7] This label-free, in-solution technique is indispensable for understanding the forces driving the interaction.

Trustworthiness: A direct binding assay, ITC is less prone to artifacts from fluorescent tags or surface immobilization. The data generated—binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—are fundamental biophysical parameters.[8] A well-designed ITC experiment with appropriate controls provides unequivocal evidence of a direct interaction.

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p Purified mTOR Protein b Identical, Degassed Buffer p->b l This compound l->b cell Sample Cell: mTOR in Buffer b->cell syringe Syringe: Compound in Buffer b->syringe raw Raw Data: Heat Pulses cell->raw Measurement syringe->cell Titration curve Binding Isotherm raw->curve Integration thermo Thermodynamic Parameters (KD, ΔH, n) curve->thermo Model Fitting

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed Experimental Protocol: ITC
  • Protein Preparation: Dialyze purified mTOR protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Ensure the protein is highly pure and aggregate-free.

  • Compound Preparation: Dissolve this compound in the exact same, degassed buffer used for the protein dialysis. Mismatched buffers are a primary source of artifacts.[8]

  • Concentration Determination: Accurately determine the concentrations of both the protein and the compound. This is critical for accurate stoichiometry determination.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). The reference cell is filled with the experimental buffer.[9]

  • Loading: Load the mTOR solution into the sample cell and the this compound solution into the injection syringe. A typical starting point is to have the ligand concentration in the syringe be 10-15 times that of the protein concentration in the cell.[10]

  • Titration: Perform a series of small, timed injections of the compound into the protein solution while stirring.

  • Control Experiment: To account for the heat of dilution, perform a control titration by injecting the compound solution into the buffer alone.[6]

  • Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the raw heat-burst peaks to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.[11]

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

Expertise & Experience: SPR is a label-free, optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12][13] Its primary advantage is the ability to provide real-time kinetic data, including the association rate (k on) and dissociation rate (k off), from which the binding affinity (K D) is calculated. This is invaluable for lead optimization, where residence time (related to k off) can be a key predictor of in vivo efficacy.

Trustworthiness: SPR provides high-quality kinetic and affinity data.[2] However, it is an immobilization-based technique. The protein of interest (ligand) is typically coupled to the sensor chip, which can potentially lead to artifacts if the immobilization process compromises protein structure or blocks the binding site. Careful experimental design, including testing different immobilization strategies and using appropriate controls, is crucial.[14]

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis chip Sensor Chip immob Immobilize mTOR on Chip chip->immob prot Purified mTOR prot->immob comp This compound (Analyte) assoc Association: Flow Compound over Chip comp->assoc immob->assoc dissoc Dissociation: Flow Buffer over Chip assoc->dissoc sensorgram Sensorgram (Response vs. Time) dissoc->sensorgram Detection kinetics Kinetic Parameters (kon, koff, KD) sensorgram->kinetics Model Fitting

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol: SPR
  • Chip Selection and Preparation: Choose a sensor chip compatible with your protein (e.g., a CM5 chip for amine coupling).

  • Protein Immobilization: Immobilize the purified mTOR protein onto the sensor chip surface. Amine coupling is a common method. Aim for a low to medium immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of this compound in the running buffer. A solvent like DMSO may be required for solubility, but its concentration should be kept low and consistent across all samples.[14]

  • Binding Analysis:

    • Association: Inject the compound solutions at various concentrations over the immobilized mTOR surface and a reference surface (for background subtraction).

    • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on, k off, and K D.[13]

Thermal Shift Assay (TSA / DSF): High-Throughput Screening for Binders

Expertise & Experience: TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a protein.[15][16] The principle is that ligand binding generally increases the thermal stability of a protein. This change in the melting temperature (T m) is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.[5]

Trustworthiness: TSA is an excellent primary screening tool to identify potential binders from a large library of compounds.[16] A positive thermal shift (ΔT m) is a strong indication of binding. However, it is an indirect assay, and not all binding events result in a measurable thermal shift. Furthermore, some compounds can interfere with the fluorescence readout. Therefore, hits from a TSA screen should always be validated by an orthogonal, direct binding assay like ITC or SPR.[1]

Visualizing the TSA Workflow

TSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prot Purified mTOR mix Mix Protein, Compound, Dye prot->mix comp This compound comp->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix heat Heat in qPCR Machine (Temperature Gradient) mix->heat detect Measure Fluorescence heat->detect melt_curve Melt Curve (Fluorescence vs. Temp) detect->melt_curve tm_calc Calculate Tm (Inflection Point) melt_curve->tm_calc delta_tm ΔTm = Tm(compound) - Tm(control) tm_calc->delta_tm

Caption: Workflow for a Thermal Shift Assay (TSA) experiment.

Detailed Experimental Protocol: TSA
  • Reagent Preparation: Prepare a solution of purified mTOR protein in a suitable buffer. Prepare a stock solution of this compound and a working solution of a fluorescent dye (e.g., SYPRO Orange).

  • Reaction Setup: In a multiwell PCR plate, set up reactions containing the mTOR protein, the dye, and either the compound or a vehicle control (e.g., DMSO).[15]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly ramp up the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.[15]

  • Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature.

  • Data Analysis: Plot fluorescence versus temperature to generate melt curves. The melting temperature (T m) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the curve. Calculate the thermal shift (ΔT m) by subtracting the T m of the control from the T m of the sample containing the compound. A significant positive ΔT m indicates stabilizing binding.[1]

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Native Context

Expertise & Experience: The ultimate test of a compound's ability to engage its target is to measure this interaction within a living cell. CETSA® is a powerful biophysical method that extends the principle of thermal shift to the cellular environment.[17][18] It is based on the concept that ligand binding stabilizes the target protein against heat-induced denaturation and aggregation in intact cells or cell lysates.[19]

Trustworthiness: CETSA® is a highly valuable assay as it confirms not only binding but also that the compound is cell-permeable and can access its intracellular target.[3][20] A positive result in a CETSA® experiment provides very strong evidence of target engagement in a physiologically relevant setting. The readout is typically performed by Western blot or mass spectrometry, which directly measures the amount of soluble target protein remaining after a heat challenge.[21]

Visualizing the CETSA® Workflow

CETSA_Workflow cluster_exp Experiment cluster_analysis Analysis cells Treat Intact Cells with Compound or Vehicle heat Heat Shock Cells at Various Temperatures cells->heat lyse Lyse Cells heat->lyse separate Separate Soluble Fraction from Aggregates lyse->separate Centrifugation detect Detect Soluble mTOR (e.g., Western Blot) separate->detect plot Plot Soluble mTOR vs. Temperature detect->plot shift Observe Thermal Shift plot->shift

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Detailed Experimental Protocol: CETSA®
  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293T or a cancer cell line with active mTOR signaling). Treat the cells with this compound or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).[19]

  • Cell Lysis: Lyse the cells to release the intracellular proteins (e.g., via freeze-thaw cycles or sonication).

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[21]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble mTOR in each sample using a specific detection method. Western blotting with an anti-mTOR antibody is a common and accessible method.

  • Data Analysis: Generate CETSA® melt curves by plotting the relative amount of soluble mTOR as a function of temperature. A shift in the curve to higher temperatures in the compound-treated samples compared to the control indicates target stabilization and engagement.

NanoBRET™ Target Engagement Assay: Quantitative Live-Cell Affinity

Expertise & Experience: The NanoBRET™ Target Engagement (TE) assay is a cutting-edge, live-cell technology that quantitatively measures compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that reversibly binds to the target. Test compounds that enter the cell and bind to the target will compete with the tracer, leading to a decrease in the BRET signal.

Trustworthiness: This assay provides highly reproducible, quantitative data on compound affinity and target occupancy in live cells under physiological conditions.[4] Unlike CETSA®, it can provide a quantitative measure of affinity (IC50), which can be correlated with biochemical assays. It also allows for the measurement of compound residence time in a live-cell format. The requirement for genetic modification of the target protein is a consideration, but the system provides a powerful and direct readout of intracellular target engagement.

Visualizing the NanoBRET™ Workflow

NanoBRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cells Cells Expressing mTOR-NanoLuc® Fusion treat Treat Cells with Compound and Tracer cells->treat tracer Fluorescent Tracer tracer->treat comp This compound comp->treat add_sub Add NanoLuc® Substrate treat->add_sub measure Measure Donor (460nm) & Acceptor (610nm) Light add_sub->measure ratio Calculate BRET Ratio (Acceptor/Donor) measure->ratio curve Plot BRET Ratio vs. Compound Concentration ratio->curve ic50 Determine IC50 curve->ic50

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™
  • Cell Line Generation: Transfect cells (e.g., HEK293T) with a vector encoding for the mTOR protein fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a multiwell plate.

  • Compound and Tracer Addition: Add a dilution series of this compound to the cells, followed by the addition of the specific fluorescent tracer at a predetermined concentration.[4]

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Detection: Add the NanoLuc® substrate and immediately measure the luminescence signal at two wavelengths (one for the donor, one for the acceptor) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Comparative Analysis of Target Validation Methods

To facilitate experimental design, the following table summarizes the key characteristics of each technique discussed.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)Cellular Thermal Shift Assay (CETSA®)NanoBRET™ TE Assay
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures ligand-induced thermal stabilizationMeasures thermal stabilization in cellsMeasures BRET between target and tracer
Environment In solution (biochemical)Solid-phase (biochemical)In solution (biochemical)Intact cells / LysatesIntact cells
Labeling Label-freeLabel-freeRequires fluorescent dyeLabel-freeRequires NanoLuc® fusion & fluorescent tracer
Key Output K D, ΔH, ΔS, nk on, k off, K DΔT m (qualitative affinity)Target engagement confirmationIntracellular IC50, Occupancy, Residence Time
Throughput LowMediumHighMediumHigh
Protein Req. HighLow-MediumLowN/A (uses endogenous/overexpressed)N/A (uses overexpressed)
Primary Advantage Complete thermodynamic profileReal-time kineticsHigh throughput, low costConfirms intracellular engagementQuantitative live-cell affinity
Key Limitation Low throughput, high sample consumptionImmobilization can cause artifactsIndirect assay, potential for artifactsNot easily quantitative for affinityRequires genetic modification of target
Best For... Detailed mechanistic studies, validationLead optimization, fragment screeningPrimary screening, hit identificationIn-cell validation of hitsSAR in live cells, confirming cell permeability

Conclusion: An Integrated Strategy for Unimpeachable Validation

Confirming the binding of this compound to its target, mTOR, requires a thoughtfully constructed, multi-assay approach. A logical and robust validation cascade would begin with a high-throughput method like Thermal Shift Assay (TSA) to quickly establish evidence of a direct interaction with the purified protein. Positive hits would then be subjected to more rigorous biophysical characterization using Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to obtain precise affinity and kinetic data.

Crucially, these in vitro findings must be translated to a physiological context. The Cellular Thermal Shift Assay (CETSA®) provides undeniable proof that the compound enters the cell and engages with mTOR. To further quantify this intracellular interaction and build a strong structure-activity relationship (SAR) in a cellular setting, the NanoBRET™ Target Engagement Assay offers unparalleled quantitative insight into intracellular affinity and occupancy.

By systematically employing this suite of orthogonal techniques, researchers can move beyond mere correlation to causation, building an unassailable body of evidence that confirms direct target engagement. This rigorous, multi-faceted validation is not merely a procedural checkbox; it is the bedrock upon which successful drug discovery and development programs are built.

References

A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 1-Isopropylpiperazin-2-one Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a preclinical model is both exhilarating and fraught with challenges. The 1-isopropylpiperazin-2-one scaffold has emerged as a compelling starting point for novel anticancer agents, demonstrating significant potential in early-stage screenings. However, the true measure of a compound's promise lies in its ability to translate in vitro potency into in vivo efficacy. This guide provides an in-depth technical comparison of the methodologies used to assess this critical transition, offering insights into experimental design, data interpretation, and the causal links between the two domains.

The piperazine-2-one core is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[1] The strategic inclusion of an isopropyl group at the 1-position can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. This guide will focus on the logical progression of evaluating such compounds, from initial cell-based assays to their performance in living organisms.

The Crucial First Step: Determining In Vitro Potency

The initial evaluation of any potential anticancer compound begins with assessing its cytotoxic or cytostatic effects on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound.

A recent study on acetophenone/piperazin-2-one hybrids identified a compound, 1j , with promising in vitro antiproliferative activity.[2] This compound exhibited an IC50 of 6.50 µM against the MDA-MB-468 triple-negative breast cancer cell line and demonstrated high selectivity, being significantly less toxic to normal breast cells (MCF-10A).[2]

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. Normal Cells
1j MDA-MB-468Triple-Negative Breast Cancer6.507.3 (vs. MCF-10A)

Data is representative and based on findings for acetophenone/piperazin-2-one hybrids.[2]

The selection of an appropriate cell viability assay is paramount for obtaining reliable and reproducible IC50 values. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the IC50 value of a this compound based compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound based compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium. A typical concentration range might be from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.

From Potency to Efficacy: The In Vivo Challenge

A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo success. The complex biological environment of a living organism presents numerous hurdles for a drug candidate, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the tumor microenvironment can significantly influence a compound's activity. Therefore, validating in vitro findings in a relevant animal model is a critical step in the drug development process.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents. The primary endpoint in these studies is often the inhibition of tumor growth.

Treatment GroupDoseDosing ScheduleTumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle Control-Once daily0-
Test Compound 20 mg/kgOnce daily65< 0.01

Data is representative and based on findings for a piperazine-containing mTOR inhibitor.[3]

Experimental Protocol: Human Tumor Xenograft Study in Mice

This protocol provides a general framework for assessing the in vivo anticancer efficacy of a this compound based compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., MDA-MB-468)

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Cell Implantation:

    • Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group according to the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Administer the vehicle solution to the control group following the same schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Study Termination and Data Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences in tumor growth.

Visualizing the Path from In Vitro to In Vivo

The transition from cell-based assays to animal models is a critical juncture in drug discovery. The following diagram illustrates this workflow.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation in_vitro_screening Initial Screening (e.g., MTT Assay) ic50_determination IC50 Determination in_vitro_screening->ic50_determination Identify Potent Compounds selectivity_testing Selectivity Testing (Cancer vs. Normal Cells) ic50_determination->selectivity_testing Assess Therapeutic Window xenograft_model Xenograft Model (e.g., Nude Mice) selectivity_testing->xenograft_model Promising Candidate Selection efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study Evaluate Antitumor Activity toxicity_assessment Toxicity Assessment (Body Weight, Histology) efficacy_study->toxicity_assessment Determine Safety Profile

Caption: Workflow from in vitro screening to in vivo validation.

Bridging the Data: Key Considerations

The correlation between in vitro IC50 values and in vivo efficacy is not always linear. A compound with a low nanomolar IC50 may fail in an animal model due to poor pharmacokinetic properties. Conversely, a compound with a modest IC50 might show significant in vivo activity if it has excellent bioavailability and accumulates in the tumor tissue.

Therefore, it is crucial to consider the following factors when comparing in vitro and in vivo data:

  • Pharmacokinetics (PK): Understanding the ADME properties of a compound is essential to contextualize its in vivo performance.

  • Pharmacodynamics (PD): Assessing whether the compound reaches its target in the tumor and elicits the desired biological response is critical.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, immune cells, and vasculature can impact drug efficacy.

References

A Comparative Guide to the Physicochemical Properties of Piperazin-2-one Isomers: An Experimental and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1] Introducing a lactam functionality into this ring creates the piperazinone core, a versatile intermediate for developing novel therapeutics.[2] Understanding the fundamental physicochemical properties of piperazinone isomers is paramount for predicting their behavior in biological systems and for guiding synthetic strategies.

This guide provides a comprehensive analysis of the experimentally determined properties of the stable and widely utilized isomer, piperazin-2-one . As its positional isomer, piperazin-3-one , is not commonly isolated and lacks extensive experimental data, we present a comparative analysis grounded in theoretical principles and computational predictions. This dual approach offers a practical, in-depth perspective for researchers leveraging this important heterocyclic scaffold.

Part 1: Molecular Structure and Isomeric Considerations

The piperazinone structure consists of a six-membered ring with two nitrogen atoms at the 1- and 4-positions and a single carbonyl group. The position of this carbonyl group dictates the isomer.

  • Piperazin-2-one (or 2-Ketopiperazine): The carbonyl group is at the C2 position, adjacent to the N1 nitrogen. This is the most common and stable isomer.

  • Piperazin-3-one: The carbonyl group is at the C3 position, adjacent to a methylene carbon and beta to the N1 nitrogen. Due to symmetry, this is equivalent to piperazin-5-one.

A key structural feature of these lactams is the potential for lactam-lactim tautomerism, where the proton from the amide nitrogen migrates to the carbonyl oxygen. However, in standard conditions, the lactam form overwhelmingly predominates.

Caption: Molecular structures of piperazin-2-one and its theoretical isomer, piperazin-3-one.

Part 2: Physicochemical Property Analysis

The location of the carbonyl group significantly influences the electronic distribution, hydrogen bonding potential, and steric environment of the molecule, thereby altering its physical and chemical properties.

Summary of Physicochemical Properties

PropertyPiperazin-2-one (Experimental)Piperazin-3-one (Theoretical/Predicted)Rationale for Differences
Molecular Formula C₄H₈N₂OC₄H₈N₂OIsomers share the same formula.
Molecular Weight 100.12 g/mol [3]100.12 g/mol Isomers share the same mass.
Appearance White to light yellow crystalline powderN/A-
Melting Point 131-140 °CLikely lowerPiperazin-2-one's structure may allow for more efficient crystal packing via intermolecular H-bonding, leading to a higher melting point.
Boiling Point 164 °C at 5 mmHgLikely similarBoiling point is primarily influenced by molecular weight and intermolecular forces, which may be comparable.
Water Solubility Freely solubleExpected to be solubleBoth isomers possess hydrogen bond donors and acceptors. Differences would be subtle.
LogP (Octanol/Water) -1.1[3]Predicted to be slightly higherThe more exposed N-H group in piperazin-3-one might slightly alter the hydrophilic/lipophilic balance.
pKa (Most Basic Site) ~8.0 - 8.5 (Predicted for N4)Predicted to be lower than piperazin-2-oneThe N4 in piperazin-2-one behaves like a typical secondary amine. In piperazin-3-one, the N4 is closer to the electron-withdrawing carbonyl group, which would reduce its basicity.
TPSA 41.1 Ų[3]41.1 ŲThe topological polar surface area is identical as it is based on atom counts and types, not their positions.

In-Depth Analysis:

  • Acidity/Basicity (pKa): The parent piperazine molecule has two pKa values of approximately 5.35 and 9.73.[4][5] In piperazin-2-one, the N1 nitrogen is part of an amide and is non-basic. The N4 nitrogen, being a secondary amine, is the primary basic center. Its pKa is expected to be lower than that of piperazine due to the electron-withdrawing effect of the distant carbonyl group, likely falling in the 8.0-8.5 range. For the theoretical piperazin-3-one, the N4 nitrogen is beta to the carbonyl group, experiencing a stronger inductive effect. This would further decrease its electron density and render it less basic than the N4 in piperazin-2-one. Conversely, the N1 nitrogen in piperazin-3-one would be more basic than the N1 amide in piperazin-2-one.

  • Solubility: Piperazin-2-one is known to be soluble in polar solvents.[6] This is attributed to the presence of two N-H protons (one amine, one amide) and the carbonyl oxygen, which can all participate in hydrogen bonding with water. Piperazin-3-one also has two N-H groups and a carbonyl oxygen, suggesting it would also be water-soluble. Subtle differences might arise from changes in crystal lattice energy and the specific presentation of hydrogen bonding groups.

  • Lipophilicity (LogP): A negative LogP value, like the -1.1 for piperazin-2-one, indicates a high degree of hydrophilicity.[3] The LogP is a measure of a compound's partitioning between octanol and water and is crucial for predicting membrane permeability. While the atomic composition is identical, the different charge distribution in piperazin-3-one could lead to a slightly different LogP value.

Part 3: Spectroscopic Profile Comparison

Spectroscopy provides a fingerprint of a molecule's structure. The isomeric differences would be clearly evident in their respective NMR and IR spectra.

Infrared (IR) Spectroscopy

  • Piperazin-2-one: A strong C=O (amide) stretch is expected around 1650-1680 cm⁻¹. Two distinct N-H stretching bands would appear: a sharp amine N-H stretch around 3300-3500 cm⁻¹ and a broader amide N-H stretch around 3200 cm⁻¹.

  • Piperazin-3-one (Theoretical): The C=O (lactam) stretch might be at a slightly different frequency due to the altered ring electronics. The key difference would be that both N-H stretches would originate from secondary amine environments, likely appearing as sharper bands in the 3300-3500 cm⁻¹ region, in contrast to the broader amide N-H of the 2-one isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical environments of the protons and carbons are distinct in each isomer.

  • ¹H NMR:

    • Piperazin-2-one: One would expect to see signals for three distinct methylene (-CH₂-) groups and two N-H protons. The protons on the carbon adjacent to the carbonyl (C3) would be deshielded compared to the others. The amide N-H proton (N1-H) would likely be a broad singlet, while the amine N-H (N4-H) would also be a singlet.

    • Piperazin-3-one (Theoretical): This isomer has greater symmetry. One would expect signals for only two distinct methylene groups (C2/C6 and C5) and two N-H protons. The protons on the carbons alpha to the nitrogens (C2, C5, C6) would show different splitting patterns and chemical shifts compared to the 2-one isomer. Both N-H protons would be in an amine environment.

  • ¹³C NMR:

    • Piperazin-2-one: Four distinct carbon signals are expected: one carbonyl carbon (C2, ~170 ppm) and three methylene carbons (C3, C5, C6). The C3 carbon, alpha to the carbonyl, would be shifted downfield relative to C5 and C6.[7]

    • Piperazin-3-one (Theoretical): Due to symmetry, only three distinct carbon signals would be expected: one carbonyl carbon (C3) and two methylene carbons (C2/C6 and C5). The chemical shifts would differ significantly from the 2-one isomer, providing a clear method of distinction.

Part 4: Experimental Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The choice of method is dictated by the specific property being measured and the required throughput and accuracy.

workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Physicochemical Analysis A Synthesis of Isomer B Purification (Recrystallization/Chromatography) A->B C Structure Confirmation (NMR, MS) B->C D Melting Point Determination C->D Characterize Pure Compound E pKa Measurement (Potentiometric Titration) C->E Characterize Pure Compound F Solubility Assay (Shake-Flask) C->F Characterize Pure Compound G LogP Determination C->G Characterize Pure Compound H Spectroscopic Analysis (IR, 1H/13C NMR) C->H Characterize Pure Compound

Caption: General experimental workflow for the characterization of piperazinone isomers.

Protocol 1: pKa Determination by Potentiometric Titration

  • Causality: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa, which is the pH at which the amine is 50% protonated. It is a gold-standard method for its accuracy.

  • Methodology:

    • Preparation: Prepare a ~0.01 M solution of the piperazinone isomer in deionized water or a co-solvent system if solubility is limited.

    • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

    • Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to fully protonate all basic sites.

    • Titration: Titrate the acidified solution with a standardized NaOH solution (e.g., 0.1 M) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. For a molecule with one basic site, this is the midpoint of the steepest part of the titration curve. Software can be used for precise calculation using derivatives of the curve.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

  • Causality: This protocol determines the equilibrium solubility of a compound, which is a critical parameter for predicting oral absorption. The "shake-flask" method ensures that the solution reaches saturation, providing a true measure of thermodynamic solubility.

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid piperazinone isomer to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

    • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm filter to remove any remaining micro-particles.

    • Analysis: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

Conclusion and Implications for Drug Development

This guide demonstrates that while piperazin-2-one and piperazin-3-one are constitutional isomers, their physicochemical properties are predicted to be distinct. The well-characterized piperazin-2-one is a hydrophilic, basic compound with clear spectroscopic signatures. Theoretical analysis suggests that piperazin-3-one would exhibit lower basicity at the N4 position but retain its hydrophilic character.

For drug development professionals, these differences are critical:

  • pKa influences a drug's solubility, absorption, and receptor-binding interactions. A lower pKa for piperazin-3-one might alter its behavior in the physiological pH range of the gut and bloodstream.

  • Solubility and Lipophilicity are key determinants of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Even subtle changes can impact bioavailability and dosing.

  • Synthetic Strategy: The stability and reactivity differences will dictate the synthetic routes and purification methods required to access derivatives of each isomer.

By combining robust experimental data for piperazin-2-one with a theoretically grounded analysis of its isomer, this guide provides researchers with the foundational knowledge needed to effectively design and develop new chemical entities based on the versatile piperazinone scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 1-Isopropylpiperazin-2-one. As drug development professionals, our commitment to safety is the foundation of innovation. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Skin and Eye Damage: Piperazine derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2] Some are classified as causing severe skin burns.[3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1][4][5]

  • Sensitization: There is a potential for allergic skin reactions (skin sensitization) and, with some related compounds, the risk of causing allergy or asthma symptoms if inhaled.[1][3]

  • Toxicity: 1-Isopropylpiperazine is classified as toxic in contact with skin.[4][5]

  • Flammability: Related compounds are considered flammable liquids or solids.[4][5] Therefore, sources of ignition should be avoided.

The Core of Safety: Personal Protective Equipment (PPE)

A robust PPE plan is non-negotiable. The following table outlines the minimum required PPE for handling this compound, based on the identified hazards.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is required when there is a significant risk of splashing.[1][6][7]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[7][8]Prevents skin contact, which can lead to irritation, burns, or allergic sensitization.[4] Gloves must be inspected before use and disposed of properly after handling.[4][9]
Skin & Body Protection A flame-retardant lab coat is mandatory. A chemical-resistant apron or a full protective suit should be used for larger quantities or splash-prone procedures.[4]Prevents contamination of personal clothing and protects the skin from direct contact.
Respiratory Protection All handling must occur in a well-ventilated area, preferably a certified chemical fume hood.[6][10] If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is required.[6][7]Minimizes the inhalation of vapors or particulates that can cause respiratory tract irritation or sensitization.[1][4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed as a self-validating workflow. Each step builds upon the last to ensure a safe operational environment from start to finish.

Step 1: Pre-Operational Safety Check
  • Verify Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Locate Safety Equipment: Before handling the compound, identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[11][12][13]

  • Assemble PPE: Don all required PPE as detailed in the table above.

  • Prepare Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.

Step 2: Chemical Handling
  • Grounding: If handling significant quantities of the compound, especially if it is a flammable solid or liquid, ground and bond containers and receiving equipment to prevent static discharge.[14] Use non-sparking tools.[14]

  • Aliquotting: Carefully measure and transfer the chemical within the fume hood to minimize the generation of dust or aerosols.

  • Container Management: Keep the primary container tightly sealed when not in use.[11][14]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][14]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: Wipe down all work surfaces and equipment with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[10]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start verify_hood Verify Fume Hood prep_start->verify_hood locate_safety Locate Safety Gear verify_hood->locate_safety don_ppe Don PPE locate_safety->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit grounding Ground Equipment spill_kit->grounding aliquot Aliquot Chemical grounding->aliquot seal Keep Containers Sealed aliquot->seal decontaminate Decontaminate Surfaces seal->decontaminate remove_gloves Proper Glove Removal decontaminate->remove_gloves wash_hands Wash Hands remove_gloves->wash_hands end_op End wash_hands->end_op

Caption: A standard workflow for safely handling this compound.

Emergency Response: Immediate and Decisive Action

In the event of an emergency, swift and correct action is critical.

action action exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhale Inhalation exposure->inhale ingest Ingestion exposure->ingest action_skin Remove contaminated clothing. Flush with water for 15+ mins. Seek immediate medical aid. skin->action_skin action_eye Flush with water for 15+ mins, lifting eyelids. Seek immediate medical aid. eye->action_eye action_inhale Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical aid. inhale->action_inhale action_ingest DO NOT induce vomiting. Rinse mouth. Seek immediate medical aid. ingest->action_ingest

Caption: Immediate first aid response protocol for personal exposure events.

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][11] Seek immediate medical attention.[6][11]

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[10][14] Seek immediate medical attention.[6][14]

  • Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[11][14] Rinse the mouth with water and seek immediate medical attention.[9]

Spills and Leaks
  • Minor Spills: For small spills, remove all ignition sources.[10] Use dry clean-up procedures and avoid generating dust.[10] Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite), then sweep it up and place it into a suitable, labeled container for disposal.[6][13]

  • Major Spills: Evacuate the area immediately and move upwind.[10] Alert your institution's emergency responders and your supervisor.[10] Prevent the spill from entering drains or waterways.[10]

Disposal Plan: Environmental Responsibility

Chemical waste disposal is governed by strict regulations to protect human health and the environment.

  • Waste Characterization: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as regulated chemical waste.[15]

  • Containerization: Collect all waste in a designated, clearly labeled, and sealable container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Procedure: Disposal must be conducted through your institution's EHS office.[16] Adhere to all local, state, and federal regulations for hazardous waste disposal.[15] Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer. [15]

By adhering to this guide, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-Isopropylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.